Diclofenac
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2,6-dichloroanilino)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOPUUMXTXDBNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15307-81-0 (mono-potassium salt) | |
| Record name | Diclofenac [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022923 | |
| Record name | Diclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Diclofenac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 2.37 mg/L at 25 °C, 4.47e-03 g/L | |
| Record name | Diclofenac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00586 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DICLOFENAC | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7234 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diclofenac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from ether-petroleum ether | |
CAS No. |
15307-86-5 | |
| Record name | Diclofenac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15307-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diclofenac [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diclofenac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00586 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diclofenac | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DICLOFENAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/144O8QL0L1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | DICLOFENAC | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7234 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diclofenac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
283-285 °C, 156-158 °C, 283 - 285 °C | |
| Record name | Diclofenac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00586 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DICLOFENAC | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7234 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diclofenac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Pharmacology of Diclofenac
Mechanism of Action at the Molecular Level
The core molecular mechanism of diclofenac involves interfering with the enzymatic activity of cyclooxygenase isoforms. This inhibition subsequently impacts downstream signaling pathways that rely on the products of COX activity, particularly prostaglandins (B1171923). drugbank.comdrugs.com
Cyclooxygenase Isoform Inhibition (COX-1 and COX-2)
Cyclooxygenase enzymes exist in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in maintaining normal physiological functions, including the protection of the gastric lining and platelet aggregation. jptcp.comwikimsk.org In contrast, COX-2 is primarily induced during inflammatory processes and is responsible for the increased production of prostaglandins at sites of inflammation. jptcp.comacs.org this compound acts as an inhibitor of both COX-1 and COX-2. researchgate.netdrugbank.comjptcp.com
This compound is often described as a non-selective COX inhibitor, affecting both COX-1 and COX-2. jptcp.compnas.org However, some sources indicate it exhibits partial selectivity for COX-2, with reported selectivity ratios varying depending on the study and methodology used. wikipedia.org Studies comparing the binding affinities of various NSAIDs to COX-2 have shown this compound exhibiting moderate binding affinity. bionaturajournal.com While traditional NSAIDs like this compound target locations on the COX enzyme that are identical in both isoforms, selective COX-2 inhibitors bind to a site on COX-2 that is not present or accessible on COX-1. wikimsk.org Despite being considered non-selective, there is an overlap in the selectivity of some traditional NSAIDs, including this compound, with selective COX-2 inhibitors, showing similar COX-1/COX-2 IC50 ratios in some in vitro assays. wikimsk.org
Here is a representation of binding affinity data from a study using molecular docking:
| Compound | COX-2 Binding Free Energy (kcal/mol) - AutoDock4 | COX-2 Binding Free Energy (kcal/mol) - AutoDock Vina |
| This compound | -8.08 bionaturajournal.com | -7.80 bionaturajournal.com |
| Celecoxib (B62257) | -12.882 mdpi.com | -9.51 (Selectivity Index) acs.org |
| Etoricoxib | -11.22 bionaturajournal.com | - |
Note: Binding affinity values can vary significantly depending on the computational method and experimental conditions used.
Cyclooxygenase enzymes function as homodimers but behave as allosterically modulated, functional heterodimers with distinct allosteric and catalytic subunits. acs.orgresearchgate.net Allosteric regulation involves the binding of a molecule at a site distinct from the active site, inducing a conformational change that affects the enzyme's activity. libretexts.org
This compound binds within the active site of COX-2 in a unique inverted binding mode. acs.org Unlike many other NSAIDs with carboxylic acid groups, this compound's carboxylate group forms hydrogen bonds with Ser-530 and Tyr-385 at the top of the active site, rather than forming a salt bridge with Arg-120. researchgate.netacs.org This inverted orientation is analogous to a nonproductive complex of arachidonic acid with COX-2. acs.org The inhibitor also engages in extensive van der Waals interactions with various hydrophobic residues within the active site, including Tyr-385, Trp-387, Leu-384, Leu-352, Val-349, Ala-527, Leu-531, and Val-523. acs.org While ligand binding can induce conformational changes in proteins libretexts.org, studies suggest that there is no evidence for sizable changes in protein conformations in the interactions of COXs with various NSAIDs, with the protein structures remaining very similar even with diverse inhibitors bound. acs.org
The primary impact of this compound's COX inhibition is the reduction in the synthesis of prostaglandins. drugbank.comdrugs.comjptcp.com Prostaglandins are lipid mediators derived from arachidonic acid via the cyclooxygenase pathway. lipidmaps.orgwikipedia.orgontosight.ai They play crucial roles in various physiological and pathological processes, including inflammation, pain signaling, and fever. drugbank.comdrugs.comjptcp.com By inhibiting COX-1 and COX-2, this compound reduces the production of key prostaglandins like prostaglandin (B15479496) E2 (PGE2), which is a primary prostanoid elevated during inflammation and involved in modulating nociception and mediating peripheral sensitization. researchgate.netdrugbank.com This reduction in prostaglandin synthesis underlies the anti-inflammatory, analgesic, and antipyretic effects of this compound. researchgate.netdrugs.comjptcp.com
Arachidonic acid is converted to prostaglandin H2 (PGH2) by cyclooxygenase enzymes. wikipedia.org PGH2 then serves as a precursor for the synthesis of various prostaglandins, prostacyclins, and thromboxanes, mediated by specific synthases. researchgate.netwikipedia.org
Here is a simplified representation of the prostaglandin synthesis pathway influenced by COX inhibition:
Arachidonic Acid → (COX-1 and COX-2) → Prostaglandin G2 (PGG2) → Prostaglandin H2 (PGH2) → Other Prostanoids (e.g., PGE2, PGI2, Thromboxanes)
This compound inhibits the initial conversion of arachidonic acid by COX enzymes, thereby limiting the downstream production of these inflammatory mediators. drugbank.comdrugs.com
Allosteric Modulation and Conformational Changes of Cyclooxygenase Enzymes
Mechanisms Beyond Cyclooxygenase Inhibition
Some evidence suggests that this compound can also inhibit lipoxygenase enzymes. researchgate.netnih.govwikipedia.org Lipoxygenases are another family of enzymes involved in the metabolism of arachidonic acid, leading to the formation of leukotrienes. wikipedia.orgnih.govnih.gov Leukotrienes are potent mediators of inflammation and allergic responses. wikipedia.orgnih.gov
Studies have shown that at higher concentrations, this compound can reduce the formation of products of the lipoxygenase pathway, such as 5-hydroxyeicosatetraenoic acid and leukotrienes. nih.gov However, the mechanism by which this occurs appears to be unrelated to direct inhibition of lipoxygenase enzymes. nih.gov Instead, it may involve enhancing the reincorporation of arachidonic acid into triglycerides. nih.gov This suggests an indirect modulation of the lipoxygenase pathway rather than direct enzymatic inhibition. nih.gov
Dual inhibitors targeting both COX and lipoxygenase pathways, such as licofelone, have been developed, highlighting the therapeutic potential of inhibiting both arms of the arachidonic acid cascade. nih.gov
Modulation of Nuclear Factor-kappa B (NF-κB) Signaling Pathways
Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in regulating the expression of numerous genes related to inflammation, immunity, and cell survival. Research indicates that this compound can modulate NF-κB signaling pathways. Studies have shown that this compound can inhibit the nuclear translocation of NF-κB and its subsequent phosphorylation and activation. researchgate.net This inhibition can lead to a suppression of NF-κB-dependent gene expression. nih.gov For instance, in osteoclasts, this compound sodium was found to inhibit NF-κB transcription, leading to the accumulation of the inhibitor of kappa B (IκB) in the cytosol, which in turn suppressed the nuclear translocation of NF-κB and phosphorylated NF-κB. nih.gov This suggests a mechanism by which this compound may influence bone remodeling. nih.gov Furthermore, inhibition of TNF-α-mediated stimulation of NF-κB transcription factor activity by this compound has been shown to sensitize hepatocytes towards apoptosis. mdpi.com Conjugation of this compound with novel oleanolic acid derivatives has also been observed to reduce the activation of NF-κB in hepatic cancer cells. mdpi.com Oxidative stress, which can be induced by this compound, can activate NF-κB, creating a positive feedback loop that exacerbates inflammation. doi.org
Influence on Inflammatory Cytokine Production (e.g., TNF-α, IL-6)
This compound influences the production of various inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). While its primary mechanism involves reducing prostaglandin production via COX inhibition, which indirectly affects cytokine levels, studies highlight more direct interactions. This compound can reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, through mechanisms that may involve interaction with transcriptional factors. nih.gov In experimental acute inflammation, this compound sodium administration significantly reduced plasma levels of TNF-α. nih.gov The association of curcumin (B1669340) nanoparticles with this compound sodium also showed significantly lower plasma and tissue levels of TNF-α and IL-6. nih.gov
However, some research suggests a complex relationship. Studies have shown that certain NSAIDs, including this compound, can paradoxically increase TNF production in human peripheral blood monocytes and rheumatoid synovial membrane cultures, particularly in response to LPS. aai.org This effect might be related to the reduction of PGE2 levels by NSAIDs, as PGE2 signaling via its EP2 receptor can help control excess TNF production. aai.org Despite this, this compound is generally associated with a decrease in IL-6 concentration and an increase in IL-10 concentration, an anti-inflammatory cytokine. researchgate.net This shift in the cytokine balance may contribute to slowing down the secretion of anti-inflammatory factors. researchgate.net this compound administration has been associated with lower IL-6 and higher IL-10 concentrations in patients undergoing major surgery. researchgate.net
Effects on Nitric Oxide Synthase (NOS) Activity
This compound can influence the activity of Nitric Oxide Synthase (NOS), enzymes responsible for producing nitric oxide (NO), a molecule involved in various physiological and pathological processes, including inflammation. Proinflammatory cytokines can induce inducible NOS (iNOS), leading to increased NO production. nih.gov Studies have shown that this compound can enhance proinflammatory cytokine-induced NO production through NF-κB signaling in cultured astrocytes. nih.gov This suggests that while this compound can inhibit NF-κB, under certain conditions, it might augment NO production in the presence of inflammatory stimuli. In an in vitro osteoblast inflammation model, this compound-sodium-releasing scaffolds inhibited NO release induced by proinflammatory cytokines. nih.gov
Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)
This compound has been shown to modulate the activity of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. Some studies suggest that this modulation contributes to the off-target effects of NSAIDs. nih.govnih.gov this compound acts as a partial agonist of PPARγ and binds to its ligand binding pocket. researchgate.netnih.govnih.gov This interaction can occur at pharmacologically relevant concentrations. nih.govnih.gov X-ray crystallography studies have revealed the binding modes of this compound with PPARγ. nih.gov this compound's affinity for PPARγ has been reported to be significantly higher than that of some other NSAIDs. researchgate.net The activation of PPARγ is associated with the inhibition of the NF-κB signaling pathway and the subsequent inhibition of inflammatory responses mediated by cytokines like IL-6, IL-1β, and TNF-α. researchgate.net this compound-mediated PPARγ activation may play a role in its effects on spinal nociceptive processing and potentially in chronic neuro-inflammatory pain. researchgate.net However, this compound has also been reported to decrease PPARgamma-mediated adipose cell differentiation and inhibit the action of PPARγ agonists like rosiglitazone (B1679542) on certain cancer cell lines. researchgate.net
Role in Oxidative Stress Induction and Antioxidant Defense Systems
This compound's impact on oxidative stress and antioxidant defense systems is complex and can involve both the induction of oxidative stress and the modulation of antioxidant responses. This compound administration can lead to an increase in oxidative stress, evidenced by increased levels of markers like malondialdehyde (MDA) and altered activity of antioxidant enzymes. rovedar.comjournalajrb.com This oxidative stress is thought to contribute to some of the adverse effects associated with this compound, such as renal and liver toxicity. rovedar.comutripoli.edu.ly The generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) is implicated in this compound-induced renal toxicity. rovedar.com
However, studies also suggest that this compound can activate antioxidant defense mechanisms. For instance, this compound has been shown to increase the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD). researchgate.net In some cases, the organism's antioxidant defense system may be activated to counteract the oxidative effects induced by this compound. researchgate.netoup.com Research in freshwater shrimp indicated that while this compound could cause an imbalance, oxidative stress could be efficiently controlled by the induction of antioxidant defenses. oup.com Studies in rats have shown that while this compound can disrupt the oxidant-antioxidant balance, co-administration with antioxidant-rich substances can mitigate these effects. rovedar.com
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Structure-Activity Relationship (SAR) studies of this compound and its analogues aim to understand how structural modifications influence their pharmacological activity. These studies are crucial for designing novel compounds with improved efficacy and reduced side effects. This compound is a 2-anilinophenylacetic acid derivative, and its anti-inflammatory activity is largely attributed to its inhibition of cyclooxygenase enzymes. nih.govdrugbank.com
SAR studies on this compound analogues have revealed key structural features important for activity. The presence of a carboxylic acid group is generally required for activity, although changes in its position and the positions of other substituents can be tolerated. epfl.chresearchgate.net Quantitative Structure-Activity Relationship (QSAR) analysis of this compound analogues has indicated that lipophilicity and the angle of twist between the two phenyl rings are crucial parameters for their activity, particularly in inhibiting cyclooxygenase activity. nih.gov Optimal activity has been associated with halogen or alkyl substituents in both ortho positions of the anilino ring. nih.gov Compounds with hydroxyl groups in addition to two ortho substituents or those with only one or no ortho substituents were found to be less active. nih.gov
Modifications to the this compound structure have been explored to develop derivatives with altered properties, such as reduced gastrointestinal toxicity or improved selectivity for COX-2. researchgate.netnih.gov For example, the intramolecular amide or lactam of this compound, cyclofenac, was shown to match the pharmacokinetics and anti-inflammatory efficacy of this compound but without causing gastrotoxicity. researchgate.net The functionalization of the this compound acid moiety with heterocyclic systems like 1,3,4-oxadiazoles and Schiff bases has also been investigated to develop potent anti-inflammatory agents with reduced ulcerogenicity. nih.gov
Pharmacophore Identification and Ligand Efficiency Considerations
Pharmacophore identification involves defining the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target. Ligand efficiency considers the binding energy per heavy atom, providing a metric for the effectiveness of a compound's binding.
Pharmacophore models for COX-1 and COX-2 inhibition by this compound and its analogues have been developed. These models typically highlight common features such as hydrogen bond donors, hydrogen bond acceptors, positive ionizable groups, and aromatic rings as being significant for COX inhibition. derpharmachemica.com The presence of these features in the pharmacophore indicates their importance in the binding interaction with the enzyme active site. derpharmachemica.com Structure-based and ligand-based approaches are employed in pharmacophore modeling to identify these crucial structural parameters. derpharmachemica.comresearchgate.net
Ligand efficiency is a valuable parameter in the design and optimization of this compound analogues. Studies comparing the binding of various compounds to COX-2, including this compound, have utilized ligand efficiency metrics to assess the effectiveness of their binding interactions. nih.gov Compounds with favorable binding energies and high ligand efficiency are considered promising candidates for further development as anti-inflammatory agents. nih.gov Computational studies, such as molecular docking and in silico analysis, are employed to predict binding affinities, inhibition constants, and ligand efficiencies of this compound analogues, aiding in the identification of potential drug candidates. nih.govaun.edu.eg
Data Tables:
While specific quantitative data tables for all sections were not consistently available across the search results in a format suitable for direct extraction and presentation as interactive tables without further processing or context from the full papers, the search results provided qualitative and some quantitative findings. Below is a summary of some research findings that could inform data tables in a comprehensive review.
Table 1: Summary of this compound's Modulation of Key Pathways
| Pathway/Target | Effect of this compound | Notes | Source(s) |
| NF-κB Signaling | Inhibition of nuclear translocation and activation. | Observed in osteoclasts and hepatic cancer cells. Can be complex. | researchgate.netnih.govmdpi.com |
| Inflammatory Cytokines (TNF-α) | Reduction in plasma/tissue levels; potential increase. | Generally reduces, but some studies show increased production in vitro. | nih.govaai.org |
| Inflammatory Cytokines (IL-6) | Reduction in plasma/tissue levels. | Associated with lower concentrations in surgical patients. | nih.govresearchgate.net |
| Nitric Oxide Synthase (NOS) | Can enhance or inhibit NO production depending on context. | Enhanced in cytokine-stimulated astrocytes; inhibited in osteoblasts. | nih.govnih.gov |
| PPARγ | Partial agonist activity; binds to ligand binding pocket. | Modulates activity at pharmacologically relevant concentrations. | researchgate.netnih.govnih.gov |
| Oxidative Stress | Can induce oxidative stress; activates antioxidant defense. | Involves ROS/RNS generation; leads to altered enzyme activity. | rovedar.comjournalajrb.comutripoli.edu.lyresearchgate.net |
Table 2: Key Structural Features and SAR Findings for this compound Analogues
| Structural Feature | Influence on Activity | Notes | Source(s) |
| Carboxylic Acid Group | Generally required for activity. | Position changes can be tolerated. | epfl.chresearchgate.net |
| Lipophilicity | Crucial parameter for activity. | Identified through QSAR analysis. | nih.gov |
| Angle of Twist (Phenyl Rings) | Crucial parameter for activity. | Identified through QSAR analysis. | nih.gov |
| Halogen/Alkyl at ortho positions of anilino ring | Associated with optimal activity. | Compounds with two ortho substituents were more active. | nih.gov |
| Heterocyclic Modifications | Can influence activity and reduce toxicity (e.g., GI). | Explored for improved profiles. | researchgate.netresearchgate.netnih.gov |
Table 3: Pharmacophore Features for COX Inhibition by this compound
| Pharmacophore Feature | Significance in COX Binding | Source(s) |
| Hydrogen Bond Donor | Important for interaction. | derpharmachemica.com |
| Hydrogen Bond Acceptor | Important for interaction. | derpharmachemica.com |
| Positive Ionisable | Important for interaction. | derpharmachemica.com |
| Aromatic Rings | Important for interaction. | derpharmachemica.com |
Pharmacokinetics and Biotransformation Research of Diclofenac
Absorption Mechanisms and Influencing Physiological Factors
Diclofenac is generally well absorbed following oral administration, with complete absorption from the gastrointestinal tract when compared to intravenous administration, as measured by urine recovery. drugs.comnih.gov However, it undergoes significant first-pass metabolism, resulting in approximately 50% to 60% of the absorbed dose reaching systemic circulation unchanged. drugs.comresearchgate.netnih.gov
The absorption rate and peak plasma concentrations (Cmax) can be influenced by various factors, including the specific formulation and the presence of food. Different oral formulations exhibit varying times to reach peak plasma concentrations (Tmax). For instance, an oral solution may achieve peak concentrations within 10-40 minutes, while enteric-coated tablets typically reach Cmax in 1.5-2 hours. drugbank.com Sustained- and extended-release formulations further prolong the Tmax. drugbank.com Administration with food does not significantly affect the extent of absorption (AUC) but can delay the Tmax. drugbank.com
Irregular absorption profiles, including the observation of multiple peaks in plasma concentration-time profiles, have been reported, particularly with oral formulations. researchgate.net Proposed mechanisms for these inconsistencies include variations in gastrointestinal pH, potential precipitation of the drug in acidic gastric conditions, variable gastric emptying rates, and enterohepatic circulation. researchgate.net this compound sodium, being more soluble at basic pH compared to acidic pH, can experience decreased absorption of the nonionized drug in the stomach due to precipitation, contributing to smaller initial peaks in sustained-release formulations. umich.edu
Data on Tmax for different oral formulations:
| Formulation | Typical Tmax (hours) |
|---|---|
| Oral Solution | 0.17 - 0.67 |
| Enteric-Coated Tablet | 1.5 - 2 |
| Sustained/Extended-Release | Longer |
Distribution Dynamics in Biological Systems
This compound distributes throughout the biological system after absorption. It is characterized by extensive protein binding, primarily to serum albumin, with over 99% of the drug bound to plasma proteins. drugs.comnih.govdrugbank.comdhgpharma.com.vn This high protein binding significantly influences its distribution and clearance. drugs.comontosight.ai
The apparent volume of distribution (V/F) for this compound sodium is approximately 1.4 L/kg. drugs.com The volume of the central compartment is reported as 0.04 L/kg. drugbank.com
Tissue Distribution and Accumulation Profiles Across Organ Systems
This compound distributes to various tissues, with notable concentrations attained in synovial fluid. nih.govdrugbank.comresearchgate.net Peak concentrations in synovial fluid are typically reached 2-4 hours after peak plasma values have been attained. drugbank.comdhgpharma.com.vn The apparent half-life for elimination from synovial fluid is longer than that from plasma, ranging from 3 to 6 hours. dhgpharma.com.vn Concentrations in synovial fluid can eventually exceed plasma levels and persist even after plasma concentrations have substantially decreased. nih.gov For instance, this compound has been detected in synovial fluid for up to 11 hours following a 50 mg enteric-coated tablet and up to 25 hours after a 100 mg slow-release tablet. nih.gov This persistence at the site of inflammation is hypothesized to contribute to its prolonged therapeutic effect despite a relatively short plasma half-life. nih.govdroracle.ai
Blood-Brain Barrier Permeation and Central Nervous System Disposition
This compound exhibits limited crossing of the blood-brain barrier (BBB). drugbank.com Cerebrospinal fluid concentrations have been reported to reach only about 8.22% of plasma concentrations. drugbank.com
Despite limited permeation, this compound is considered to have relatively high lipid solubility compared to some other NSAIDs, which may facilitate its entry into the brain. wikipedia.org In the central nervous system (CNS), its effects are thought to involve the inhibition of COX-2, similar to its peripheral mechanism. wikipedia.org Some evidence also suggests potential effects within the spinal cord. wikipedia.org
Research indicates that inflammatory pain can lead to changes in BBB permeability and the expression of tight junction proteins like claudin-5. nih.govfrontiersin.org this compound administration has been shown to attenuate increases in cerebral permeability and claudin-5 upregulation induced by inflammation in animal models. nih.gov Interestingly, this compound administration has also been shown to increase P-glycoprotein (P-gp) expression in rat brain microvessels, which could potentially influence the transport of other substances across the BBB. frontiersin.orgplos.org
Metabolic Pathways and Enzyme Systems
This compound undergoes extensive biotransformation, primarily in the liver, through two major pathways: oxidative metabolism catalyzed by cytochrome P450 (CYP) enzymes and conjugation with glucuronic acid catalyzed by uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes. ontosight.airesearchgate.netnih.govscielo.brmdpi.compharmgkb.org This extensive metabolism contributes to a significant first-pass effect. researchgate.netnih.govdrugbank.com
Five this compound metabolites have been identified in human plasma and urine. drugs.com Both the parent drug and its oxidative metabolites undergo subsequent glucuronidation or sulfation before excretion. drugs.com
Cytochrome P450 (CYP) Enzyme Metabolism (e.g., CYP2C9, CYP3A4)
Oxidative biotransformation of this compound primarily involves hydroxylation of the aromatic rings, catalyzed by several CYP enzymes. researchgate.netnih.govscielo.brmdpi.com The principal enzyme responsible for the formation of the main oxidative metabolite, 4'-hydroxy this compound, is CYP2C9. researchgate.netnih.govscielo.brpharmgkb.orgyecuris.com This metabolite is only weakly active, possessing about one-thirtieth of the activity of the parent compound. drugbank.com
Other CYP enzymes also contribute to this compound oxidation. CYP3A4 is involved in the formation of minor metabolites, including 5-hydroxy this compound and 3'-hydroxy this compound. drugs.comresearchgate.netnih.govscielo.br CYP2C8 has also been shown in vitro to hydroxylate this compound glucuronide and may play a role in the elimination of this compound in humans. researchgate.netnih.gov CYP2C enzymes (including CYP2C8 and CYP2C19) are also reported to mediate 5'-hydroxylation. scielo.brscielo.org.za
Studies have investigated the specific interactions between this compound and these enzymes. For CYP2C9, the 4'-hydroxylation appears to be a characteristic reaction, potentially influenced by interactions between the carboxylate group of this compound and specific residues within the enzyme's active site. researchgate.netnih.govdrugbank.com Genetic polymorphisms in CYP2C9, such as CYP2C93 and CYP2C913 alleles, have been reported to reduce the metabolism of this compound. pharmgkb.orgnih.gov
CYP3A4-mediated 5-hydroxylation of this compound can be subject to cooperativity, as demonstrated by the stimulatory effect of quinidine (B1679956) in vitro. researchgate.netnih.govingentaconnect.com Quinidine has been shown to increase the Vmax for the conversion of this compound to 5-hydroxy this compound with little change in Km, suggesting that both compounds might be present in the active site of CYP3A4 simultaneously. nih.govingentaconnect.com This interaction has also been demonstrated in human hepatocyte suspensions and in vivo in monkeys. drugbank.comnih.gov
Oxidative metabolism can lead to the formation of reactive intermediates, such as p-quinone imine intermediates, which can form adducts with glutathione (B108866). researchgate.netnih.gov
Uridine Diphosphate Glucuronosyltransferase (UGT) Conjugation Pathways
In addition to oxidative metabolism, this compound undergoes conjugation with glucuronic acid, primarily mediated by UGT enzymes. researchgate.netnih.govscielo.brmdpi.compharmgkb.org This process, known as acyl glucuronidation, is a significant metabolic pathway for this compound in humans. researchgate.netnih.gov UGT2B7 is identified as the primary enzyme catalyzing the acyl glucuronidation of the carboxylic acid functional group of this compound. researchgate.netnih.govscielo.brmdpi.com
Acyl glucuronides of this compound are chemically unstable and can undergo acyl migration to form isomeric glucuronides (2-, 3-, or 4-O-glucuronide), particularly in alkaline environments like bile. mdpi.com this compound acyl glucuronide has also been shown to be reactive and capable of covalently modifying cellular proteins in rats. nih.govdrugbank.com
Both glucuronide and sulfate (B86663) conjugates of this compound and its metabolites are primarily excreted in urine and bile. drugs.comnih.gov
Other Phase I and Phase II Biotransformation Reactions
While hydroxylation, primarily mediated by CYP2C9, is a major phase I metabolic pathway for this compound, other cytochrome P450 enzymes also contribute to its oxidation. These include CYP2C8, CYP3A4, CYP2C18, and CYP2C19, which can catalyze the formation of metabolites such as 5-hydroxythis compound (B1228188) and 3'-hydroxythis compound (B1210953) researchgate.netpharmgkb.org. Further hydroxylation of this compound glucuronide can also occur via recombinant CYP2C8 in vitro, potentially contributing to elimination pathways researchgate.net.
Phase II biotransformation reactions are crucial for increasing the water solubility of this compound and its metabolites, facilitating their excretion. The primary phase II reaction for this compound is glucuronidation, predominantly catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B7 researchgate.netdrugbank.commdpi.com. This process conjugates this compound and its hydroxylated metabolites with glucuronic acid, forming acylglucuronide and hydroxythis compound glucuronides drugbank.comnih.gov. These glucuronide conjugates are considered major phase II metabolites nih.gov. Additionally, sulfation can occur, leading to the formation of sulfate conjugates nih.govnih.gov. Conjugation with the amino acid taurine (B1682933) has also been reported as a phase II pathway in mammals researchgate.net. Glutathione S-transferases (GST) also play a role in conjugating phase I metabolites with glutathione, producing hydrophilic compounds for excretion researchgate.netpharmgkb.org.
Research using a three-dimensional human liver-immunocompetent coculture system has shown that the major phase I metabolites are 4'-hydroxythis compound (B1664172) and 5-hydroxythis compound, while the major phase II metabolites are acylglucuronides of this compound and hydroxythis compound, as well as this compound-sulfate nih.gov.
Genetic Polymorphisms Affecting this compound Metabolism (Pharmacogenomics)
Genetic variations in the enzymes responsible for this compound metabolism can significantly contribute to interindividual variability in its pharmacokinetics and potentially influence the risk of adverse reactions. Polymorphisms in cytochrome P450 enzymes, particularly CYP2C9 and CYP2C8, and UDP-glucuronosyltransferases, such as UGT2B7 and UGT2B17, have been investigated for their impact on this compound disposition srce.hrclinicaltrial.beresearchgate.netresearchgate.netresearchgate.net.
CYP2C9 is a key enzyme in the oxidative metabolism of this compound, primarily catalyzing the formation of 4'-hydroxythis compound nih.govresearchgate.net. Variant alleles of CYP2C9, such as CYP2C92 and CYP2C93, are associated with decreased enzyme activity, which can lead to reduced metabolism of this compound researchgate.netpharmgkb.org. Studies have explored the influence of these variants on this compound pharmacokinetics, although some research suggests that CYP2C9 polymorphisms may not have a discernible effect on this compound pharmacokinetics and pharmacodynamics, potentially indicating the involvement of other enzymes or that 4'-hydroxylation is not the sole rate-limiting step in elimination nih.govelsevier.es. However, other studies highlight that individuals with certain CYP2C9 variants may have decreased metabolism compared to those with wild-type alleles pharmgkb.org.
CYP2C8 also contributes to this compound metabolism, including the 5-hydroxylation pathway researchgate.net. Polymorphisms in CYP2C8, such as CYP2C83 and CYP2C84, have been shown to affect this compound metabolism. Carriers of CYP2C83 or CYP2C84 alleles have demonstrated higher urinary concentration ratios of this compound to 5-hydroxythis compound compared to individuals with the wild-type CYP2C81 allele srce.hr. The mutant CYP2C84 has shown reduced activity in the 4'-hydroxylation of this compound acyl glucuronide in vitro researchgate.netnih.gov.
Genetic polymorphisms in UGT enzymes are also relevant. UGT2B7 is involved in the glucuronidation of this compound mdpi.comresearchgate.net. The UGT2B72 genetic polymorphism has been associated with reduced glucuronidation activity and has been linked to increased risk of hepatic toxicity mdpi.comresearchgate.netwikipedia.org. Recent data also suggest that UGT2B17, particularly in the intestine, may play a significant role in this compound metabolism, and its prevalent copy number variations (CNVs) could lead to large interindividual variability in pharmacokinetics clinicaltrial.be. Individuals homozygous for the null allele, UGT2B172 (CNV=0), are considered poor metabolizers clinicaltrial.be.
The interplay between polymorphisms in different metabolic enzymes can be complex. For instance, a high percentage of individuals with a CYP2C83 allele have also been found to carry a CYP2C92 allele, suggesting linkage disequilibrium between these variants researchgate.net.
Elimination Kinetics and Excretion Routes
This compound is primarily eliminated from the body through the excretion of its metabolites, with minimal amounts of unchanged drug being excreted nih.govnih.gov. The major routes of excretion are the urine and feces (via bile) drugbank.comnih.gov. Approximately 60-70% of the total dose is eliminated in the urine, and about 30-35% is eliminated in the feces drugbank.comnih.gov.
The terminal half-life of this compound in plasma is relatively short, approximately 1-2 hours nih.govdhgpharma.com.vn. However, the apparent half-life, including metabolites, is longer, ranging from 25.8 to 33 hours drugbank.comnih.gov. The total systemic clearance of this compound in plasma is reported to be around 263 ± 56 mL/min dhgpharma.com.vn.
Renal Clearance Mechanisms and Glomerular Filtration Dynamics
Renal excretion is a significant route of elimination for this compound metabolites. Approximately 60% of the administered dose is excreted in the urine, mainly in the form of glucuronide conjugates of both the parent drug and its metabolites dhgpharma.com.vn. Less than 1% of the dose is excreted as unchanged this compound in the urine dhgpharma.com.vn. The excretion of these conjugates may be related to renal function nih.gov.
Studies in patients with normal renal function have shown that this compound sodium can cause a transient reduction in renal plasma flow and glomerular filtration rate (GFR) researchgate.nettandfonline.com. In one study, GFR and renal plasma flow initially diminished significantly by 35% but began to increase after only 2 hours researchgate.nettandfonline.com. A dominant and persistent effect observed was the reduction of free water clearance researchgate.nettandfonline.com. Despite concerns that cyclooxygenase inhibition might adversely affect renal function, studies in normovolemic geriatric patients undergoing orthopedic surgery indicated that intraoperative administration of this compound did not decrease GFR or effective renal plasma flow nih.gov.
In patients with chronic kidney disease (CKD), renal excretion is not the primary route for unchanged this compound, as only a minimal amount (~1%) is excreted renally nih.gov. Therefore, the renal burden imposed by this compound is generally not considered a significant concern, and standard dosing may be tolerated in patients with renal dysfunction without other contraindications nih.gov. However, in severe renal impairment (creatinine clearance less than 10 mL/min), the calculated steady-state plasma levels of hydroxy metabolites can be about 4 times higher than in individuals with normal renal function, although these metabolites are ultimately cleared through bile dhgpharma.com.vn.
Biliary Excretion and Enterohepatic Recirculation Phenomena
Biliary excretion accounts for approximately 30-35% of the eliminated dose of this compound, primarily in the form of metabolites drugbank.comnih.gov. These metabolites, particularly the glucuronide conjugates, are secreted into the bile nih.govdhgpharma.com.vn.
Enterohepatic recirculation (EHR) of this compound has been observed in several species, including rats and dogs tandfonline.comtandfonline.comd-nb.infoderangedphysiology.com. In humans, while some sources suggest no significant enterohepatic recycling occurs drugbank.com, others indicate that biliary excretion leads to enterohepatic recirculation derangedphysiology.com. The this compound acyl glucuronide conjugate can be secreted into the gastrointestinal tract via bile and subsequently hydrolyzed by microbial beta-glucuronidase in the intestine, releasing this compound for reabsorption mdpi.com. This process can contribute to a prolonged half-life in plasma mdpi.com. The extent of biliary excretion and enterohepatic recirculation can vary among species tandfonline.comtandfonline.com. In rats, for instance, biliary excretion is predominant, and enterohepatic cycling is significant tandfonline.comtandfonline.comd-nb.info.
Research suggests that biliary excretion of toxic drug metabolites and reduced availability of protective phosphatidylcholine in bile due to competitive binding by NSAID metabolites may contribute to bile toxicity, which could potentially impact intestinal anastomotic healing nih.gov.
Comparative Pharmacokinetic Studies Across Diverse Species and Physiological States
Pharmacokinetic parameters of this compound can vary considerably across different species and in various physiological states. These variations are often attributed to differences in genetics, metabolic enzyme activity, and excretion mechanisms researchgate.netnih.gov.
Species Differences:
Studies in various animal species, including rats, dogs, rabbits, sheep, buffalo calves, monkeys, and mice, have revealed differences in this compound pharmacokinetics compared to humans tandfonline.comtandfonline.commdpi.comresearchgate.netnih.govptfarm.plnih.govfrontiersin.org. For example, the extent of biliary excretion and enterohepatic circulation varies significantly between species tandfonline.comtandfonline.comd-nb.info. In rats and dogs, enterohepatic circulation is notable, whereas in rhesus monkeys, renal excretion is more prominent tandfonline.comtandfonline.com.
In vitro studies comparing this compound glucuronidation in liver microsomes from different species (human, mouse, rat, dog, monkey) have shown variations in metabolic rates and kinetic parameters (Vmax, Km, intrinsic clearance) mdpi.com. Mouse liver microsomes exhibited the highest maximum reaction rate (Vmax), followed by human, dog, monkey, and rat liver microsomes mdpi.com.
Comparative data on half-life also indicate species-specific differences. While the terminal half-life in humans is around 1-2 hours, similar values have been reported in dogs and pigs, but variations exist in other species ptfarm.pl.
Physiological States:
Physiological states such as hepatic or renal impairment can alter this compound pharmacokinetics.
Hepatic Impairment: In patients with chronic hepatitis or non-decompensated cirrhosis, the kinetics and metabolism of this compound may be similar to those in patients without liver disease dhgpharma.com.vn. However, alcoholic cirrhosis in humans has been shown to increase the extent of absolute oral bioavailability of this compound, potentially due to impaired first-pass metabolism researchgate.netnih.gov. This suggests that a lower dose might be needed in cirrhotic patients to achieve equivalent systemic exposure compared to healthy individuals researchgate.netnih.gov. Research in rats with liver damage and regeneration induced by CCl4 showed that liver damage increased bioavailability by decreasing elimination, suggesting potential drug accumulation in the damaged liver researchgate.net.
Renal Impairment: As discussed in section 2.4.1, while renal excretion of unchanged this compound is minimal, metabolites are primarily eliminated renally dhgpharma.com.vnnih.gov. In patients with renal impairment, AUC values and elimination rates for this compound have been reported to be comparable to healthy patients medscape.com. However, accumulation of hydroxy metabolites can occur in severe renal dysfunction dhgpharma.com.vn. Topical administration of this compound results in significantly lower systemic exposure compared to oral administration, which may be advantageous in patients with renal impairment medcentral.com.
Other States: Studies in specific conditions, such as elderly patients undergoing orthopedic surgery or rats with gentamicin-induced nephrotoxicity, have investigated the effects of this compound on renal function in those contexts nih.govijbcp.com. While this compound did not decrease GFR or renal plasma flow in normovolemic geriatric surgical patients nih.gov, it exacerbated kidney disorders caused by gentamicin (B1671437) in rats, leading to increased plasma creatinine (B1669602) and reduced creatinine clearance .
Comparative studies in chimeric humanized mice have provided insights into how human liver enzymes influence this compound metabolism and excretion compared to murinized or wild-type mice, showing differences in metabolite profiles, such as a higher proportion of acyl glucuronide metabolites in humanized mice nih.gov.
Here is a summary table illustrating some comparative pharmacokinetic data:
| Species | Terminal Half-life (h) | Primary Excretion Route | Enterohepatic Recirculation | Key Metabolic Pathways |
| Human | 1-2 nih.govdhgpharma.com.vn | Urine (metabolites), Bile drugbank.comnih.gov | Present (some sources) derangedphysiology.commdpi.com, Not significant (other sources) drugbank.com | Hydroxylation (CYP2C9, CYP2C8, CYP3A4), Glucuronidation (UGT2B7, UGT2B17), Sulfation, Taurine conjugation researchgate.netpharmgkb.orgdrugbank.commdpi.comnih.govclinicaltrial.be |
| Rat | ~1.1-1.2 nih.gov | Bile (predominant), Urine tandfonline.comtandfonline.com | Significant tandfonline.comtandfonline.comd-nb.infoderangedphysiology.com | Hydroxylation, Glucuronidation, Glycoside and GSH conjugates (in plants) researchgate.netresearchgate.net |
| Dog | ~1.3 nih.gov | Bile (predominant), Urine tandfonline.comtandfonline.comfrontiersin.org | Significant tandfonline.comtandfonline.comfrontiersin.org | Ester derivative formation, Hydrolysis frontiersin.org |
| Rhesus Monkey | Not specified | Kidneys (80%) tandfonline.com | Not specified | Not specified |
| Sheep | ~1.03 nih.gov | Not specified | Not specified | Not specified |
| Buffalo Calves | 5.15 researchgate.net | Not specified | Not specified | Not specified |
| Rabbit | Not specified | Urine (60%), Bile (35%) ptfarm.pl | Not specified | Glucuronidation, Oxidative biotransformation (CYP2C9, CYP3A4) ptfarm.pl |
| Mouse | ~0.5-0.86 nih.gov | Urine, Bile, Feces nih.gov | Not specified | Hydroxylation, Conjugation (Acyl glucuronide, Taurine conjugates) nih.gov |
| Species | Terminal Half-life (h) | Primary Excretion Route | Enterohepatic Recirculation | Key Metabolic Pathways |
|---|---|---|---|---|
| Human | 1-2 nih.govdhgpharma.com.vn | Urine (metabolites), Bile drugbank.comnih.gov | Present (some sources) derangedphysiology.commdpi.com, Not significant (other sources) drugbank.com | Hydroxylation (CYP2C9, CYP2C8, CYP3A4), Glucuronidation (UGT2B7, UGT2B17), Sulfation, Taurine conjugation researchgate.netpharmgkb.orgdrugbank.commdpi.comnih.govclinicaltrial.be |
| Rat | ~1.1-1.2 nih.gov | Bile (predominant), Urine tandfonline.comtandfonline.com | Significant tandfonline.comtandfonline.comd-nb.infoderangedphysiology.com | Hydroxylation, Glucuronidation, Glycoside and GSH conjugates (in plants) researchgate.netresearchgate.net |
| Dog | ~1.3 nih.gov | Bile (predominant), Urine tandfonline.comtandfonline.comfrontiersin.org | Significant tandfonline.comtandfonline.comfrontiersin.org | Ester derivative formation, Hydrolysis frontiersin.org |
| Rhesus Monkey | Not specified | Kidneys (80%) tandfonline.com | Not specified | Not specified |
| Sheep | ~1.03 nih.gov | Not specified | Not specified | Not specified |
| Buffalo Calves | 5.15 researchgate.net | Not specified | Not specified | Not specified |
| Rabbit | Not specified | Urine (60%), Bile (35%) ptfarm.pl | Not specified | Glucuronidation, Oxidative biotransformation (CYP2C9, CYP3A4) ptfarm.pl |
| Mouse | ~0.5-0.86 nih.gov | Urine, Bile, Feces nih.gov | Not specified | Hydroxylation, Conjugation (Acyl glucuronide, Taurine conjugates) nih.gov |
Toxicology and Adverse Event Mechanisms of Diclofenac
Gastrointestinal Toxicity Mechanisms
Gastrointestinal (GI) complications, including bleeding and ulceration, are among the most relevant adverse effects of diclofenac mdpi.com. The pathogenesis of NSAID-induced GI injury is complex and multifactorial, involving both topical and systemic mechanisms frontiersin.org.
Direct Cellular Irritation and Localized Mucosal Effects
This compound, as a lipid-soluble weak organic acid, can directly interact with the gastrointestinal mucosa mdpi.comfrontiersin.org. Under acidic conditions in the stomach, the neutral form of this compound can penetrate the phospholipid lining that protects the GI tract mdpi.comresearchgate.net. This penetration can disrupt the integrity of this protective layer, increasing the wettability of the mucus layer and exposing the mucosal cells to aggressive luminal agents like acid, pepsin, bacteria, and bile, leading to the development of erosions mdpi.com. Studies using membrane models mimicking the GI protective lining have shown that neutral this compound induces significant alterations in the structural properties of phosphatidylcholine bilayers, which may constitute an additional toxicity mechanism researchgate.net. This direct interaction and disruption of the mucosal phospholipid layer is considered a topical effect contributing to GI damage mdpi.comfrontiersin.orgelsevier.es.
Furthermore, this compound can diffuse across gastric mucosal epithelial cell membranes into the cytoplasm, where it can target mitochondria mdpi.com. NSAIDs, including this compound, can cause mitochondrial toxicity through various pathways, such as inhibiting the respiratory chain, ATP synthase, and translocase, blocking cation transporters, and causing membrane permeabilization mdpi.com. Mitochondrial injury in gastric epithelial cells is a key target of this compound-induced damage nih.gov.
Another mechanism implicated in small intestinal injury is the formation of drug adducts with enterocyte macromolecules nih.govresearchgate.net. Studies in rats have shown that this compound treatment leads to dose-dependent formation of drug adducts in enterocytes, which translocate to the brush border and precede ulceration nih.govresearchgate.net. The formation of these adducts is suggested to play a causal role in this compound enteropathy nih.govresearchgate.net.
Prostaglandin (B15479496) Depletion and Compromised Mucosal Integrity
A primary mechanism of this compound's GI toxicity is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 drugbank.comjptcp.comekb.eg. COX enzymes are responsible for the production of prostaglandins (B1171923) (PGs) from arachidonic acid frontiersin.orgelsevier.esdrugbank.com. COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining gastrointestinal homeostasis by mediating the production of protective prostaglandins elsevier.esjptcp.com. These protective prostaglandins, such as PGE₂, contribute to gastric mucosal defense by stimulating mucus and bicarbonate production, maintaining mucosal blood flow, promoting cell proliferation, and inhibiting leukocyte recruitment elsevier.eselsevier.esnih.govnih.gov.
Inhibition of COX-1 by this compound leads to a significant reduction in the synthesis of these protective prostaglandins in the GI tract elsevier.eselsevier.es. This depletion compromises the integrity of the gastric mucosal barrier, making it more susceptible to damage from luminal factors elsevier.esdrugbank.com. While this compound is considered a non-selective COX inhibitor, inhibiting both COX-1 and COX-2, its inhibition of COX-1 is particularly linked to gastrointestinal side effects jptcp.com.
Data from studies in rats have shown that this compound, at doses that inhibit prostaglandin production, enhances gastric motility, increases mucosal permeability, and leads to neutrophil infiltration and oxyradical production, ultimately causing gastric lesions nih.gov. The deficiency of endogenous prostaglandins is considered a background factor in NSAID-induced gastric ulceration nih.gov.
Role of Nitric Oxide in Gastrointestinal Homeostasis and Injury
Nitric oxide (NO) is another crucial mediator involved in maintaining gastrointestinal mucosal integrity and homeostasis nih.govfrontiersin.orgresearchgate.net. NO contributes to mucosal defense through various mechanisms, including maintaining gastric epithelial integrity, preserving the mucus barrier, and mediating gastric blood flow as a vasodilator nih.gov. NO also inhibits leukocyte adherence to the endothelium, a process implicated in NSAID-induced damage nih.govresearchgate.net.
While the precise interaction between this compound and the NO pathway in inducing injury is complex, some research suggests that NSAIDs can suppress the synthesis of hydrogen sulfide (B99878) (H₂S), another gaseous mediator with gastroprotective properties, which may contribute to gastropathy mattioli1885journals.com. Conversely, novel NSAID derivatives that release NO or H₂S have shown reduced GI toxicity compared to conventional NSAIDs like this compound, despite comparable anti-inflammatory activity and prostaglandin synthesis inhibition frontiersin.orgmattioli1885journals.comresearchgate.net. This highlights the protective role of these gaseous mediators and suggests that disruption of their balance might exacerbate NSAID-induced injury.
Molecular Pathogenesis of Ulceration and Hemorrhage
The development of ulceration and hemorrhage due to this compound involves a cascade of molecular events triggered by the mechanisms described above. The compromised mucosal barrier due to prostaglandin depletion and direct cellular irritation allows back-diffusion of acid and pepsin, leading to epithelial cell damage elsevier.esrdd.edu.iq.
Microvascular damage and reduced gastric mucosal blood flow, often associated with COX-1 inhibition and prostaglandin deficiency, are initial and crucial events in ulcer pathogenesis frontiersin.orgnih.gov. This localized ischemia contributes to cellular injury.
Neutrophil activation and infiltration into the gastric mucosa are also implicated in the pathogenesis nih.gov. Activated neutrophils can release reactive oxygen species (ROS) and proteases, further contributing to tissue damage and exacerbating the inflammatory response nih.gov. Studies have shown that this compound can elevate gastric granulocyte infiltration .
The formation of drug adducts in enterocytes, particularly in the small intestine, precedes ulceration and vascular protein leakage, suggesting a direct role in the molecular pathogenesis of enteropathy nih.govresearchgate.net. This process is dose-dependent and correlates with the distribution of ulceration nih.govresearchgate.net.
The cumulative effect of prostaglandin depletion, direct cellular injury, mitochondrial dysfunction, microvascular damage, and inflammatory cell infiltration leads to the disruption of mucosal integrity, resulting in erosions, ulceration, and potentially life-threatening complications like bleeding and perforation jptcp.comdrugs.comdhgpharma.com.vn.
Cardiovascular Toxicity Mechanisms
This compound is associated with an increased risk of cardiovascular events, including myocardial infarction and stroke ekb.egdrugs.comahajournals.org. The mechanisms underlying this cardiovascular toxicity are not fully understood but are thought to involve effects on prostaglandin and thromboxane (B8750289) pathways, as well as endothelial function.
Effects on Prostaglandins, Thromboxane Pathways, and Endothelial Function
The cardiovascular risk associated with NSAIDs, including this compound, is linked to their inhibition of COX enzymes, particularly COX-2 ahajournals.orge-mjm.org. While COX-1 inhibition is primarily associated with GI effects, COX-2 is also expressed in the vascular endothelium, where it produces prostacyclin (PGI₂), a prostaglandin with anti-thrombotic and vasodilatory properties e-mjm.orgahajournals.org. COX-1 in platelets, on the other hand, produces thromboxane A₂ (TXA₂), a pro-aggregatory and vasoconstrictive eicosanoid e-mjm.org.
This compound, being a non-selective or preferential COX-2 inhibitor depending on the context, can inhibit both enzymes jptcp.comekb.egahajournals.org. The proposed mechanism for increased cardiovascular risk involves an imbalance between the effects of inhibiting COX-2 derived PGI₂ and COX-1 derived TXA₂ e-mjm.orgmdpi.com. Inhibition of COX-2 reduces the production of anti-thrombotic PGI₂, while COX-1 mediated TXA₂ production by platelets may remain relatively unopposed, leading to a prothrombotic state jptcp.come-mjm.org. This imbalance can promote thrombotic events that trigger or exacerbate cardiovascular disease e-mjm.orgcabidigitallibrary.org.
However, the relationship is complex, and some studies suggest differential effects among NSAIDs. While selective COX-2 inhibitors were initially thought to have a higher cardiovascular risk due to this mechanism, non-selective NSAIDs like this compound also increase cardiovascular events, with this compound often showing a higher risk compared to some other NSAIDs like naproxen (B1676952) ahajournals.orge-mjm.org.
Beyond COX inhibition, other mechanisms may contribute to this compound's cardiovascular toxicity. Chronic exposure to this compound has been shown to increase mitochondrial oxidative stress in cardiomyocytes, leading to increased reactive oxygen species (ROS) production cabidigitallibrary.orgnih.govnih.gov. This can impair mitochondrial function, reduce energy production, and contribute to cardiac dysfunction, including systolic and diastolic dysfunction nih.govnih.gov. This compound has been shown to inhibit mitochondrial complex III activity, leading to excessive ROS generation cabidigitallibrary.org.
Furthermore, chronic this compound treatment can increase inflammatory cytokines and chemokines, as well as cardiac fibroblast activation and proliferation, contributing to cardiotoxicity nih.govnih.gov.
Studies comparing this compound with other NSAIDs have shown differential effects on endothelial function. In experimental models of hypertension, celecoxib (B62257) improved endothelial dysfunction, while this compound and rofecoxib (B1684582) did not ahajournals.orgmdpi.com. This suggests that the impact on endothelial function may vary among NSAIDs and contribute to their differing cardiovascular risk profiles.
Influence on Blood Pressure Regulation and Fluid Retention
NSAIDs, including this compound, can lead to increased blood pressure and fluid retention. ashcroftpharmacy.co.ukpharmascience.comhres.ca This effect is primarily mediated by the inhibition of renal prostaglandin synthesis. Renal prostaglandins, such as PGE2 and PGI2, play a crucial role in maintaining renal blood flow and promoting sodium and water excretion. nih.govbioclima.ro By inhibiting COX enzymes, this compound reduces the production of these vasodilatory prostaglandins, leading to renal vasoconstriction, decreased sodium and water excretion, and consequently, increased blood pressure and fluid retention. pharmascience.comhres.cabioclima.ro This can exacerbate pre-existing hypertension or lead to the development of new hypertension. hres.ca
Thrombotic Event Pathogenesis and Platelet Aggregation
This compound's influence on thrombotic events is linked to its effects on prostaglandin and thromboxane synthesis, which play key roles in platelet function and vascular tone. This compound inhibits both COX-1 and COX-2, affecting the balance between prostacyclin (PGI2) and thromboxane A2 (TXA2). ashcroftpharmacy.co.ukthieme-connect.com PGI2 is a potent vasodilator and inhibitor of platelet aggregation, primarily produced by COX-2 in endothelial cells. TXA2 is a vasoconstrictor and promotes platelet aggregation, primarily produced by COX-1 in platelets. ashcroftpharmacy.co.uk
While this compound inhibits both enzymes, its relative selectivity for COX-2 can disrupt the balance between PGI2 and TXA2, leading to a state favoring vasoconstriction and platelet aggregation, thus increasing the risk of thrombotic events. ashcroftpharmacy.co.ukresearchgate.net Although the exact mechanisms are still being fully elucidated, this imbalance is considered a significant contributor to the pro-thrombotic effects observed with this compound. ashcroftpharmacy.co.ukresearchgate.net this compound has been reported to inhibit platelet aggregation. medcentral.commdpi.com
Myocardial Ischemia and Infarction Mechanisms
The increased risk of myocardial ischemia and infarction associated with this compound is a complex issue involving several interconnected mechanisms. The pro-thrombotic state induced by the altered balance of PGI2 and TXA2 contributes to the formation of blood clots that can obstruct coronary arteries. ashcroftpharmacy.co.ukresearchgate.net Furthermore, the increase in blood pressure and fluid retention can increase the workload on the heart, potentially leading to myocardial ischemia, especially in individuals with pre-existing cardiovascular disease. ashcroftpharmacy.co.uknih.gov
Some research suggests that the degree of COX-2 inhibition and the resulting reduction in vasodilatory PGI2 may be particularly relevant to the increased risk of myocardial infarction. researchgate.netnih.gov Studies have indicated that this compound, particularly at higher doses and with longer duration of use, is associated with an increased risk of cardiovascular events comparable to some selective COX-2 inhibitors. pharmascience.comresearchgate.net
Renal Toxicity Mechanisms
This compound can cause significant renal toxicity, ranging from acute kidney injury to chronic nephropathy. nih.govnih.govscirp.org The primary mechanism involves the inhibition of renal prostaglandin synthesis, which are critical for maintaining renal function, especially under compromised conditions. nih.govbioclima.romedsafe.govt.nz
Prostaglandin-Mediated Renal Hemodynamics and Ischemia
Renal prostaglandins, particularly PGE2 and PGI2, play a vital role in regulating renal blood flow and glomerular filtration rate (GFR). nih.govbioclima.romedsafe.govt.nz They mediate vasodilation of the afferent arterioles, counteracting the effects of vasoconstrictors like angiotensin II and norepinephrine, thereby maintaining adequate renal perfusion and GFR, especially when renal blood flow is reduced. bioclima.romedsafe.govt.nz
Inhibition of COX enzymes by this compound reduces the synthesis of these protective prostaglandins, leading to vasoconstriction of the afferent arterioles. thieme-connect.comnih.govresearchgate.net This results in decreased renal blood flow and a fall in glomerular capillary pressure, which can lead to renal ischemia and a reduction in GFR. thieme-connect.comnih.govscirp.orgresearchgate.net This hemodynamic effect is a major contributor to NSAID-induced acute kidney injury. bioclima.romedsafe.govt.nztsnmjournals.org
Pathophysiology of Acute Kidney Injury
Acute kidney injury (AKI) induced by this compound is often a consequence of the compromised renal hemodynamics caused by prostaglandin inhibition. The reduced renal blood flow and GFR can lead to tubular injury due to ischemia. nih.govscirp.orgresearchgate.net In addition to hemodynamic changes, other mechanisms may contribute to AKI, including direct toxic effects on renal tubules and inflammatory responses. uomustansiriyah.edu.iqjournalagent.comopenaccessjournals.com Some studies suggest that oxidative stress may also play a role in this compound-induced nephrotoxicity. nih.govjournalagent.com
AKI can manifest as a rapid decline in renal function, often characterized by increased serum creatinine (B1669602) and urea (B33335) levels. scirp.orgresearchgate.net While often reversible upon discontinuation of the drug, severe cases can lead to significant morbidity. medsafe.govt.nz
Chronic Nephropathy Development and Interstitial Nephritis
Prolonged or chronic use of this compound can contribute to the development of chronic kidney disease (CKD) and specific renal pathologies like interstitial nephritis and papillary necrosis. bioclima.ronih.govscirp.org Chronic inhibition of renal prostaglandins can lead to sustained reductions in renal perfusion, potentially causing cumulative damage over time. bioclima.ro
Interstitial nephritis, characterized by inflammation and edema in the renal interstitium, is another form of renal injury associated with NSAID use, including this compound. medsafe.govt.nzrev-sen.ecjscimedcentral.com While the exact mechanism is not fully understood, it is believed to involve an immune-mediated hypersensitivity reaction, possibly triggered by the diversion of arachidonic acid metabolism towards leukotriene production following COX inhibition. medsafe.govt.nzrev-sen.ecjscimedcentral.com This can lead to infiltration of inflammatory cells, such as lymphocytes and eosinophils, into the renal interstitium, causing damage and potentially leading to fibrosis and chronic kidney disease. bioclima.romedsafe.govt.nzrev-sen.ecjscimedcentral.com Papillary necrosis, the death of renal papillary tissue, is also a recognized complication of chronic NSAID use, thought to be related to medullary ischemia resulting from prostaglandin inhibition. bioclima.roscirp.org
Renal Tubular Transport Inhibition and Electrolyte Imbalance
This compound can induce renal side effects primarily through the inhibition of prostaglandin synthesis nih.gov. Prostaglandins play a crucial role in regulating renal function, including maintaining kidney blood flow, influencing renin secretion, reducing sodium reabsorption in specific tubules, and partially reversing the effects of antidiuretic hormone on water reabsorption nih.gov. By inhibiting cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis, this compound disrupts these processes nih.gov.
Inhibition of prostaglandin synthesis can lead to vasoconstriction and impaired salt and water excretion binasss.sa.cr. This can result in fluid overload and predispose individuals to hypertension binasss.sa.crmdpi.com. Furthermore, NSAIDs can cause various electrolyte and acid-base disturbances, including hyponatremia, sodium retention, hyperkalemia, and renal tubular acidosis nih.gov. These effects are partly mediated by a reduction in the release of renin and aldosterone (B195564) nih.gov. Cyclooxygenase inhibition by NSAIDs decreases distal sodium delivery by reducing glomerular filtration and enhancing salt absorption, and by inhibiting macula densa prostaglandin production, they reduce renin release nih.gov. Reduced renin release leads to decreased angiotensin levels, which in turn reduces the stimulus for aldosterone production nih.gov.
One hypothesized mechanism for electrolyte disturbances involves the possible inhibition of carbonic anhydrase II in both distal and proximal renal tubules, potentially leading to impaired bicarbonate ion reabsorption and triggering metabolic acidosis nih.gov. This can also impair sodium reabsorption, increasing sodium delivery to the distal tubule and enhancing potassium excretion nih.gov.
Hepatotoxicity Mechanisms
This compound is frequently implicated in drug-induced liver injury (DILI), presenting a range of damage from asymptomatic enzyme elevations to acute liver failure ekb.egnih.gov. The mechanisms are multifaceted, involving both intrinsic (dose-dependent) and idiosyncratic reactions sciforschenonline.org.
Idiosyncratic Liver Injury Pathophysiology
Idiosyncratic hepatotoxicity is unpredictable, not dose-dependent, and affects only a small percentage of exposed individuals sciforschenonline.org. It is thought to result from an interaction between drug properties, environmental factors, and host genetics gbmc.org. This can lead to reduced detoxification and increased bioactivation pathways gbmc.org. This compound-induced liver injury is considered a paradigm of idiosyncratic drug toxicity nih.govnih.gov. Multiple steps are involved in its development, including metabolic and immunological factors nih.govtandfonline.com.
Metabolic idiosyncrasy can involve the formation of hepatotoxic metabolites sciforschenonline.org. For example, the active metabolite 5-dihydroxy this compound can cause direct cytotoxicity sciforschenonline.org. This compound acyl-β-D-glucuronide (DF-AG), another metabolite, can covalently bind to proteins and potentially trigger an immune response scientificarchives.com.
Role of Oxidative Stress and Mitochondrial Dysfunction in Hepatocytes
Oxidative stress and mitochondrial dysfunction are key mechanisms in this compound-induced hepatotoxicity ekb.egutripoli.edu.lynih.gov. This compound and its reactive metabolites can induce oxidative damage in mitochondria, which are a primary source of reactive oxygen species (ROS) mdpi.com. This oxidative stress leads to the generation of malondialdehyde (MDA) and the reduction of glutathione (B108866) (GSH) in hepatic tissues ekb.egekb.eg.
Mitochondrial dysfunction induced by this compound involves several pathways, including decreased ATP levels, opening of the mitochondrial permeability transition pore, uncoupling of oxidative phosphorylation, and increases in cytosolic calcium and ROS ekb.egnih.gov. Mitochondrial H₂O₂ is considered a central mediator of this compound-induced hepatocellular injury mdpi.com. This compound can impair autophagic flux via oxidative stress and lysosomal dysfunction, preventing the efficient removal of damaged mitochondria and exacerbating cellular oxidative stress ekb.egnih.govekb.egnih.gov.
Apoptosis and Necrosis Induction in Hepatic Cells
This compound can induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) in hepatic cells sciforschenonline.orgoncotarget.com. Oxidative stress caused by this compound can lead to the secretion of cytochrome c, which activates the caspase cascade, leading to hepatocyte apoptosis ekb.egekb.eg.
Studies have shown that this compound can cause mild apoptosis in HepG2 cells, which is significantly potentiated by the pro-inflammatory cytokine tumor necrosis factor-α (TNF-α) nih.gov. This enhancement involves the activation of caspase-3 through a caspase-8/Bid/APAF1 pathway nih.gov. This compound can also induce sustained activation of c-Jun N-terminal kinase (JNK), and inhibiting JNK can decrease both this compound and this compound/TNF-α-induced apoptosis nih.gov. Furthermore, this compound can suppress TNF-α-induced survival signaling routes, sensitizing cells to apoptosis nih.gov.
Mitochondrial dysfunction, including the irreversible opening of mitochondrial membrane permeability transition pores, is believed to have a critical role in the development of hepatocyte necrosis sciforschenonline.orgmdpi.com.
Genetic Susceptibility to this compound-Induced Hepatotoxicity
Genetic factors play a significant role in individual susceptibility to this compound-induced hepatotoxicity sciforschenonline.orgnih.govtandfonline.com. Variations in genes encoding drug-metabolizing enzymes and transporters can influence the formation and disposition of toxic metabolites nih.govtandfonline.commdpi.com.
Polymorphisms in enzymes involved in this compound metabolism, such as cytochrome P450 (CYP) enzymes (e.g., CYP2C9 and CYP2C8) and UDP-glucuronosyltransferases (UGTs), particularly UGT2B7, have been associated with an increased risk of this compound-induced liver injury gbmc.orgtandfonline.commdpi.compharmgkb.org. For instance, individuals carrying certain UGT2B7 polymorphisms associated with increased glucuronidation may have a higher risk of adverse hepatic reactions, potentially due to the formation of antigenic covalent drug-protein adducts from this compound acylglucuronide tandfonline.com. Genetic differences in drug transporters, such as multidrug resistance protein (ABCC2/MRP2), which are responsible for the excretion of drug metabolites into bile, have also been linked to this compound hepatotoxicity mdpi.compharmgkb.org.
Genetic variations in immune response genes, such as those related to the HLA system and cytokines like IL-4 and IL-10, may also influence susceptibility by affecting the immune response to this compound metabolites sciforschenonline.orgnih.govmdpi.comoncotarget.com.
Hypersensitivity and Immunological Reaction Mechanisms
Hypersensitivity reactions to NSAIDs, including this compound, can involve immunological mechanisms spaic.ptworldscientific.com. While many NSAID hypersensitivity reactions are non-allergic and related to COX inhibition, selective reactions to specific NSAIDs like this compound can be immune-mediated spaic.ptuspharmacist.com.
These immunological reactions can be mediated by IgE antibodies or T cells spaic.ptworldscientific.comuspharmacist.com. IgE-mediated mechanisms have been described in immediate reactions to this compound, leading to symptoms like urticaria, angioedema, and anaphylaxis spaic.ptworldscientific.comuspharmacist.comallergolyon.fr. These reactions are typically selective to this compound or NSAIDs within the same chemical group and are not dependent on COX inhibition spaic.ptworldscientific.com. Studies have investigated the presence of drug-specific IgE in patients with this compound hypersensitivity, although direct evidence based on haptenation of protein carriers has not always been conclusive nih.gov.
Delayed immune-mediated reactions, known as selective NSAID-induced delayed reactions (SNIDRs), can also occur more than 24 hours after exposure and are typically mediated by T cells worldscientific.comuspharmacist.com.
The formation of protein adducts from reactive metabolites of this compound, such as acyl glucuronides, is thought to potentially trigger an immune response nih.govtandfonline.com. Antibodies to this compound metabolite-modified liver protein adducts have been detected in the sera of patients with this compound-induced liver injury tandfonline.com. Immune-mediated liver injury is considered to be involved in some cases of idiosyncratic this compound hepatotoxicity nih.govoncotarget.com.
Allergic and Pseudo-allergic Responses
Hypersensitivity reactions to NSAIDs like this compound can manifest through both immunological (allergic) and non-immunological (pseudo-allergic or anaphylactoid) mechanisms. allergolyon.frspaic.ptnih.govdynamed.com
Allergic Responses (IgE-Mediated): Although less common than pseudo-allergic reactions, IgE-mediated hypersensitivity to this compound has been reported. allergolyon.frspaic.ptbsaci.org These reactions are true allergies involving the immune system and can be severe, including anaphylaxis. allergolyon.froup.com Studies have investigated the presence of drug-specific IgE antibodies in patients with this compound hypersensitivity, though evidence for a widespread IgE-mediated mechanism based on haptenation of protein carriers has been limited in some studies. nih.gov However, positive skin tests and basophil activation tests in some cases support the possibility of IgE-dependent mechanisms. allergolyon.fr
Pseudo-allergic Responses (Non-IgE-Mediated): Pseudo-allergic reactions to NSAIDs, including this compound, are more frequent and are not mediated by IgE antibodies. spaic.ptnih.govdynamed.com These reactions are often attributed to the pharmacological effect of COX-1 inhibition. spaic.ptnih.govdynamed.com Inhibition of COX-1 can lead to a shift in the arachidonic acid pathway, resulting in an increased production of pro-inflammatory mediators, particularly leukotrienes, and a rapid depletion of prostaglandin E2 (PGE2). nih.govdynamed.com This imbalance can trigger the release of mediators from mast cells and basophils, leading to symptoms similar to IgE-mediated reactions, such as urticaria, angioedema, bronchospasm, and even anaphylactoid shock. spaic.ptnih.govdynamed.cominnovareacademics.inb-cdn.net Pseudoallergic reactions can occur without prior sensitization. dynamed.comb-cdn.net
Cross-reactivity Profiles with Other Non-Steroidal Anti-Inflammatory Drugs
Cross-reactivity among NSAIDs is a significant consideration in hypersensitivity reactions. The degree of cross-reactivity often depends on the underlying mechanism of the reaction. spaic.ptnih.govdynamed.com
In cases of pseudo-allergic reactions driven by COX-1 inhibition, cross-reactivity among NSAIDs that inhibit COX-1 is common. spaic.ptnih.govdynamed.com Patients experiencing pseudo-allergic reactions to this compound due to COX-1 inhibition may react to other non-selective COX inhibitors like aspirin (B1665792) and ibuprofen (B1674241). nih.govdynamed.cominnovareacademics.in
Conversely, in cases of selective hypersensitivity reactions to a single NSAID like this compound, an immune-mediated mechanism (potentially IgE or T-cell mediated) is suspected, and cross-reactivity with chemically dissimilar NSAIDs may be less likely. spaic.ptdynamed.com Some studies suggest that patients with selective hypersensitivity to this compound might tolerate selective COX-2 inhibitors. nih.govbsaci.orginnovareacademics.in However, caution is still advised, and further investigation is often needed to determine safe alternatives. innovareacademics.in
Other Organ-Specific Toxicities
Beyond hypersensitivity reactions, this compound can induce toxicity in various organ systems through different mechanisms.
Hematological Effects and Coagulation Disorders
This compound can affect hematological parameters and coagulation. Studies in animal models have shown that this compound administration can lead to alterations in blood cell counts. jomardpublishing.comajol.infolmj.ly
One observed effect is a reduction in red blood cell count, hemoglobin levels, and packed cell volume, potentially indicating anemia. jomardpublishing.comajol.infolmj.ly This can be attributed to excessive destruction of red blood cells or loss of erythrocytes, such as through gastrointestinal bleeding, a known adverse effect of NSAIDs. jomardpublishing.comajol.info Changes in red blood cell indices like mean corpuscular volume (MCV), mean corpuscular hemoglobin (MCH), and red cell distribution width (RDW) have also been reported, suggesting disruptions in erythropoiesis or different types of anemia. lmj.ly
This compound can also influence platelet function and coagulation. While some studies suggest that this compound in clinically administered doses may not significantly interfere with platelet function or cause increased bleeding in certain contexts like post-cardiac surgery nih.gov, others indicate that chronic administration can reduce platelet count and increase prothrombin time (PT). jomardpublishing.comsdiarticle4.com This is thought to be related to the inhibition of the cyclooxygenase system, interfering with the synthesis of prostaglandins, prostacyclin, and thromboxane components, which are involved in fibrin (B1330869) formation and blood clotting. sdiarticle4.com Elevated International Normalized Ratio (INR) has also been observed, indicating a tendency towards bleeding disorders. sdiarticle4.com
Data from animal studies illustrating hematological changes are presented in the table below:
| Hematological Parameter | Effect of this compound (Animal Studies) | Potential Mechanism |
| Red Blood Cell Count | Decreased | Erythrocyte destruction, gastrointestinal bleeding. jomardpublishing.comajol.info |
| Hemoglobin | Decreased | Anemia, reduced erythropoiesis. jomardpublishing.comajol.infolmj.ly |
| Packed Cell Volume (Hematocrit) | Decreased | Anemia. jomardpublishing.comajol.infolmj.ly |
| Platelet Count | Reduced or Unchanged | Inhibition of cyclooxygenase system. jomardpublishing.comsdiarticle4.com |
| Prothrombin Time (PT) | Increased | Interference with prostaglandin biosynthesis. sdiarticle4.com |
| International Normalized Ratio (INR) | Increased | Tendency towards bleeding disorders. sdiarticle4.com |
| Mean Corpuscular Volume (MCV) | Increased | Disruptions in erythropoiesis. lmj.ly |
| Mean Corpuscular Hemoglobin (MCH) | Increased | Disruptions in erythropoiesis. lmj.ly |
| Red Cell Distribution Width (RDW) | Increased | Anisocytosis. lmj.ly |
Central Nervous System Effects and Neurotoxicity
This compound's effects are not limited to peripheral tissues; it can also influence the central nervous system (CNS). While known for its analgesic effects partly mediated by COX inhibition in the CNS, this compound may have additional mechanisms of action in the brain and spinal cord. wikipedia.orgsemanticscholar.org Some evidence suggests it can inhibit lipoxygenase pathways, reducing leukotriene formation, and may inhibit phospholipase A2. wikipedia.org
However, studies have also investigated potential neurotoxic effects. Research on neural stem cells (NSCs) has indicated that this compound can inhibit their proliferation and differentiation into neurons. researchgate.net At certain concentrations, this compound has been shown to induce NSC death, potentially through apoptosis involving the activation of the caspase cascade. researchgate.net These findings suggest that this compound could potentially affect the development of the central nervous system. researchgate.net
Proposed mechanisms of action for this compound in the CNS include inhibition of COX-1 and COX-2 in microglia and neurons, respectively, inhibition of NLRP3 and IL-1β release from microglia, potassium channel modulation in glial cells, and inhibition of TNFα. researchgate.net While some of these mechanisms are linked to potential therapeutic effects in neuroinflammatory conditions, the impact on neural stem cells highlights a potential for adverse neurodevelopmental outcomes. researchgate.netresearchgate.net
Dermatological Reactions and Cutaneous Manifestations
This compound can cause various dermatological reactions, ranging from mild irritation to severe cutaneous adverse events. Topical application of this compound is commonly associated with local skin reactions such as redness, itching, rash, dryness, scaling, or peeling at the application site. webmd.commdpi.comnih.gov
More serious cutaneous manifestations, although less common, can include severe skin reactions like Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN), which can be life-threatening. webmd.com Allergic contact dermatitis (ACD) to this compound has also been reported, characterized by localized skin lesions at the application site upon re-exposure in sensitized individuals. nih.govresearchgate.net ACD is an immune-mediated, antigen-specific reaction corresponding to a delayed-type hypersensitivity response (Type IV reaction). researchgate.net Photoallergic contact reactions due to topical this compound have also been documented. nih.gov
The mechanism underlying some of these dermatological reactions, particularly ACD, involves a delayed-type hypersensitivity response where the drug or its metabolites act as haptens, binding to skin proteins and triggering an immune response. researchgate.net
Genotoxicity and Carcinogenicity Assessments
Comprehensive assessments have been conducted to evaluate the genotoxic and carcinogenic potential of this compound. Historically, a comprehensive set of in vitro and in vivo genotoxicity studies conducted in support of marketing approval indicated that this compound sodium is not genotoxic. researchgate.netnih.govsci-hub.se These studies, performed prior to current GLP and ICH guidelines, included bacterial mutagenicity, mammalian in vitro assays, and repeat-dose somatic, germ cell, and dominant lethal assays. researchgate.netnih.govsci-hub.se Long-term bioassay data in rodents have also not shown carcinogenic potential for this compound sodium. researchgate.netnih.govsci-hub.se
However, more recent studies using novel or modified in vitro test systems have reported findings suggesting a potential genotoxic effect for this compound. researchgate.netnih.govsci-hub.se Some studies in laboratory mice have indicated that prolonged use of high doses of this compound sodium can induce significant structural chromosomal aberrations and sperm abnormalities in germ cells, as well as micronucleated polychromatic erythrocytes in bone marrow, suggesting genotoxicity in both somatic and germinal cells under these conditions. austinpublishinggroup.com The mechanism for these findings at high doses and prolonged exposure might involve secondary metabolites. austinpublishinggroup.com
Developmental and Reproductive Toxicity Studies
Studies in experimental animals have investigated the potential of this compound to cause developmental and reproductive toxicity. In Wistar albino rats, prenatal exposure to this compound through intraperitoneal injections during pregnancy resulted in observable changes in hippocampal tissue, including increased vacuolization and alterations in extracellular structures. ekb.eg Another study in rats showed that exposure to this compound at a concentration of 7.5 μg/ml or higher during organogenesis led to abnormal development of the caudal neural tube in embryos. ekb.egoup.comnih.gov Lower concentrations (less than 5 μg/ml) did not show this damaging effect. ekb.egnih.gov
This compound has also been shown to inhibit implantation and embryonic development in rats when administered on gestation day 5. oup.com High concentrations (75 μg/ml) were found to be toxic to rat blastocysts, while a concentration of 40 μg/ml inhibited implantation and caused embryo growth retardation. oup.com
Regarding male reproductive toxicity, studies in rats have reported toxicities in the testes, although data on other male genitalia is limited. ekb.eg Oral administration of this compound at a low dose (1 mg/kg) in male rats resulted in reduced weights of the epididymis, ventral prostate, and seminal vesicles, along with decreased sperm motility, degeneration of interstitial cells and spermatocytes, and shrinkage of seminiferous tubules. ekb.egnih.gov Higher doses (2.5 mg/kg four times per week or 5 mg/kg daily) also showed sperm morphological anomalies. ekb.eg Prenatal administration of this compound has been suggested to have harmful effects on testicular development, particularly at high doses, leading to a dose-dependent decrease in Sertoli cells and spermatogonia. ekb.eg
Studies in pregnant female rats have also indicated that this compound potassium administration during the pre-implantation and organogenesis periods can lead to a significant decrease in litter size, weight, and length, as well as retarded growth in fetuses. bu.edu.eg Increased fetal resorption rates and incidences of skeletal and visceral abnormalities, such as brain diverticulum dilatation, thymus aplasia or hypoplasia, cardiac enlargement, pulmonary hypoplasia, hepatomegaly, and kidney enlargement, were observed in treated groups. bu.edu.eg
In Xenopus embryos, this compound treatment demonstrated a teratogenic effect, with a teratogenic index value of 2.64, which is higher than the toxicity cutoff value of 1.2. researchgate.net This resulted in increased embryo mortality in a concentration-dependent manner and a range of malformations including shortening and kinking of the axis, abdominal bulging, and prominent blister formation. researchgate.net
Animal reproduction studies with this compound epolamine administered orally to pregnant rats and rabbits during organogenesis showed embryotoxicity at exposures approximately 3 and 7 times, respectively, the topical exposure from the maximum recommended human dose. fda.gov In rats, increased incidences of skeletal anomalies and maternal toxicity were also noted at this dose. fda.gov Embryotoxicity in rats at 6 mg/kg this compound epolamine was characterized by increased early resorptions, post-implantation losses, and a decrease in live fetuses. fda.gov
Biomarker Discovery for this compound-Induced Organ Injury
Identifying reliable biomarkers for this compound-induced organ injury is crucial for early detection and assessment of toxicity. Research has explored both circulating biomarkers and omics-based approaches for this purpose.
Circulating Biomarkers of Organ Damage and Dysfunction
Several circulating biomarkers have been investigated for their potential to indicate this compound-induced injury in various organs, particularly the liver and kidneys, which are primary targets of this compound toxicity. ekb.egekb.eg
For kidney injury, traditional markers like blood urea and serum creatinine are used, although they are considered to have low sensitivity and specificity for early damage detection. scirp.orgjocms.org Studies in rats have shown that this compound administration leads to a significant elevation in serum albumin, creatinine, urea, and uric acid, as well as electrolyte levels, indicating kidney dysfunction. scirp.org Elevated levels of serum protein and albumin in the kidney of this compound-treated rats have been observed. scirp.org More sensitive biomarkers for kidney injury, such as Neutrophil Gelatinase Associated Lipocalin (NGAL), Kidney Injury Molecule-1 (KIM-1), and Cystatin-C, have been evaluated. jocms.orginnovareacademics.inresearchgate.net Research in Sprague Dawley rats indicated that KIM-1 serum level was significantly elevated in this compound-induced acute kidney injury, showing high sensitivity and specificity compared to other tested biomarkers. jocms.org Other biomarkers examined in the context of this compound-induced nephrotoxicity include MMP-9, TIMP-1, VEGF, NF-kB, and CEA. journalagent.com
For liver injury, elevated levels of liver enzymes such as alanine (B10760859) transaminase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) in the blood are considered biomarkers of hepatic affection, indicating potential hepatocyte damage. medicopublication.comscientificarchives.com Studies in mice treated with this compound showed elevated serum levels of ALT, AST, and ALP. medicopublication.com Increased bilirubin (B190676) levels in this compound-administered rats also suggest liver dysfunction. scientificarchives.com
Cardiac damage markers have also been studied in the context of this compound toxicity. Serum cardiac damage markers, namely AST and creatine (B1669601) kinase-MB (CK-MB), have shown pronounced increases in rats intoxicated with this compound. scispace.comnih.gov Lactate dehydrogenase (LDH) and cardiac troponin I (cTnI) are also used as markers for cardiac damage, with increased levels observed after this compound administration in rats. alliedacademies.orgnih.gov
Other circulating factors that can be indicative of this compound-induced effects include inflammatory biomarkers like IL-18. innovareacademics.inresearchgate.net
Table 1 summarizes some circulating biomarkers associated with this compound-induced organ injury.
| Organ | Biomarker | Finding in this compound Toxicity Studies | Source |
| Kidney | Serum Creatinine | Elevated levels observed in rats. scirp.orgjocms.org | scirp.orgjocms.org |
| Kidney | Blood Urea | Elevated levels observed in rats. scirp.orgjocms.org | scirp.orgjocms.org |
| Kidney | Serum Albumin | Elevated levels observed in rats. scirp.org | scirp.org |
| Kidney | Uric Acid | Elevated levels observed in rats. scirp.org | scirp.org |
| Kidney | Electrolytes (Na+, K+, Ca+2, PO42−, HCO3−, Cl−) | Perturbation observed in rats. scirp.org | scirp.org |
| Kidney | Kidney Injury Molecule-1 (KIM-1) | Significantly elevated serum levels in rats with high sensitivity and specificity. jocms.orgresearchgate.net | jocms.orgresearchgate.net |
| Kidney | Neutrophil Gelatinase Associated Lipocalin (NGAL) | Elevated levels observed. innovareacademics.inresearchgate.net | innovareacademics.inresearchgate.net |
| Kidney | Cystatin-C | Evaluated as a marker. jocms.orginnovareacademics.inresearchgate.net | jocms.orginnovareacademics.inresearchgate.net |
| Kidney | MMP-9 | Levels vary; decrease observed in one study. journalagent.com | journalagent.com |
| Kidney | TIMP-1 | Increased levels observed. journalagent.com | journalagent.com |
| Kidney | VEGF | Increased levels observed. journalagent.com | journalagent.com |
| Kidney | NF-kB | Increased levels observed. journalagent.com | journalagent.com |
| Kidney | CEA | Increased levels observed. journalagent.com | journalagent.com |
| Liver | Alanine Transaminase (ALT) | Elevated serum levels observed in mice and rats. medicopublication.comscientificarchives.comnih.gov | medicopublication.comscientificarchives.comnih.gov |
| Liver | Aspartate Aminotransferase (AST) | Elevated serum levels observed in mice and rats. medicopublication.comscientificarchives.comnih.gov | medicopublication.comscientificarchives.comnih.gov |
| Liver | Alkaline Phosphatase (ALP) | Elevated serum levels observed in mice. medicopublication.comscientificarchives.com | medicopublication.comscientificarchives.com |
| Liver | Bilirubin (Total and Conjugated) | Increased levels observed in rats. scientificarchives.com | scientificarchives.com |
| Heart | Aspartate Transaminase (AST) | Increased serum levels observed in rats and sheep. scispace.comnih.govalliedacademies.orgnih.gov | scispace.comnih.govalliedacademies.orgnih.gov |
| Heart | Creatine Kinase-MB (CK-MB) | Increased serum levels observed in rats and sheep. scispace.comnih.govnih.gov | scispace.comnih.govnih.gov |
| Heart | Lactate Dehydrogenase (LDH) | Increased levels observed in rats and sheep. nih.govalliedacademies.orgnih.gov | nih.govalliedacademies.orgnih.gov |
| Heart | Cardiac Troponin I (cTnI) | Increased levels observed in rats and sheep. alliedacademies.orgnih.gov | alliedacademies.orgnih.gov |
| General | Interleukin-18 (IL-18) | Elevated levels observed in the context of nephrotoxicity. innovareacademics.inresearchgate.net | innovareacademics.inresearchgate.net |
| General | Malondialdehyde (MDA) | Increased levels, indicative of oxidative stress, observed in kidney and liver. ekb.egjocms.orginnovareacademics.inresearchgate.netscientificarchives.com | ekb.egjocms.orginnovareacademics.inresearchgate.netscientificarchives.com |
| General | Glutathione (GSH) | Decreased levels observed in kidney and liver. ekb.eginnovareacademics.inresearchgate.netscientificarchives.com | ekb.eginnovareacademics.inresearchgate.netscientificarchives.com |
| General | Superoxide (B77818) Dismutase (SOD) | Decreased activity observed in kidney and liver. scirp.orgjocms.orginnovareacademics.inresearchgate.netscientificarchives.com | scirp.orgjocms.orginnovareacademics.inresearchgate.netscientificarchives.com |
| General | Catalase (CAT) | Decreased activity observed in kidney and heart. scirp.orgscispace.comnih.gov | scirp.orgscispace.comnih.gov |
Omics-Based Biomarker Identification (e.g., Proteomics, Metabolomics)
Omics technologies, such as proteomics and metabolomics, offer comprehensive approaches to identify potential biomarkers and understand the underlying mechanisms of this compound-induced organ injury.
Proteomic studies aim to analyze the entire set of proteins in a biological sample to identify changes associated with toxicity. Urinary proteomic profiling using techniques like MALDI-TOF MS has been applied to identify biomarkers for this compound-induced hepatotoxicity and nephrotoxicity in mice. nih.gov Proteins identified in urine of this compound-treated mice included epidermal growth factor, transthyretin, kallikrein, clusterin, fatty acid binding protein 1, and urokinase, which are related to both liver regeneration and kidney injury. nih.gov In vitro proteomic analyses of monocyte-derived hepatocyte-like cells from patients with assumed idiosyncratic this compound-induced liver injury identified integrin beta 3 (ITGB3) as a potential specific biomarker, although ITGB3 levels were found to be reduced in whole blood compared to healthy subjects. tandfonline.commdpi.comnih.gov Proteomics can also be used to study protein expression changes in specific organs affected by sepsis, which can lead to multiple organ dysfunction. frontiersin.orgplos.org
Metabolomics involves the comprehensive analysis of small molecules (metabolites) in biological samples, providing insights into metabolic pathway alterations due to drug exposure. Metabolomic approaches have been used to identify susceptibility-related biomarkers for this compound-induced liver injury in rats. nih.govnih.gov Studies have shown that susceptible rats exhibit unique plasma metabolomic characteristics. nih.govnih.gov Identified susceptibility-related metabolites were enriched in metabolic pathways linked to acute-phase reactions of immunocytes and inflammatory responses, including sphingolipid, tyrosine, phenylalanine, tryptophan, and lipid metabolism pathways. nih.govnih.gov Nine metabolite biomarkers with potential diagnostic capabilities for identifying susceptible individuals were identified in one study. nih.gov Metabolomics has also been applied to assess the toxic effects of this compound on aquatic organisms, revealing potential effects on metabolic functions, such as the inhibition of prostaglandin synthesis and effects on the carnitine shuttle pathway. researchgate.netresearchgate.net Analysis of secreted bile acids in a three-dimensional human liver microphysiological system revealed that a glycine-conjugated bile acid was a sensitive marker of dose-dependent this compound toxicity. cn-bio.comnih.gov
Omics-based approaches, including transcriptomics, can also help identify genetic markers and understand the molecular circuits involved in this compound toxicity and the activation of stress responses and inflammatory pathways. nih.govnih.govcambridge.org
Table 2 summarizes some findings from omics-based biomarker identification studies related to this compound toxicity.
| Omics Type | Biological Sample/Model | Key Findings | Source |
| Proteomics | Mouse urine | Identification of proteins related to liver regeneration and kidney injury (e.g., epidermal growth factor, transthyretin, kallikrein, clusterin, fatty acid binding protein 1, urokinase). nih.gov | nih.gov |
| Proteomics | Monocyte-derived hepatocyte-like cells (human) | Identification of ITGB3 as a potential specific biomarker for this compound-induced liver injury (upregulated in cells, reduced in whole blood). tandfonline.commdpi.comnih.gov | tandfonline.commdpi.comnih.gov |
| Metabolomics | Rat plasma | Identification of unique metabolomic profiles in susceptible rats to liver injury; metabolites enriched in pathways related to immune/inflammatory responses. nih.govnih.gov | nih.govnih.gov |
| Metabolomics | Three-dimensional human liver system | Glycine-conjugated bile acid identified as a sensitive marker of dose-dependent toxicity. cn-bio.comnih.gov | cn-bio.comnih.gov |
| Metabolomics | Hyalella azteca (aquatic invertebrate) | Effects on metabolic functions, including inhibition of prostaglandin synthesis and impact on the carnitine shuttle pathway. researchgate.net | researchgate.net |
| Metabolomics | Mytilus galloprovincialis (mussel) | Effects on tyrosine and tryptophan metabolism pathways; potential impact on osmoregulation and reproduction. researchgate.net | researchgate.net |
| Transcriptomics | Folsomia candida (soil invertebrate) | Upregulation of immunity-related genes and effects on neural metabolic processes at high concentrations; potential early markers for ecotoxicity. nih.gov | nih.gov |
| Immunogenomics | Mouse liver | Identification of differentially expressed genes and molecular circuits related to inflammation and immune responses in liver injury; induction of fibronectin and M-CSF. nih.gov | nih.gov |
Environmental Science and Ecotoxicology of Diclofenac
Occurrence and Distribution in Environmental Compartments
Diclofenac has been detected in a variety of environmental matrices, including wastewater, surface water, groundwater, marine systems, soil, and sediment. nih.govoup.comoup.comeuropa.eu Its distribution is influenced by factors such as population density, pharmaceutical consumption, wastewater treatment efficiency, and environmental conditions. oaepublish.comoup.com
Wastewater Treatment Plant Effluents and Removal Efficiencies
Wastewater treatment plants (WWTPs) are a major point source for the entry of this compound into the environment. europa.euwca-environment.com this compound concentrations in influent wastewater vary widely, ranging from a few nanograms per liter to tens of micrograms per liter, depending on the location and source. oaepublish.commdpi.com
The removal efficiency of this compound in conventional WWTPs is often unsatisfactory, with reported efficiencies ranging from approximately 4% to 89%. nih.gov Conventional activated sludge processes typically show limited effectiveness in removing this compound, with average efficiencies estimated around 34-50%. mdpi.commdpi.com Membrane bioreactors (MBRs) can achieve higher removal rates, sometimes exceeding 90%, but low efficiencies (around 32%) have also been reported in some MBR systems. nih.govmdpi.commdpi.com Factors influencing removal efficiency include the type of treatment technology, operational parameters such as sludge retention time (SRT), temperature, and the presence of easily assimilable carbon compounds which can promote co-metabolic processes. mdpi.commdpi.comnih.gov Longer SRTs (greater than 10 days) have been shown to increase this compound removal efficiency. mdpi.comnih.gov
The following table summarizes reported this compound removal efficiencies in different WWTP types:
| WWTP Type | Reported Removal Efficiency Range (%) | Average Removal Efficiency (%) | Source |
| Conventional Activated Sludge | 20-70 | 34-50 | mdpi.com, mdpi.com |
| Membrane Bioreactor (MBR) | 32->90 | - | mdpi.com, nih.gov |
| Conventional Mechanical Biological Treatment (CMBT) | 94-98 | - | nih.gov |
| Chlorination (post-treatment) | 81-95 | - | nih.gov |
Despite some removal occurring in WWTPs, significant quantities of this compound are discharged into surface waters via effluents. nih.gov
Aquatic Environments (Surface Waters, Groundwater, Marine Systems)
This compound is frequently detected in surface waters globally. oaepublish.comoup.comhelcom.fi Concentrations in surface water bodies can vary significantly, from low nanograms per liter to micrograms per liter, with levels occasionally reaching as high as 19,300 ng/L in some areas receiving wastewater discharges. oaepublish.comhelcom.fi High concentrations are often observed downstream from WWTPs. wca-environment.com The European Union has included this compound in its Water Framework Directive Watch List to monitor its presence in aquatic environments. oaepublish.comeuropa.euhelcom.fi Proposed annual average Environmental Quality Standards (AA-EQS) for this compound in freshwater and marine waters have been established, with recent proposals suggesting thresholds of 50 ng/L for freshwater and 5 ng/L for marine waters. helcom.fi
In groundwater, this compound has a low detection rate (around 1%) in European monitoring data, although landfill leachates have been identified as potential sources of contamination. helcom.fi
In marine environments, this compound concentrations generally decrease due to dilution, but it has been detected in estuaries and coastal waters. oaepublish.com Studies have reported median concentrations in coastal seawater in the low nanograms per liter range. helcom.fi this compound has also been found in marine organisms such as fish and otters. mdpi.com
Soil and Sediment Contamination Profiles
This compound can enter soil environments through the application of sewage sludge as fertilizer or via irrigation with contaminated water. oup.comoup.commdpi.com It has also been detected in landfill leachates, which can contribute to groundwater and potentially soil contamination. oup.comhelcom.fi
This compound can be rapidly mineralized in some agricultural soils, with a reported half-life of about 5 days at a concentration of 0.1 g/g. mdpi.com However, its behavior in soil can be influenced by factors such as interaction with soil humic acids. tandfonline.com
In sediments, this compound concentrations have been reported in the range of nanograms per gram. oup.com The highest concentrations in sediments are often found at the inlets of WWTPs, likely due to the accumulation of contaminants from incoming wastewater. oup.com While some microorganisms in sediment can affect this compound elimination under aerobic conditions, laboratory experiments have shown negligible adsorption onto sediment particles in some cases. researchgate.netoup.com
Reported this compound Concentrations in Sediments:
| Location | Concentration Range (ng/g) | Source |
| Natural sediments (before 2018) | 1.06 - 10.6 | oup.com |
| Mbokodweni River, South Africa | 0.16 - 1 | oup.com |
| North Sea region (freshwater) | 0.01 - 0.1 | oup.com |
| Lake Victoria | 0 - 20.44 | oup.com |
Environmental Fate and Transformation Pathways
Once released into the environment, this compound can undergo various transformation processes, including photodegradation, biodegradation, and chemical hydrolysis.
Photodegradation Kinetics and Identification of Photoproducts
Photodegradation is considered a significant transformation pathway for this compound in aquatic environments, particularly in surface waters exposed to sunlight. researchgate.net this compound can undergo rapid photodegradation under sunlight or UV irradiation. researchgate.netpublish.csiro.au
The kinetics of this compound photodegradation can vary depending on the water matrix and irradiation conditions. Studies have investigated photodegradation in pure water, treated wastewater, and different formulations. publish.csiro.aunih.govnih.govresearchgate.net Photodegradation in aqueous solutions under simulated sunlight irradiation follows specific kinetics. nih.gov Complete removal of this compound can be achieved through photocatalytic degradation, with kinetics dependent on factors like the photoreactor geometry and water matrix. publish.csiro.au Sunlight-mediated photochemical degradation may require longer exposure periods for complete removal compared to accelerated conditions. publish.csiro.au
Photodegradation of this compound leads to the formation of various transformation products, which may have different environmental fates and toxicities compared to the parent compound. researchgate.net Several photoproducts have been identified in studies. For instance, six major photoproducts were identified during TiO2 photocatalysis of this compound, including carbazole (B46965) derivatives and other compounds. publish.csiro.au
Some identified photoproducts include:
2-(8-chloro-9H-carbazol-1-yl)acetic acid publish.csiro.au
2-(8-hydroxy-9H-carbazol-1-yl)acetic acid publish.csiro.au
2,6-dichloro-N-o-tolylbenzenamine publish.csiro.au
2-(phenylamino)benzaldehyde publish.csiro.au
1-chloromethyl-9H-carbazole publish.csiro.au
1-methyl-9H-carbazole publish.csiro.au
4'-hydroxythis compound (B1664172) nih.gov
5-hydroxythis compound (B1228188) nih.gov
Acyl glucuronides of this compound nih.gov
Carbazole derivatives researchgate.net
Compounds with a quinone imine structure nih.gov
Photodegradation pathways can involve processes such as decarboxylation, oxidation, dehalogenation, and cyclization. nih.gov While photodegradation can reduce this compound concentrations, some transformation products, such as carbazole derivatives, may persist in the environment and exhibit comparable toxicity to this compound. researchgate.net
Biodegradation by Microbial Communities and Metabolic Pathways
Microbial degradation is a potential mechanism for the removal of pharmaceuticals like this compound from the environment, although the specific microorganisms and pathways involved in soils are not always well-understood. nih.gov While conventional biological treatment in wastewater treatment plants (WWTPs) shows moderate to higher degradation efficiency for DCF, it is often not completely removed. unl.eduhelcom.fi
Research indicates that certain microbial communities can biodegrade this compound. For instance, rapid DCF removal (less than 7 days) has been observed under aerobic conditions in agricultural soils. nih.gov Studies have identified that microorganisms belonging to the Bacteroidetes, Actinobacteria, Proteobacteria, and Verrucomicrobia were significantly more abundant during DCF biodegradation in soils compared to controls, suggesting their association with the degradation process. nih.gov These microorganisms may benefit from the removal of the compound. nih.gov
Metabolic pathway analysis during DCF biodegradation in soils has shown positive impacts on four pathways: propanoate, lysine, fatty acid, and benzoate (B1203000) metabolism. nih.gov These pathways are likely common in soils, contributing to the observed rapid removal of DCF under aerobic conditions. nih.gov
Different metabolic pathways for this compound biodegradation by pure cultures or consortia of fungi and bacteria have been reported, including hydroxylation, dihydroxylation, decarboxylation, deschlorination, C-N bond cleavage, and aromatic ring opening. frontiersin.org While significant progress has been made in understanding microbial degradation pathways, further research is needed to fully elucidate the biotransformation of DCF in non-target organisms. frontiersin.orgbohrium.com
Adsorption to Environmental Matrices (e.g., organic matter, clay minerals)
The adsorption of this compound to environmental matrices such as organic matter and clay minerals plays a role in its environmental fate, influencing its mobility and potential for leaching. ijcce.ac.irconfer.czdergipark.org.tr Soil adsorption is considered a primary factor affecting the interaction between pharmaceuticals and soil components. dergipark.org.tr The extent of adsorption is influenced by factors including the chemistry of the compound, the amount of relevant matter (like organic matter and clay), climate factors such as temperature, and soil properties like pH and content of soil organic matter (SOM) and clay. dergipark.org.tr
Studies have shown that organic matter content in soil can significantly affect the adsorption of this compound. Higher organic matter content generally supports stronger interactions with this compound, leading to partial immobilization and reduced mobility in soil. confer.czmdpi.com This interaction can help suppress the movement of this compound, potentially reducing the pollution of groundwater and contamination of crops. confer.cz
Clay minerals also have the ability to adsorb pharmaceuticals due to their ion exchange capacity, particularly with acidic or basic compounds like this compound. ijcce.ac.ir While clay content can impact soil retention properties and decrease pharmaceutical mobility, the influence of organic matter has been observed to be more significant than that of clay minerals in some studies. confer.czmdpi.com
Despite adsorption occurring, this compound has shown relatively high distribution coefficients for both adsorption and desorption in some soils, indicating that it is not always strongly bonded and can be easily leached. confer.cz The presence of other substances, such as CaCO3, can also have adverse effects on DCF adsorption, potentially increasing its mobility in soils. ijcce.ac.ir
Formation of Persistent and Potentially Toxic Transformation Products
Once in the environment, this compound can undergo various transformation processes, leading to the formation of transformation products (TPs) or metabolites. nih.gov These transformation products can be more persistent and potentially more toxic than the parent compound. nih.govmostwiedzy.plmdpi.com
Transformation products of this compound have been detected in various environmental compartments, including wastewater influent, effluent, and surface waters. nih.gov They can constitute a significant portion of the total this compound load, sometimes exceeding the concentration of the parent drug. nih.gov A critical finding is that these TPs often retain the core structure of this compound and may pose greater environmental risks. nih.gov Some metabolites have even been shown to revert back to the parent drug. nih.gov
The formation of transformation products can occur through various processes, including microbial degradation and abiotic processes like photodegradation and reactions during water treatment. unl.edumostwiedzy.pl For example, photodegradation of this compound can lead to the oxidation of metabolites into benzoquinonimine intermediates, which are reported to be more persistent and toxic to aquatic organisms. mostwiedzy.plmdpi.com
Studies assessing the ecotoxicity of transformation products have revealed that solutions containing TPs, particularly those formed during advanced oxidation processes involving substances like NaOCl, can exhibit increased toxicity compared to untreated this compound. mostwiedzy.pl This highlights the importance of considering the environmental impact of these transformation products in addition to the parent compound. nih.govmostwiedzy.pl
Common transformation products of this compound include hydroxylated forms, such as 4'-hydroxythis compound and 5-hydroxythis compound. fishersci.caguidechem.comuni.luctdbase.orgnih.gov Other potential transformation products like 5-hydroxythis compound quinone imine have also been identified. nih.gov
Ecotoxicological Impact on Non-Target Organisms
This compound is considered an emergent environmental pollutant due to its widespread presence and potential toxicity towards various non-target organisms. researchgate.netresearchgate.net Growing bodies of studies have revealed toxic effects on aquatic organisms even at environmentally relevant concentrations. researchgate.netentomologyjournals.com The environmental impact of this compound has been notably observed in the decline of vulture populations in Pakistan and India. researchgate.net
Pharmaceuticals, in general, can remain biologically active in the aquatic environment and interact with wildlife. exeter.ac.uk Ecotoxicological testing provides valuable information on these effects for ecological risk assessment. exeter.ac.uk Chronic exposure to low concentrations of pharmaceuticals can affect the development, reproduction, or survival rate of aquatic populations. exeter.ac.uk
Aquatic Organisms (Fish, Invertebrates, Algae)
This compound has demonstrated harmful acute and chronic toxicity towards a range of aquatic organisms, including algae, zooplankton, and aquatic invertebrates. bohrium.com Its presence in water bodies at concentrations ranging from ng/L to tens of µg/L is a significant environmental concern. bohrium.comcnr.it
Acute and Chronic Toxicity Endpoints in Aquatic Biota
Acute toxicity tests using organisms like bacteria (Vibrio fischeri), algae (e.g., Raphidocelis subcapitata), and invertebrates (e.g., Daphnia magna, Ceriodaphnia dubia) have generally suggested a rather low acute toxicity of this compound at high concentrations. exeter.ac.ukcnr.ituni-konstanz.de For instance, an EC50 (30 min) for the luminescence of Vibrio fischeri was reported as 13.5 mg/L. exeter.ac.uk Acute toxicity in Raphidocelis subcapitata was observed at concentrations far from environmental concern. cnr.it Invertebrates like Ceriodaphnia dubia have shown acute toxic effects with an EC50 (24 hr) of 66.4 mg/L. exeter.ac.uk The determined median lethal concentration (LC50) for Daphnia curvirostris was 32.29 mg/L. mdpi.com
However, the primary concern regarding this compound's toxicity is related to chronic exposure to lower, environmentally relevant concentrations, which can lead to more subtle but significant alterations in biochemical mechanisms and severe effects. cnr.ituni-konstanz.de Chronic toxicity data for invertebrates and fish show higher sensitivity compared to algae. nih.gov For invertebrates, chronic toxicity has been observed at concentrations as low as 200 µg/L, while for fish, effects have been noted at concentrations as low as 500 ng/L. nih.gov
Studies have documented a range of chronic toxicity endpoints in aquatic organisms. In fish, these include effects on mortality, reproduction, development, and growth. d-nb.info For example, subchronic exposure to environmental concentrations of this compound (as low as 1 µg/L) has been shown to interfere with biochemical functions, induce oxidative stress, compromise immune function, and lead to tissue damage in fish, including tubular necrosis in the kidney and hyperplasia and fusion of villi in the intestine. exeter.ac.ukuni-konstanz.denih.govacs.org Chronic exposure did not affect the survival of Daphnia curvirostris, but significantly decreased cumulative progeny and number of clutches, and delayed the age of first reproduction at subacute concentrations. mdpi.com
Data on the chronic toxicity of this compound to aquatic higher plants like Lemna minor are variable, with reported NOEC values ranging from 10 µg/L to EC20 values of 6280 µg/L depending on the study and exposure duration. d-nb.info
Table 1 summarizes some acute and chronic toxicity endpoints of this compound on various aquatic organisms.
Table 1: Selected Acute and Chronic Toxicity Endpoints of this compound on Aquatic Organisms
| Organism | Endpoint | Concentration | Effect Type | Reference |
| Vibrio fischeri | Bioluminescence (EC50, 30 min) | 13.5 mg/L | Acute | exeter.ac.uk |
| Raphidocelis subcapitata | Acute Toxicity | Far from environmental concern | Acute | cnr.it |
| Ceriodaphnia dubia | Mortality (EC50, 24 hr) | 66.4 mg/L | Acute | exeter.ac.uk |
| Daphnia curvirostris | Lethal Concentration (LC50) | 32.29 mg/L | Acute | mdpi.com |
| Invertebrates | Lowest Toxic Concentration | 200 µg/L | Chronic | nih.gov |
| Fish | Lowest Toxic Concentration | 500 ng/L | Chronic | nih.gov |
| Fish (various species) | Mortality, Reproduction, Development, Growth | 4.6–5000 µg/L (NOEC/EC10 range) | Chronic | d-nb.info |
| Fish | Tissue Damage (Kidney, Intestine) | ≥ 1 µg/L | Chronic | exeter.ac.ukacs.org |
| Daphnia curvirostris | Cumulative Progeny, Number of Clutches, Age of First Reproduction | Subacute concentrations | Chronic | mdpi.com |
| Lemna minor | Growth Inhibition (NOEC) | 10 µg/L | Chronic | d-nb.info |
| Lemna minor | Growth Inhibition (EC20) | 6280 µg/L | Chronic | d-nb.info |
Note: Concentrations and endpoints can vary significantly between studies depending on species, life stage, exposure duration, and test conditions.
Endocrine Disrupting Effects and Reproductive Impairment
This compound has been identified as an endocrine disruptor, particularly in fish species, interfering with the hormonal regulation of reproductive processes and potentially leading to impaired reproductive success. entomologyjournals.comresearchgate.net Studies have documented reduced levels of sex steroids, such as testosterone (B1683101) and estradiol, in fish exposed to this compound. entomologyjournals.comresearchgate.net This can result in reduced fertility and abnormal development in various aquatic species. entomologyjournals.com
Early research demonstrated reduced estrogen levels and reproductive failure in fish exposed to this compound. entomologyjournals.com More recent studies have confirmed these findings, linking this compound exposure to reduced fertility and abnormal development. entomologyjournals.com For instance, a significant reduction in reproductive activities, including reduced 17β-Estradiol (E2) and testosterone levels, was observed in male fish (Astyanax altiparanae) exposed to this compound at normal environmental levels. researchgate.net At concentrations of 1 µg/L, this compound has been reported to significantly reduce sperm motility and disrupt hormone balances essential for reproduction in fish. nih.gov
While some studies on cladocerans like Daphnia magna have shown no effect on reproduction at certain this compound concentrations, others have reported that prolonged exposure can affect reproductive parameters such as cumulative progeny and age at first reproduction. mdpi.com Some research suggests that this compound may act as an endocrine disruptor in D. magna, potentially promoting vitellogenin expression at high concentrations, though further studies are needed to confirm the implications for reproductive capacity. mdpi.com
The endocrine-disrupting effects of this compound, even at low concentrations, contribute to concerns about its long-term impact on the viability of aquatic populations. entomologyjournals.comresearchgate.net
Behavioral Changes and Ecological Fitness Alterations
Studies have investigated the impact of this compound on the behavior and ecological fitness of aquatic organisms. Exposure to this compound has been shown to cause behavioral abnormalities and oxidative stress in aquatic organisms. oup.com While a meta-analysis on fish activity found that this compound does not seem to affect activity in either light or dark conditions at typical environmental concentrations, one potential exception was noted at high exposure levels (>100 µg/L) in light conditions, which caused decreased activity. diva-portal.org However, studies on other aquatic species suggest broader behavioral impacts. For instance, long-term exposure to environmentally relevant concentrations of this compound (0.1, 2, and 10 µg/L) impaired shell growth and feeding behavior in juvenile freshwater snails (Lymnaea stagnalis). nih.gov
Furthermore, this compound has been linked to reduced locomotion and erratic swimming patterns in zebrafish (Danio rerio), suggesting potential neurotoxic effects. entomologyjournals.comresearchgate.net Chronic exposure to even low concentrations of this compound can have detrimental effects on fish populations, potentially impacting their growth, reproduction, and survival. entomologyjournals.com At higher concentrations, around 1 µg/L, this compound has been shown to induce oxidative stress, compromise immune function, and reduce survival rates in both fish and invertebrates. nih.gov Metabolic perturbations, including oxidative stress in water fleas (Daphnia magna) and altered energy and nicotinate (B505614) metabolism in zebrafish, have also been observed following exposure to environmentally relevant concentrations of this compound. nih.gov
Terrestrial Organisms (Birds, Mammals, Soil Microbes)
This compound's environmental impact extends to terrestrial ecosystems, affecting wildlife and soil microbial communities.
Impact on Wildlife Health and Population Dynamics (e.g., Vulture Declines)
One of the most well-documented and devastating environmental consequences of this compound is its impact on vulture populations, particularly in the Indian subcontinent. The widespread use of veterinary this compound in livestock in the 1990s led to a catastrophic decline in several Gyps vulture species, including the Oriental white-backed vulture (Gyps bengalensis), Indian vulture (Gyps indicus), and slender-billed vulture (Gyps tenuirostris). wikipedia.orgnih.govmongabay.comprescrire.org Vultures feeding on the carcasses of cattle treated with this compound suffered renal failure and visceral gout, leading to mass mortality. wikipedia.orgnih.govmongabay.com The decline was rapid and severe, with populations plummeting by over 97% in little over a decade, representing one of the fastest declines of any bird species ever recorded. wikipedia.orgmongabay.com
Data modeling revealed that even a tiny proportion (around 0.8%) of livestock carcasses containing this compound could cause a significant crash in vulture populations. wikipedia.org Studies confirmed that this compound residues were directly correlated with renal failure in exposed vultures, and the condition was reproduced experimentally by feeding vultures this compound-treated livestock. nih.gov While veterinary use of this compound was banned in India in 2006, and subsequently in other South Asian countries, the crisis highlighted the extreme sensitivity of certain species to the drug. wikipedia.orgmongabay.comprescrire.orgunl.edu The ban has shown indications of slowing the decline, but the populations remain critically endangered, and other veterinary drugs toxic to vultures are still in use. wikipedia.orgmongabay.com
The impact of this compound on other terrestrial wildlife is less extensively studied compared to vultures. However, the presence of this compound in scavengers indicates its potential to reach higher trophic levels. oup.com While some scavenging species, like the black kite and domestic chicken, have shown low susceptibility to this compound poisoning, the significant differences in NSAID toxicity across species underscore the importance of considering species-specific sensitivities in risk assessments. save-vultures.org
Effects on Soil Microbial Activity and Nutrient Cycling
This compound can reach agricultural soils through the application of municipal biosolids or wastewater, as well as direct excrement from livestock. researchgate.netresearchgate.net Soil microorganisms play a crucial role in nutrient cycling and the degradation of organic matter and contaminants. researchgate.netnih.govfrontiersin.org
Research on the effects of this compound on soil microbial activity and nutrient cycling is still developing. Some studies suggest that this compound can be readily biodegradable in agricultural soils under aerobic conditions, with rapid mineralization observed in different soil textures. researchgate.netresearchgate.net Half-lives of less than 5 days have been reported for this compound in some soil types. researchgate.netfrontiersin.org However, the degradation rate can be influenced by environmental factors such as soil type, temperature, and moisture. frontiersin.org
While some studies indicate that this compound can be degraded by native soil microorganisms, others suggest that high concentrations (e.g., 1 g/L) can inhibit the ability of these microorganisms to degrade this compound. researchgate.net Studies on rhizosphere microbiota exposed to this compound have shown changes in microbial abundance and carbon source consumption patterns. nih.gov For instance, rhizosphere microbiota under this compound contamination consumed a higher amount of carbon but a smaller variety of its sources compared to control samples. nih.gov A decrease in the utilization of carbon substrates has also been observed in soils exposed to this compound. nih.gov
Environmental Risk Assessment Methodologies for this compound
Environmental Risk Assessment (ERA) for pharmaceuticals like this compound involves estimating the potential exposure levels in the environment and comparing them to concentrations known to cause adverse effects on organisms.
Predicted Environmental Concentration (PEC) Calculation and Modeling
The Predicted Environmental Concentration (PEC) is a key component of ERA, representing the estimated concentration of a substance in a specific environmental compartment. For pharmaceuticals, PEC is typically calculated based on factors such as consumption data, excretion rates, removal rates in wastewater treatment plants (WWTPs), and dilution in receiving waters. mdpi.comnih.gov
The European Medicines Agency (EMA) recommends the estimation of PEC for the environmental risk assessment of human pharmaceuticals. mdpi.com PEC can be calculated using formulas that consider the total sold amount of the active pharmaceutical ingredient, the number of inhabitants, the volume of wastewater per capita per day, and a dilution factor for the receiving water body. fass.sefass.se Removal rates in WWTPs, although variable (between 0-80%), can also be factored into refined PEC calculations. prescrire.orgnih.govuab.cat
Studies have calculated PEC values for this compound in various aquatic environments. For instance, a worst-case PEC of 140 ng/L has been derived for German rivers based on measured data. researchgate.net Other PEC values based on water quality modeling have ranged from 2 to 52 ng/L. researchgate.net Predicted environmental concentrations for public freshwater bodies have been reported around 0.076 µg/L, and for seawater around 0.0084 µg/L. env.go.jp Measured environmental concentrations (MECs) of this compound can be significantly higher in urban areas compared to periurban and rural areas, reflecting the influence of anthropogenic pressure. mdpi.com Comparing PEC values with MECs helps to assess the reliability of the predicted concentrations. mdpi.comuab.cat
Predicted No-Effect Concentration (PNEC) Determination via Ecotoxicity Data
The Predicted No-Effect Concentration (PNEC) is an estimated concentration of a substance below which no adverse effects on organisms are expected to occur. PNEC is determined by applying assessment factors to ecotoxicity data obtained from laboratory studies on sensitive species representing different trophic levels (e.g., algae, invertebrates, fish). fass.seenv.go.jpnih.gov
Ecotoxicity data for this compound includes results from both acute and chronic toxicity tests. Acute toxicity values (e.g., LC50, IC50) represent concentrations causing effects over a short exposure period, while chronic toxicity values (e.g., NOEC) represent concentrations at which no observed effect occurs over a longer period, often covering a significant portion of an organism's life cycle. env.go.jp
For this compound, reliable chronic toxicity data are often used to derive the PNEC, applying an assessment factor (e.g., 10) to the lowest No Observed Effect Concentration (NOEC) from studies covering multiple trophic levels. fass.sefass.seenv.go.jp For example, a PNEC of 1.1 µg/L was obtained based on the chronic toxicity to fish (Danio rerio), with a 34-day NOEC of 11.1 µg/L. env.go.jp Another PNEC of 32.0 µg/L was derived using the lowest NOEC for survival of larval and juvenile zebrafish and an assessment factor of 10. fass.sefass.se
The environmental risk is often assessed by calculating the Risk Quotient (RQ), which is the ratio of the Measured Environmental Concentration (MEC) or Predicted Environmental Concentration (PEC) to the PNEC (RQ = MEC/PNEC or PEC/PNEC). mdpi.comnih.govajol.info An RQ value greater than 1 suggests a potential environmental risk. nih.govnih.gov While some assessments have indicated a low environmental risk based on PEC/PNEC ratios below 1, others highlight that measured environmental concentrations, particularly in certain areas or under specific conditions, can pose a risk to aquatic organisms. mdpi.comenv.go.jpajol.infomst.dk The importance of considering the sensitivity of multiple species, including groundwater-adapted species, in PNEC determination is also emphasized. nih.govresearchgate.net
Ecotoxicity Data Examples for this compound
| Organism | Endpoint | Concentration (µg/L) | Duration | Source |
| Skeletonema costatum | Growth inhibition (IC50) | 5000 | 72 h | env.go.jp |
| Siriella armata | Mortality (LC50) | 2919 | 96 h | env.go.jp |
| Oryzias latipes | Mortality (LC50) | 10,100 | 96 h | env.go.jp |
| Dugesia japonica | Mortality (LC50) | 3900 | 96 h | env.go.jp |
| Raphidocelis subcapitata | Growth inhibition (NOEC) | 5900 | 96 h | env.go.jp |
| Ceriodaphnia dubia | Reproductive inhibition (NOEC) | 930 | 7 d | env.go.jp |
| Danio rerio | Growth inhibition (NOEC) | 11.1 | 34 d | env.go.jp |
| Danio rerio | Survival (NOEC) | 32000 | Chronic | fass.sefass.se |
Predicted Environmental Concentration (PEC) Examples
| Location/Scenario | PEC (µg/L) | Source |
| Public freshwater bodies | ~0.076 | env.go.jp |
| Seawater | ~0.0084 | env.go.jp |
| German rivers (worst case) | 0.14 | researchgate.net |
| Sweden (total sold amount 2022) | 0.3057 | fass.sefass.se |
Note: PEC values can vary significantly depending on the calculation methodology, input data, and specific location.
Risk Characterization Ratio (RCR) Analysis and Ecological Hazard Assessment
Ecological risk assessment of pharmaceuticals like this compound in aquatic environments is typically evaluated by calculating the Risk Characterization Ratio (RCR). This involves comparing the Measured Environmental Concentration (MEC) of the substance to its Predicted No Effect Concentration (PNEC) ajol.info. The RCR is calculated as the ratio of MEC/PNEC. An RCR greater than 1 generally indicates a potential ecological risk.
Studies have assessed the ecological risk of this compound across different trophic levels, including fish, daphnia, algae, and bacteria ajol.info. In some wastewater effluent samples, maximum concentrations of this compound have been reported as high as 166.1 µg/L ajol.info. Research in European groundwaters has analyzed MECs and estimated PNECs using different approaches, including considering the sensitivity of the groundwater crustacean Proasellus lusitanicus and using surface water species as proxies nih.gov, researchgate.net. While some scenarios based on surrogate species predict risk to groundwater ecosystems, MECs of this compound sodium were found to be consistently lower than the PNEC of P. lusitanicus in one study, suggesting that current MECs might not pose a significant threat to this specific groundwater-adapted species researchgate.net. However, risk scenarios vary depending on the sensitivity of different groundwater species, emphasizing the need to consider multiple species sensitivities in risk assessment researchgate.net.
This compound has been identified as the cause of a drastic decline in vulture populations (Gyps bengalensis, Gyps indicus, and Gyps tenuirostris) in some regions, classifying them as critically endangered. This has been cited as a severe case of wildlife poisoning by a chemical uab.cat. Ecotoxicological research has primarily focused on acute effects on aquatic organisms, although pharmaceuticals are expected to exert effects after chronic low-concentration exposure uab.cat. Cytological alterations in Oncorhynchus mykiss (rainbow trout) have been observed at this compound concentrations as low as 1 µg/L uab.cat, ftb.com.hr. Microorganisms in lotic biofilms have shown inhibition at this compound concentrations of 100 µg/L ftb.com.hr. Bacteria have been found to be among the most sensitive organisms to the presence of this compound ajol.info.
Remediation and Removal Technologies for this compound in Contaminated Matrices
Conventional wastewater treatment plants (WWTPs) are often not fully effective in removing this compound, with removal efficiencies typically ranging from 21% to 40% ijcce.ac.ir, ijcce.ac.ir, uniba.it, ftb.com.hr. This has led to the investigation and development of various advanced treatment technologies to eliminate or reduce this compound concentrations in contaminated water bodies ijcce.ac.ir, arviatechnology.com.
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) are considered promising technologies for the removal of recalcitrant organic pollutants like this compound from water tandfonline.com, mdpi.com. AOPs involve the generation of highly oxidizing species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which can degrade complex organic compounds into simpler, less toxic, or more biodegradable substances tandfonline.com, mdpi.com.
Various AOPs have been investigated for this compound degradation, including ozone-based AOPs, UV-based AOPs, electrochemical AOPs, catalytic AOPs, and physical AOPs tandfonline.com. Ozone-based AOPs, with or without a catalyst, are considered effective for this compound removal and can achieve degradation efficiencies up to 100% tandfonline.com. For instance, direct ozonation in darkness has shown high effectiveness ijcce.ac.ir. The combination of ozonation and UV irradiation can also enhance this compound degradation tandfonline.com, brieflands.com. Studies have shown that 100% this compound removal can be achieved in a short time (e.g., 40 seconds at pH 5 in distilled water) due to the rapid reaction with ozone tandfonline.com.
UV-based AOPs, such as UV/H₂O₂ and photocatalysis (e.g., UV/TiO₂), have also demonstrated high removal efficiencies, reaching up to 95% tandfonline.com, doaj.org, mdpi.com, scirp.org. The UV/H₂O₂ system generates hydroxyl radicals through the photolysis of hydrogen peroxide, which attack and break down the this compound structure mdpi.com. Photocatalysis using materials like TiO₂ can also effectively degrade this compound, with enhanced efficiency when combined with H₂O₂ doaj.org, uniba.it.
Fenton and photo-Fenton processes, which involve the generation of reactive oxygen species through the reaction of iron ions with hydrogen peroxide, are also effective AOPs for this compound degradation mdpi.com. Catalytic degradation using Fe²⁺/persulfate, Fe²⁺/peroxymonosulfate, and Fe²⁺/H₂O₂ systems has shown significant this compound decomposition mdpi.com. For example, Fe²⁺/persulfate achieved approximately 89% degradation in 60 minutes mdpi.com.
While AOPs are effective, the toxicity of intermediate products formed during the degradation process should be considered, and combined techniques may be required to enhance contaminant removal and reduce toxicity tandfonline.com, researchgate.net.
Membrane Filtration Techniques (e.g., Nanofiltration, Reverse Osmosis)
Membrane filtration techniques, particularly nanofiltration (NF) and reverse osmosis (RO), are considered highly efficient processes for the removal of pharmaceuticals, including this compound, from water mdpi.com. These methods physically separate contaminants based on size and charge.
NF and RO have been described as the most efficient membrane processes for pharmaceutical removal mdpi.com. Studies have shown that negatively charged compounds like this compound are generally better removed by membranes with a negative surface charge due to electrostatic repulsion mdpi.com. Removal efficiencies for ionic pharmaceuticals such as this compound and ibuprofen (B1674241) have been reported in the range of 55-61% using certain membranes mdpi.com.
However, the efficiency of membrane filtration can vary depending on the membrane material and the specific properties of the pharmaceutical. For instance, the use of a polyethersulfone (PES) nanofiltration membrane was not fully efficient in removing this compound in one study mdpi.com. Hybrid processes combining membrane filtration with other methods, such as adsorption, using carbon-polymeric membranes have also been explored to improve removal rates mdpi.com. Novel mixed-matrix membranes incorporating materials like MOF-808 have demonstrated high efficiency in removing this compound through filtration uax.com.
Adsorption Technologies (e.g., Activated Carbon, Biochar)
Adsorption is a widely used and often considered effective and economical method for removing this compound from wastewater ijcce.ac.ir, ijcce.ac.ir, deswater.com, nih.gov. This process involves the accumulation of this compound molecules onto the surface of a solid adsorbent material.
Various carbonaceous adsorbents, including activated carbon, biochar, carbon nanotubes, and graphene, have been investigated for this compound removal ijcce.ac.ir, nih.gov. Activated carbon is a common adsorbent used in water treatment plants deswater.com. Studies have evaluated the effectiveness of different commercial activated carbons for this compound sodium removal, examining factors such as contact time, pH, adsorbent dosage, initial concentration, and temperature ijcce.ac.ir, deswater.com.
Data from adsorption studies highlight the influence of these parameters on removal efficiency. For example, increasing contact time and adsorbent dosage generally lead to higher removal rates ijcce.ac.ir, mdpi.com. The pH of the solution is a key parameter, as it affects the speciation of this compound (which has a pKa of 4.2) and the surface charge of the adsorbent ijcce.ac.ir, ijcce.ac.ir, deswater.com, nih.gov. Lower pH values (closer to or below the pKa) can favor the adsorption of the neutral form of this compound, while higher pH values can lead to decreased adsorption due to the prevalence of the dissociated, negatively charged form and electrostatic repulsion with negatively charged adsorbent surfaces deswater.com, srce.hr, nih.gov. Temperature can also influence adsorption, with some studies showing increased removal efficiency with increasing temperature within a certain range ijcce.ac.ir, deswater.com.
Biochar, a carbonaceous material produced from the pyrolysis of biomass, has gained attention as a sustainable and cost-effective adsorbent for pharmaceuticals like this compound mdpi.com, frontiersin.org, mdpi.com, nih.gov. Modified biochar materials, such as potassium ferrate-activated porous graphitic biochar (Fe@BC) and lignin-porous biochar containing graphitic carbon (LPGC), have shown high adsorption capacities for this compound mdpi.com, frontiersin.org. For instance, LPGC derived from pitch pine sawdust exhibited a maximum adsorption capacity of 159.7 mg/g frontiersin.org. Biochar derived from fique bagasse has also shown potential for this compound removal mdpi.com. The adsorption capacity of biochar can be influenced by its surface area, pore volume, and surface functional groups mdpi.com, nih.gov, nih.gov.
Here is a table summarizing some research findings on this compound adsorption using different materials:
| Adsorbent Type | Material Source | Maximum Adsorption Capacity (mg/g) | Key Parameters/Notes | Source |
| NH₄Cl-induced activated carbon | Not specified | Not specified | Optimum contact time 10 mins, pH 6-79% removal at pH 6, removal increases with dosage | ijcce.ac.ir |
| Activated Carbon (Commercial: WG-12, ROW 08 Supra, F-300) | Not specified | F-300: 107.91 (pH 6) | Adsorption higher at lower pH and higher temperature (within tested range) | deswater.com |
| Potassium Ferrate-Activated Porous Graphitic Biochar (Fe@BC) | Not specified | 123.45 | Adsorption fits Langmuir isotherm and Pseudo second-order model | mdpi.com |
| Lignin-Porous Graphitic Carbon (LPGC) | Pitch pine sawdust | 159.7 (298 K, pH 6.5) | Adsorption fits Langmuir isotherm and Pseudo second-order model, spontaneous, endothermic | frontiersin.org |
| Biochar from Fique Bagasse (FB850-3) | Fique bagasse | 5.40 | Obtained by pyrolysis at 850 °C, 3h residence time | mdpi.com |
| Activated Carbon from Argan Fruit Shells | Argan fruit shells | ~126 | Equilibrium time 60 mins, fits pseudo-second-order kinetic and Langmuir isotherm | mdpi.com |
| Modified Activated Carbon Cullar | Not specified | 48.7 | Removal increases with contact time and adsorbent mass | srce.hr |
| Biochar Microparticles (BC-PM) | Pig manure | 4.10 (500 µg/L initial conc.) | Removal efficiency up to nearly 100% at 2 g/L dosage and above | researchgate.net, nih.gov |
Bioremediation and Phytoremediation Approaches
Bioremediation, utilizing microorganisms, and phytoremediation, employing plants, offer environmentally friendly approaches for the removal or degradation of this compound.
While this compound is considered relatively resistant to biological degradation in conventional WWTPs brieflands.com, uniba.it, researchgate.net, specific microorganisms capable of degrading this compound have been identified. These include certain bacterial strains such as Raoultella sp. DD4, Rhodococcus ruber IEGM 346, Brevibacterium sp. D4, Labrys portucalensis F11, Alcaligenes faecalis, Pseudomonas aeruginosa, Alcaligenes aquatilis, Achromobacter spanius, and Achromobacter piechaudii, as well as fungi like Trametes trogii, T. polyzona, Yarrowia lipolytica, and Aspergillus niger mdpi.com, frontiersin.org, mdpi.com, nih.gov. Some bacterial strains can utilize this compound as a sole carbon source, while others degrade it co-metabolically in the presence of additional carbon sources ftb.com.hr, nih.gov. Degradation pathways can involve hydroxylation, dihydroxylation, decarboxylation, deschlorination, C-N bond cleavage, and aromatic ring opening mdpi.com, frontiersin.org. Immobilized cell biofilters using activated sludge microorganisms have shown high this compound removal efficiencies (up to 97.63%) after an adaptation period mdpi.com, mdpi.com.
Phytoremediation involves the uptake, transformation, or accumulation of pollutants by plants mdpi.com. While photodegradation can be a significant removal pathway for this compound in systems with light exposure, plants can also contribute to its removal through uptake and in-plant conversion mdpi.com, researchgate.net, iwaponline.com. Studies in constructed wetlands have investigated the potential of various macrophyte species, such as Scirpus validus and Cyperus alternifolius, for this compound removal researchgate.net, iwaponline.com. Scirpus validus in wetland mesocosms achieved over 80% removal researchgate.net. Cyperus alternifolius in a mesocosm-scale constructed wetland showed a maximum this compound removal efficiency of 69.3%, with plant uptake and in-plant conversion contributing about 21.4% of the total removal iwaponline.com. This compound can be taken up by plant roots and translocated to shoots, although translocation can be slow due to its hydrophobicity mdpi.com, researchgate.net, iwaponline.com. The effectiveness of phytoremediation can be influenced by plant species, pollutant concentration, and environmental conditions mdpi.com, researchgate.net. Arbuscular mycorrhizal fungi can also play a role in enhancing this compound removal in constructed wetlands, particularly in systems with adsorptive substrates nih.gov.
Integrated Wastewater Treatment Solutions for Pharmaceutical Residues
Given the limitations of conventional wastewater treatment in removing pharmaceuticals like this compound, integrated treatment solutions combining multiple processes are being explored to achieve higher removal efficiencies and address the challenge of complex wastewater matrices containing various pharmaceutical residues ijcce.ac.ir, tandfonline.com, arviatechnology.com, sciopen.com.
Combining different advanced oxidation processes can lead to synergistic effects and improved degradation tandfonline.com, brieflands.com, researchgate.net. For example, the combination of ozonation and UV/H₂O₂ has shown enhanced this compound degradation tandfonline.com, brieflands.com. Integrated processes involving advanced oxidation and adsorption are also being developed. The Rosalox™ system, for instance, combines adsorption and advanced oxidation using a hybrid adsorbent material and electrochemical regeneration for comprehensive removal of this compound arviatechnology.com.
Advanced Drug Delivery Systems for Diclofenac Research
Targeted Delivery Strategies
pH-Responsive and Temperature-Sensitive Drug Release Systems
Responsive drug delivery systems, which release their payload in response to specific stimuli, offer a promising approach for targeted diclofenac delivery. pH-responsive systems are particularly relevant for oral administration, where they can be designed to protect the drug in the acidic stomach environment and release it in the more neutral to alkaline conditions of the intestine. nih.govresearchgate.net Temperature-sensitive systems can be designed to release drugs at elevated temperatures, potentially targeting inflamed tissues which often exhibit localized hyperthermia. nih.govmdpi.com
Research has explored the use of pH-responsive polymers for this compound delivery. For instance, molecularly imprinted polymers (MIPs) have been synthesized to exhibit pH-responsive this compound release. Studies simulating gastrointestinal conditions at pH 1.5, 6.0, and 8.0 showed that MIPs prepared with methacrylic acid (MAA) as a functional monomer demonstrated minimal drug release (14%) in simulated gastric fluid (pH 1.5) and significantly higher release (90%) in basic conditions (pH 8.0). nih.govresearchgate.net This pH-dependent release profile suggests their potential for targeted delivery in the intestine.
Another approach involves using chitosan-coated nanoparticles. Chitosan (B1678972) is a pH-responsive polysaccharide. mdpi.comnih.gov Poly(lactic-co-glycolic acid) (PLGA) nanoparticles coated with chitosan have been developed for controlled this compound sodium release. In vitro studies showed a pH-responsive release profile, with approximately 45% more drug released at pH 5.5 compared to pH 7.4 over a period of 7 days. mdpi.comnih.gov
Temperature-sensitive systems utilizing mesoporous silica (B1680970) materials functionalized with thermosensitive polymers like polyethylenimine (PEI) have also been investigated for this compound sodium delivery. nih.govmdpi.com These systems can store large amounts of the drug. nih.govresearchgate.net Drug release studies conducted at different pH values (2 and 7.4) and temperatures (37 °C and 42 °C) demonstrated temperature-dependent release, particularly at acidic pH. At pH 2, the release rate and amount of this compound sodium released were 2-3 times higher at 42 °C (simulating inflammatory temperature) compared to 37 °C (normal body temperature). nih.govmdpi.comresearchgate.net
Table 1: pH-Responsive this compound Release from MAA-MIPs nih.govresearchgate.net
| pH Value | Simulated Environment | This compound Release (%) |
| 1.5 | Gastric Fluid | 14 |
| 6.0 | Intestinal Fluid | 65 |
| 8.0 | Intestinal Fluid | 90 |
Table 2: Temperature-Sensitive this compound Sodium Release from SBA-15-PEI (pH 2) nih.govmdpi.comresearchgate.net
| Temperature (°C) | Relative Release Rate | Relative Amount Released |
| 37 | 1 | 1 |
| 42 | 2-3 | 2-3 |
Prodrug Design and Bioconversion Mechanisms
Prodrugs are inactive or less active derivatives of a parent drug that undergo bioconversion within the body to release the active compound. pnrjournal.comresearchgate.netnih.gov This approach is widely used to improve drug properties such as solubility, bioavailability, and stability, as well as to reduce toxicity and target specific sites. researchgate.netnih.govpharmainfo.innih.gov For this compound, prodrug strategies primarily aim to mask the free carboxylic acid group, which is implicated in gastrointestinal irritation. pnrjournal.commdpi.compharmainfo.in
Ester and Amide Prodrugs for Enhanced Bioavailability and Reduced Side Effects
Ester and amide linkages are common strategies for creating this compound prodrugs. pnrjournal.compharmainfo.inalquds.edu Ester prodrugs are typically formed by reacting the carboxylic group of this compound with an alcohol, while amide prodrugs are formed by reacting the carboxylic group (often via an acyl halide) with an amine. alquds.edu These linkages are designed to be cleaved in vivo by esterases or amidases, respectively, releasing the active this compound molecule. pnrjournal.compharmainfo.in
The rationale behind these prodrugs is to temporarily protect the carboxylic acid group during absorption, thereby reducing direct irritation to the gastrointestinal mucosa. pnrjournal.commdpi.compharmainfo.in Research has shown that ester prodrugs of this compound can exhibit potent anti-inflammatory activity with reduced ulcerogenic potential compared to the parent drug. mdpi.com Similarly, amide prodrugs synthesized by coupling amines or ester derivatives of amino acids with this compound have been shown to lower gastrointestinal adverse effects and potentially improve bioavailability by reducing hydrolysis by gastrointestinal enzymes. pnrjournal.compnrjournal.com
Studies have investigated various ester prodrugs of this compound. For example, five this compound ester prodrugs were synthesized with the goal of reducing gastrointestinal irritation and ulceration. alquds.edu The N-ethoxycarbonylmorpholine ester of this compound has also been synthesized and evaluated, demonstrating lower gastrointestinal ulcerogenicity and a similar pharmacokinetic profile to the parent drug. mdpi.com
Amide prodrugs, such as those formed with amino acid derivatives like proline methyl ester, sarcosine (B1681465) ethyl ester, phenylalanine methyl ester, and glutamic acid methyl ester, have been synthesized to mask the carboxylic group. pharmainfo.in This temporary masking aims to prevent direct contact with the stomach lining, thereby reducing irritation. pharmainfo.in
Table 3: Examples of this compound Prodrug Approaches pnrjournal.commdpi.compharmainfo.inalquds.edu
| Prodrug Type | Linkage to this compound Carboxylic Group | Purpose | Examples |
| Ester | Ester bond with an alcohol | Enhanced bioavailability, reduced GI irritation/ulceration | Hydroxyethyl esters, N-ethoxycarbonylmorpholine ester, glycerol (B35011) ester mdpi.comnih.govalquds.edu |
| Amide | Amide bond with an amine | Reduced GI adverse effects, improved bioavailability via reduced hydrolysis | Derivatives of amino acids (proline, sarcosine, phenylalanine, glutamic acid) pnrjournal.compharmainfo.in |
Transdermal Drug Delivery Systems
Transdermal drug delivery offers a non-invasive route for administering this compound, allowing for localized action and reduced systemic exposure, thereby minimizing gastrointestinal and other systemic side effects associated with oral administration. ijsrtjournal.comresearchgate.netrjptonline.orginnovareacademics.inbioline.org.br However, the stratum corneum, the outermost layer of the skin, acts as a significant barrier to drug permeation. sci-hub.se Various strategies are employed to enhance the transdermal penetration of this compound. bioline.org.br
Iontophoresis and Phonophoresis Applications for Enhanced Skin Permeation
Iontophoresis and phonophoresis are physical techniques that can enhance the transdermal delivery of drugs. Iontophoresis uses a low-level electric current to drive charged drug molecules across the skin. openrepository.comscholarsportal.infonih.govispub.com Phonophoresis utilizes ultrasound energy to increase the permeability of the skin to topically applied drugs. sci-hub.senih.govachot.cznih.govmdpi.com
Studies have investigated the use of iontophoresis to enhance the skin permeation of this compound sodium and this compound diethylammonium. In vitro and in vivo studies using rat skin demonstrated enhanced permeation compared to passive diffusion. scholarsportal.infocapes.gov.br One study showed a 50% increase in drug permeation in vitro and a nearly 20% increase in the inhibition of edema in vivo with iontophoresis. scholarsportal.infocapes.gov.br Iontophoresis with this compound gel has also been shown to significantly reduce pain. ispub.com The effectiveness of iontophoresis can be influenced by factors such as barrier integrity of the skin. openrepository.com Studies on both normal and compromised skin showed significantly higher total delivery of this compound into and across compromised skin via iontophoresis compared to normal skin. openrepository.com
Phonophoresis has also been explored for this compound delivery, often in combination with topical gels. sci-hub.senih.govachot.cz However, research findings on the effect of phonophoresis on this compound permeation have been mixed. One study found that while ultrasound enhanced the permeation of ketoprofen, the permeation of sodium this compound decreased in the presence of ultrasound, suggesting that ultrasound parameters and drug properties are critical factors. sci-hub.senih.gov Other studies, however, have indicated that ultrasound can improve the transdermal permeation of sodium this compound. sci-hub.se The efficacy of phonophoresis may also be related to drug concentration and formulation composition. achot.cz
Table 4: Effect of Iontophoresis on this compound Sodium Permeation Through Skin openrepository.com
| Skin Condition | Delivery Method | Total this compound Delivered (µg/cm²) |
| Normal Skin | Cathodal Iontophoresis | ~145-150 |
| Compromised Skin | Cathodal Iontophoresis | ~233-242 |
Microneedle-Assisted Delivery for Localized Action
Microneedles (MNs) are a minimally invasive technology that creates transient micropores in the stratum corneum, bypassing the main barrier to transdermal drug delivery and allowing for enhanced permeation of drugs. mdpi.comacs.orgnih.gov This approach facilitates localized drug delivery to the epidermis and upper dermis, with the potential for subsequent systemic absorption via dermal microcirculation. acs.org Microneedle-assisted delivery is particularly promising for localized action of this compound. mdpi.com
Microneedles can be used in various forms, including solid, coated, hollow, and dissolvable needles, often integrated into patches for convenient application. mdpi.com The creation of micropores allows drugs to passively diffuse into the skin layers. nih.gov Studies have investigated the combination of this compound nanosuspensions with microneedle rollers to enhance topical bioavailability. mdpi.com Pre-treatment of the skin with microneedles has been shown to significantly increase the amount of this compound in the stratum corneum, with the effectiveness influenced by needle length. mdpi.com
Furthermore, this compound itself has been shown to influence the closure of micropores created by microneedles. Topical application of this compound can delay micropore closure, potentially extending the window for drug delivery. nih.govnih.gov This effect is hypothesized to be related to this compound's inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response that contributes to micropore closure. nih.gov
Research is ongoing to optimize microneedle designs and formulations for efficient and controlled this compound delivery, including the development of novel fabrication techniques for this compound nanoparticle-loaded microneedle patches for localized and systemic delivery. researchgate.net
Table 5: Cumulative this compound Permeation with Microneedle-Assisted Delivery nih.gov
| Delivery Method | Cumulative Drug Permeated (µg/cm²) after 24 hours | Fold Enhancement (vs. Passive Delivery) |
| Passive Delivery (Plain DF gel) | 56.69 | 1 |
| DF-Dendrimer gel (without sonophoresis) | 257.3 | 4.54 |
| DF-Dendrimer gel (with sonophoresis treatment) | 935.21 | 16.5 |
Note: Table 5 data is from a study combining dendrimers and sonophoresis with this compound, illustrating the potential for enhanced permeation with physical methods. nih.gov
Analytical Methodologies for Diclofenac Detection and Quantification
Chromatographic Techniques
Chromatographic methods are fundamental for separating Diclofenac from complex matrices and quantifying it. The choice of chromatographic technique often depends on the sample type, the required sensitivity, and the physical properties of this compound or its derivatives.
High-Performance Liquid Chromatography (HPLC) with various detection modes (UV, PDA, Fluorescence)
HPLC is a versatile and widely used technique for the analysis of this compound in various matrices, including pharmaceutical formulations, biological fluids, and environmental samples. nih.govscielo.brturkjps.orgscribd.comturkjps.orgscholarsresearchlibrary.com The technique involves separating this compound on a stationary phase using a liquid mobile phase. The choice of stationary phase (commonly reversed-phase C18) and mobile phase composition (often mixtures of water or buffer with organic solvents like acetonitrile (B52724) or methanol) is critical for achieving optimal separation. nih.govscielo.brturkjps.orgturkjps.orgscholarsresearchlibrary.comijpsnonline.comresearchgate.net
Various detectors can be coupled with HPLC for this compound quantification:
UV Detection: Ultraviolet (UV) detection is the most common mode for this compound due to its chromophoric properties, allowing for detection at specific wavelengths, typically around 254 nm, 275 nm, or 281 nm. nih.govscielo.brturkjps.orgturkjps.orgscholarsresearchlibrary.comijpsnonline.com UV detection offers good sensitivity for typical concentrations of this compound in pharmaceutical samples. For instance, an RP-HPLC method for this compound diethylamine (B46881) topical solution used detection at 254 nm, showing linearity in the range of 50-150 µg/ml with a correlation coefficient of 0.9998. ijpsnonline.com Another HPLC-UV method for this compound sodium in human plasma used detection at 281 nm, with a linear range of 50-1600 ng/mL and a limit of quantification (LOQ) of 27.12 ng/mL. turkjps.orgturkjps.org
PDA Detection: Photodiode Array (PDA) detection allows for the acquisition of full UV-Vis spectra across a range of wavelengths during the chromatographic run. This provides additional information for peak identification and purity assessment, helping to distinguish this compound from co-eluting interferences. An HPLC method using a PDA detector at 220 nm was developed for the determination of carbamazepine (B1668303) in human plasma using this compound sodium as an internal standard. researchgate.net The method showed linearity for carbamazepine over a concentration range of 0.5-16 µg/ml with r = 0.999. researchgate.net
Fluorescence Detection: While this compound itself has limited native fluorescence, derivatization can enhance its detectability by fluorescence, offering increased sensitivity, particularly for trace analysis. However, direct fluorescence detection of this compound is less common compared to UV or PDA detection.
HPLC methods for this compound have been developed and validated according to guidelines from regulatory bodies like ICH (International Conference on Harmonisation), ensuring their specificity, linearity, accuracy, precision, and robustness. nih.govscielo.brijpsnonline.comresearchgate.net
Here is a table summarizing some HPLC-UV/PDA methods for this compound:
| Matrix | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linear Range | LOQ | Reference |
| Topical Solution | Kromasil C8 (150 mm × 4.6 mm, 5 µm) | Buffer (pH 2.5) : Methanol (B129727) (25:75 %V/V) | 1.0 | 254 | 50-150 µg/ml | Not specified | ijpsnonline.com |
| Pharmaceutical Form | Symmetry C18 (4.6 mm × 150 mm, 3 μm) | 0.05 M Orthophosphoric acid (pH 2.0) : Acetonitrile (35:65) | 2.0 | 210 | 10-200 µg/ml | 12.5 ng/ml | nih.gov |
| Oral Suspension | C8 (150 mm x 4.6 mm, 5 µm) | Methanol : Phosphate buffer (70:30 v/v, pH 2.5) | 1.0 | 275 | 10.0-50.0 µg/mL | Not specified | scielo.br |
| Human Plasma | C18 (3.5 µm, 150 mmx3.9 mm I.D.) | Acetonitrile : NaH2PO4 buffer (42.5:57.5, v/v, pH 3.16) | 1.5 | 281 | 50-1600 ng/mL | 27.12 ng/mL | turkjps.orgturkjps.org |
| Human Plasma | Inertsil DS-4 C18 (4.6x150 mm), 5 μm | Acetonitrile : Water (50:50) | 1.0 | 220 (PDA) | 0.5-16 µg/ml (for Carbamazepine, this compound as IS) | Not specified | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. While this compound is relatively polar and not directly amenable to GC analysis without decomposition, it can be analyzed by GC-MS after derivatization to form more volatile derivatives. ubbcluj.ronih.govd-nb.info Derivatization involves converting polar functional groups (such as carboxylic acid and amine groups in this compound) into less polar, more volatile forms using silylation, acylation, or alkylation agents. ubbcluj.ronih.gov
GC-MS offers high sensitivity and selectivity, particularly when operated in Selected Ion Monitoring (SIM) mode, where specific ions characteristic of the derivatized this compound are monitored. d-nb.infonih.govresearchgate.netcolab.ws This reduces interference from matrix components. GC-MS has been applied for the determination of this compound in various matrices, including biological fluids and environmental samples. ubbcluj.ronih.govd-nb.infonih.govchromatographyonline.com For example, a GC-MS method for this compound in human plasma involved derivatization with PFPA to form indolinone derivatives, monitoring the molecular ion peak at m/z 277. d-nb.inforesearchgate.netcolab.ws This method achieved a linear range of 0.25-50 ng/mL and a LOQ of 0.25 ng/mL. d-nb.inforesearchgate.netcolab.ws Large Volume Injection (LVI) coupled with GC-MS has also been used for the trace analysis of this compound in wastewater, allowing for the analysis of low concentrations without extensive sample preparation. chromatographyonline.com
Here is a table summarizing a GC-MS method for this compound:
| Matrix | Derivatization Agent | Column | Carrier Gas | Detection Mode | Linear Range | LOQ | Reference |
| Human Plasma | PFPA | BP-1 | Helium | SIM (m/z 277) | 0.25-50 ng/mL | 0.25 ng/mL | d-nb.inforesearchgate.netcolab.ws |
| Wastewater | Not specified (LVI) | Not specified | Not specified | MS | Not specified | < LOQ (trace levels detected) | chromatographyonline.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Complex Matrices
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the trace analysis of this compound in complex matrices, such as biological fluids (plasma, urine, blood) and environmental samples (wastewater). oup.commdpi.comfishersci.comanalis.com.mymdpi.com LC-MS/MS combines the separation power of LC with the high sensitivity and specificity of tandem mass spectrometry. The MS/MS detection, often performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, involves fragmenting the parent ion of this compound and monitoring specific product ions, providing a high degree of selectivity and minimizing matrix effects. oup.commdpi.com
LC-MS/MS is particularly valuable for quantifying this compound at very low concentrations (ng/L or pg/mL levels) in matrices where interferences are common. oup.commdpi.comfishersci.comanalis.com.my Sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is often employed before LC-MS/MS analysis to clean up the sample and pre-concentrate the analyte. scribd.comoup.commdpi.comfishersci.com For instance, an LC-MS/MS method for this compound in human plasma using SPE achieved an LOQ of 1 ng/mL with extraction recovery >86%. fishersci.com Another UHPLC-QqQ-MS/MS method for this compound in post-mortem blood samples demonstrated a low LOQ and good recovery, precision, and accuracy. mdpi.com LC-MS/MS has also been successfully applied for the analysis of this compound and other pharmaceuticals in wastewater, with method detection limits in the ng/L range. oup.com
Here is a table summarizing some LC-MS/MS methods for this compound:
| Matrix | Sample Preparation | LC Column | MS Detector | Detection Mode | LOQ | Recovery (%) | Reference |
| Human Plasma | SPE (SOLA cartridges/plates) | Accucore RP-MS | Not specified | Not specified | 1 ng/mL | >86 | fishersci.com |
| Human Post-mortem Blood | LLE | UHPLC (C18) | Triple-quadrupole | MRM | Low | 72.0-102.2 | mdpi.com |
| Wastewater | SPE | Polar reversed-phase | Hybrid linear ion-trap | SRM | 0.0002–0.0025 µg/L | Good | oup.com |
Chiral Separation Techniques for Enantiomeric Purity and Activity Assessment
This compound is a chiral compound, existing as a racemic mixture of two enantiomers. The enantiomers can exhibit different pharmacological activities, metabolism, and toxicity profiles. mdpi.comsemanticscholar.org Therefore, assessing the enantiomeric purity and quantifying individual enantiomers is important, particularly in pharmaceutical development and quality control. Chiral separation techniques are employed for this purpose.
Chiral chromatography, primarily Chiral HPLC, is the most common method for separating this compound enantiomers. This involves using a chiral stationary phase that can selectively interact with one enantiomer over the other, leading to their separation. mdpi.comsemanticscholar.org The mobile phase composition and temperature are carefully optimized to achieve adequate resolution between the enantiomers. Chiral GC-MS and Chiral LC-MS/MS can also be used, often after derivatization with a chiral reagent to form diastereomers that can be separated on an achiral column, or by using a chiral stationary phase directly coupled with MS detection. mdpi.comsemanticscholar.org
While the provided search results mention chiral drug analysis and the importance of enantiomeric separation for chiral compounds like Ibuprofen (B1674241) and this compound in environmental samples mdpi.comsemanticscholar.org, specific detailed methods for the chiral separation of this compound enantiomers were not extensively detailed in the snippets. However, the principle involves using chiral stationary phases or chiral mobile phase additives in HPLC, or forming diastereomers for separation by GC or LC.
Spectroscopic Methods
Spectroscopic methods are also utilized for the analysis of this compound, offering simpler and more economical alternatives to chromatographic techniques in certain applications, particularly for routine analysis of pharmaceutical formulations.
UV-Visible Spectroscopy and Derivative Spectrophotometry
UV-Visible (UV-Vis) spectroscopy is a straightforward technique that measures the absorption of UV or visible light by a substance. This compound exhibits characteristic absorption in the UV region due to its conjugated system. researchgate.netresearchgate.netredalyc.orgijper.orgptfarm.pl UV-Vis spectroscopy can be used for the quantitative determination of this compound in solutions, often after appropriate dilution of the sample. The method relies on Beer-Lambert Law, where the absorbance is directly proportional to the concentration of the analyte. redalyc.orgslideshare.net
UV-Vis spectrophotometry is frequently used for the analysis of this compound in pharmaceutical dosage forms. researchgate.netresearchgate.netredalyc.orgptfarm.plslideshare.net For example, a simple UV-Vis spectrophotometric method for this compound sodium in bulk and dosage forms used methanol as a solvent, with the absorption maxima found at 276.20 nm. researchgate.net The method showed linearity in the range of 10-30 µg/ml with a correlation coefficient of 0.9995. researchgate.net Another method using the Area Under Curve (AUC) approach in the wavelength range of 250-350 nm also demonstrated linearity for this compound sodium. researchgate.netresearchgate.net
Derivative Spectrophotometry is a technique that involves mathematically transforming the original UV-Vis spectrum into its first, second, or higher-order derivatives. ijper.orgptfarm.plslideshare.net This technique can enhance the resolution of overlapping spectral bands and minimize interference from excipients or other components in the matrix, improving the selectivity of the method. Derivative spectrophotometry has been applied for the determination of this compound in pharmaceutical preparations, including in the presence of other drugs or excipients. ijper.orgptfarm.plslideshare.net For instance, a derivative spectrophotometric method was developed for the simultaneous determination of this compound sodium and moxifloxacin (B1663623) in ophthalmic preparations. ijper.org The first derivative spectra were used, with measurements taken at specific wavelengths where the other component did not interfere. ijper.org Derivative spectrophotometry can be particularly useful when analyzing samples with complex matrices or when dealing with co-eluting substances that have overlapping UV spectra. ptfarm.pl
Here is a table summarizing some UV-Vis Spectrophotometry methods for this compound:
| Method | Matrix | Solvent | Wavelength(s) (nm) | Linear Range | Correlation Coefficient | Reference |
| UV-Vis Spectrophotometry | Bulk and Dosage Form | Methanol | 276.20 | 10-30 µg/ml | 0.9995 | researchgate.net |
| UV-Vis (AUC method) | Drug | Methanol | 250-350 (range) | 10-50 µg/ml | 0.997 | researchgate.netresearchgate.net |
| UV-Vis Spectrophotometry | Pharmaceutical Preparations | Methanol | 535 (after reaction with p-chloranil) | 39.7 - 636 mg/ml | 0.9993 | redalyc.org |
| Derivative Spectrophotometry | Laboratory Mixed Ophthalmic Prep | Water/Methanol | 259.0 (1st derivative) | Not specified | Not specified | ijper.org |
| UV Spectrophotometry | Suppositories (Dissolution Medium) | Phosphate buffer pH 7.3 | Not specified | 5-25 µg/mL | Not specified | ptfarm.pl |
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Characterization
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for the structural characterization of this compound and its derivatives. This technique provides information about the functional groups present in the molecule based on their characteristic vibrational frequencies. Studies have utilized FTIR to confirm the structure of synthesized this compound compounds and to investigate interactions, such as hydrogen bonding.
For instance, FTIR spectroscopy has been used to characterize the two-dimensional structure of ethyl this compound, confirming ester formation by observing the disappearance of the carboxylic –OH peak (around 1600-1700 cm⁻¹) and the appearance of an ester peak (around 1721 cm⁻¹) nih.gov. New peaks indicating N–H strain and C–O–H strain of ethyl were also expected to appear nih.gov. Another study on ethyl this compound showed the absence of the O–H strain carboxylic peak at 1693 cm⁻¹, replaced by the ester spectra at 1708.62 cm⁻¹. Specific peaks were also observed at 3293.82 cm⁻¹ (N–H strain) and 1238.08 cm⁻¹ (C–O–H strain of ethyl) nih.gov.
FTIR is also employed for the quantitative analysis of this compound sodium. The technique can identify specific peaks that correlate with the quantity of the substance. For this compound sodium, characteristic bonds like the amine (N-H), carbonyl (C=O), and carbon double bond (C=C) show strong peaks in the IR spectrum innovareacademics.in. A specific peak within the wavenumber range of 1550-1605 cm⁻¹ has shown linearity to concentration for this compound sodium in coated tablets innovareacademics.in.
Furthermore, FTIR spectroscopy has been used to investigate the interaction between this compound sodium and hydrotropic agents like sodium citrate (B86180) and N,N-dimethylurea, confirming hydrogen bonding through a shift in the C=O stretching frequency from 1666.5 cm⁻¹ to 1672.3 cm⁻¹ when dissolved in the hydrotropic blend thieme-connect.com. The FTIR spectrum of this compound sodium exhibits a distinctive peak at 3387 cm⁻¹ (N-H stretching) and a very strong peak at 1575 cm⁻¹ (carboxyl group) under normal conditions scribd.com. A strong peak at 747 cm⁻¹ is attributed to the stretching of the C-Cl bond scribd.com.
Table 1 summarizes some characteristic FTIR peaks for this compound sodium:
| Functional Group/Bond | Approximate Wavenumber (cm⁻¹) | Observation/Assignment | Source |
| N-H stretching | 3387, 3367, 3293.82 | Secondary amine | nih.govscribd.com |
| Aromatic C-H stretching | 3036, 3080 | scribd.com | |
| Aliphatic C-H stretching | 2971.41 | scribd.com | |
| Carboxylic O-H | 1600-1700 (disappears upon ester formation) | Acidic parent drug | nih.gov |
| Ester C=O | 1721, 1708.62 | Ester formation | nih.gov |
| Carboxyl group | 1575, 1574, 1577 | Very strong peak | scribd.com |
| C=O stretching | 1666.5 (shifts to 1672.3) | Hydrogen bonding | thieme-connect.com |
| C-N stretching | 1282, 1304, 1284, 1306 | Aromatic secondary amine | scribd.com |
| C-O-H strain (ethyl) | 1238.08 | nih.gov | |
| C-Cl stretching | 747 | Strong peak | scribd.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of this compound and its derivatives, providing detailed information about the arrangement of atoms within the molecule. Both ¹H NMR and ¹³C NMR are commonly used.
NMR analysis has been performed to confirm the structure of ethyl this compound, supporting two-dimensional structural data nih.gov. The ¹H NMR spectrum of ethyl this compound revealed specific spectra, including a triplet in the range of 1.24–1.27 ppm (CH₃), a singlet at 3.01 ppm (NH), a singlet at 3.8 ppm (CH₂), a quartet at 4.16–4.2 ppm (OCH₂), and a multiplet in the range of 6.46–7.48 ppm (Ar–7H) nih.gov.
NMR spectroscopy has also been used for the structure elucidation of organotin complexes synthesized with this compound sodium as a ligand usm.my. The ¹H, ¹³C, and ¹¹⁹Sn NMR data provided insights into the structure and coordination of these complexes usm.my. In the case of trimethyltin (B158744) diclofenate, the ¹H NMR spectra show well-resolved signals for the methyl groups and the methylene (B1212753) group of the ligand usm.my.
Studies on this compound prodrugs have utilized NMR analysis to confirm the structure of synthesized compounds, observing upfield shifts of this compound and polyethylene (B3416737) glycol protons upon interaction rsc.org. The ¹H NMR spectra of conjugates showed expected resonance peaks characteristic of both polyethylene glycol and this compound, including the –CH of this compound in the range of 6–7.5 ppm and the –CH₂– of TEG at 3.5–4.5 ppm rsc.org.
Table 2 presents some representative ¹H NMR data for ethyl this compound:
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Assignment | Source |
| CH₃ | 1.24–1.27 | Triplet | Methyl | nih.gov |
| NH | 3.01 | Singlet | Amine | nih.gov |
| CH₂ | 3.8 | Singlet | Methylene | nih.gov |
| OCH₂ | 4.16–4.2 | Quartet | Methylene | nih.gov |
| Ar–7H | 6.46–7.48 | Multiplet | Aromatic | nih.gov |
Electrochemical Methods
Electrochemical methods offer sensitive and cost-effective approaches for the detection and quantification of this compound, particularly in environmental and biological samples. These methods often involve the use of modified electrodes to enhance the electrochemical response.
Voltammetry and Amperometry for Sensor Development and Quantification
Voltammetry and amperometry are key electrochemical techniques applied in the development of sensors for this compound detection and quantification. These methods measure the current response as a function of potential or time, providing information about the redox behavior of the analyte.
Cyclic Voltammetry (CV) is frequently used to study the electrochemical behavior of this compound and evaluate the sensitivity and selectivity of electrochemical sensors mdpi.commdpi.com. CV can also be used for the quantification of this compound based on calibration curves mdpi.com. Studies have investigated the CV response of this compound using various electrodes, including glassy carbon electrodes (GCE) and screen-printed carbon electrodes (SPCEs), often after anodic activation to enhance the signal mdpi.com. The electrochemical response of this compound is generally not reversible mdpi.com.
Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV) are also employed for sensitive this compound determination mdpi.comnih.gov. These pulsed techniques can improve detection limits compared to CV. Optimized DPV parameters, such as modulation amplitude and step potential, are determined to achieve stable and enhanced responses nih.gov. Multiple-Pulsed Amperometry (MPA) has also shown good electroanalytical performance for this compound detection nih.gov.
Modified electrodes are commonly used to improve the performance of electrochemical sensors for this compound. For example, screen-printed electrodes modified with graphene oxide and phenanthroline have been developed for the sensitive determination of this compound in pharmaceutical products, showing a limit of detection of 1.53 nM mdpi.com. Graphene and multi-walled carbon nanotubes have been combined in a paste electrode for the electrochemical detection of this compound in water, achieving a low limit of detection of 1.40 ng·L⁻¹ using preconcentration prior to DPV nih.gov. The integration of these nanomaterials increases the electroactive surface area and enhances the electrochemical response nih.gov.
Electrochemical tests using a biomimetic sensor developed by depositing a layer of polyvinyl chloride (PVC) carboxylate onto a gold electrode achieved a detection limit of 77.5 nM for this compound in water samples mdpi.com. Another modified carbon paste electrode showed improved sensitivity towards this compound detection with a limit of detection of 1.8 nM mdpi.com.
Table 3 presents some examples of electrochemical methods and their performance for this compound detection:
| Method | Electrode Material / Modification | Sample Matrix | Limit of Detection (LoD) | Source |
| Cyclic Voltammetry (CV) | Screen-printed electrode (Carbon, GO, PHEN) | Pharmaceutical products | 1.53 nM | mdpi.com |
| Differential Pulse Voltammetry (DPV) | Graphene-CNT paste electrode | Water | 1.40 ng·L⁻¹ | nih.gov |
| Voltammetry | Gold electrode with PVC carboxylate layer | Water | 77.5 nM | mdpi.com |
| Voltammetry | Modified Carbon Paste Electrode | Not specified | 1.8 nM | mdpi.com |
| Differential Pulse Voltammetry (DPV) | Glassy carbon electrode (anodically activated) | Aqueous solutions | 1.6 µg L⁻¹ | mdpi.com |
| Differential Pulse Voltammetry (DPV) | Screen-printed carbon electrode (anodically activated) | Aqueous solutions | 7 µg L⁻¹ | mdpi.com |
Development of Biosensors and Immunosensors for Specific Detection
Biosensors and immunosensors offer highly specific detection of this compound by incorporating biological recognition elements. Immunosensors, which use antibodies as bioreceptors, are particularly noted for their high affinity towards the analyte insplorion.com.
Immunosensors have been designed for the detection of this compound in water samples, including river water insplorion.comacs.org. A piezoelectric immunosensor utilizing a sensing layer comprising this compound on a silica-coated quartz sensor was developed to quantify this compound in buffer and river water samples acs.org. This sensor employed a competitive immunoassay format where the binding of an anti-diclofenac antibody to the sensing layer is inhibited by this compound in solution acs.org. The piezoelectric sensor response (frequency shift) was inversely related to the concentration of this compound, with a dynamic range of 15–46 nM and a limit of detection (LoD) of 9.5 nM (2.8 µg/L) in PBS acs.org.
Another label-free optical biosensor based on reflectometric interference spectroscopy has been developed for the detection and quantification of this compound in bovine milk without sample pretreatment researchgate.net. This immunosensor achieved a limit of detection of 0.112 µg·L⁻¹ in milk researchgate.net.
The incorporation of specific biorecognition elements in biosensors ensures high precision and enhanced sensitivity for target analyte detection mdpi.com.
Sample Preparation Strategies for Diverse Matrices (e.g., biological fluids, environmental samples)
Sample preparation is a critical step in the analysis of this compound in diverse matrices, such as biological fluids and environmental samples. It often involves extraction and preconcentration techniques to isolate the analyte from complex matrices and improve detection limits.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used technique for the extraction and preconcentration of this compound from various sample matrices, including biological fluids and environmental water samples mdpi.comanalis.com.myresearchgate.netchromatographyonline.comscielo.org.za. SPE offers advantages such as high selectivity and lower organic solvent consumption compared to liquid-liquid extraction analis.com.my. SPE cartridges can also act as a filtration step analis.com.my.
Commonly used SPE resins for this compound determination include Oasis® HLB, Oasis® MCX, and Sep-Pak tC18, which have been successfully applied to biological and environmental sample analysis mdpi.com. The retention mechanisms of these sorbents vary; for example, Oasis HLB utilizes both hydrophilicity and lipophilicity mdpi.com. Studies have shown high extraction efficiencies for this compound using these sorbents. For instance, an extraction efficiency of 97% was achieved with the Oasis HLB extraction resin mdpi.com.
SPE is particularly important for the analysis of environmental water samples where this compound concentrations are often low (µg L⁻¹ or below) mdpi.com. It helps to preconcentrate the analyte and clean up the sample matrix before analysis by techniques like chromatography mdpi.comresearchgate.netchromatographyonline.com. SPE has been coupled with techniques such as GC-MS and LC-MS/MS for the determination of this compound in water and sludge samples researchgate.netchromatographyonline.com.
For the simultaneous determination of this compound and other NSAIDs in wastewater, an optimized Oasis MAX SPE method has been employed, involving adjusting the sample pH and loading the sample onto a pre-conditioned cartridge scielo.org.za. This method achieved acceptable recoveries ranging from 76% to 98% for the target compounds scielo.org.za.
SPE is also an established method for extracting target analytes from biological samples like human fluids analis.com.my. It offers high selectivity and can prevent suspended solids from clogging analytical instrumentation analis.com.my. While conventional SPE can be time-consuming and have high running costs due to single-use cartridges, newer advances like solid-phase microextraction (SPME) aim to address these issues analis.com.my.
Table 4 shows extraction efficiency data for this compound using different SPE resins:
| SPE Resin | Extraction Efficiency (%) | Sample Type | Source |
| Oasis® HLB | 97 | Not specified | mdpi.com |
| Oasis® MCX | Not specified | Not specified | mdpi.com |
| Sep-Pak tC18 | Not specified | Not specified | mdpi.com |
| Oasis MAX | 76-98 (Recovery range) | Wastewater | scielo.org.za |
Sample preparation strategies like SPE are crucial for achieving the necessary sensitivity and accuracy for this compound analysis in complex matrices.
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a classical sample preparation technique used to isolate an analyte from a liquid matrix by partitioning it between two immiscible liquid phases. For the analysis of this compound, LLE has been widely applied, particularly in biological matrices like plasma turkjps.orgnih.govcabidigitallibrary.org.
The principle involves the differential solubility of this compound in the two phases. Typically, a biological sample (e.g., plasma) is mixed with an organic solvent or a mixture of solvents. This compound, being relatively lipophilic, partitions into the organic phase, leaving many polar matrix components in the aqueous phase. Acidification of the sample can enhance the extraction efficiency of acidic compounds like this compound turkjps.orgcabidigitallibrary.org.
Several studies have reported the use of LLE for this compound extraction prior to chromatographic analysis. For instance, a method for determining this compound in human plasma utilized LLE with ethyl acetate (B1210297) after acid hydrolysis, achieving good extraction yields (98.75%-99.32%). turkjps.org Another method for this compound in rat plasma employed LLE with a mixture of hexane (B92381) and isopropyl alcohol following acidification with orthophosphoric acid cabidigitallibrary.org. An automated LLE procedure using a robotic system has also been described for the analysis of this compound in plasma, offering satisfactory accuracy and precision nih.gov.
LLE is effective for isolating this compound, but it often requires relatively large volumes of organic solvents, which can be a drawback from an environmental perspective.
Microextraction Techniques (e.g., SPME, LPME)
Microextraction techniques are miniaturized sample preparation methods that aim to reduce solvent consumption, sample volume, and extraction time compared to conventional techniques like LLE. Solid Phase Microextraction (SPME) and Liquid Phase Microextraction (LPME) are two prominent examples.
SPME involves the use of a fiber coated with an extracting phase that is exposed to the sample matrix. Analytes partition from the sample onto the fiber coating. The fiber is then transferred to the analytical instrument (e.g., GC or HPLC) for desorption and analysis. While SPME offers advantages like reduced solvent use and integration with analytical instruments, limitations include the cost and fragility of fibers and potential carryover issues jmaterenvironsci.comfarmaceut.org.
LPME techniques use a small volume of extraction solvent (microliters) to extract analytes from an aqueous sample jmaterenvironsci.comresearchgate.net. Various LPME formats exist, including single-drop microextraction (SDME) and hollow-fiber liquid-phase microextraction (HF-LPME) jmaterenvironsci.comresearchgate.net. HF-LPME, for instance, uses a porous hollow fiber impregnated with an organic solvent to separate a donor phase (sample) from an acceptor phase, into which the analyte is extracted jmaterenvironsci.comnih.gov.
Microextraction methods have been applied for the determination of this compound in various matrices, including water and biological samples jmaterenvironsci.comresearchgate.net. A vortex-assisted liquid-liquid microextraction (VALLME) method with in situ derivatization was developed for this compound analysis in water samples, achieving high extraction recovery (98%) and exhibiting results comparable to solid phase extraction farmaceut.orgnih.govresearchgate.net. HF-LPME coupled with HPLC has been used for the separation and preconcentration of this compound from aqueous and biological samples, requiring only a small amount of extracting solvent jmaterenvironsci.comresearchgate.net.
While microextraction techniques offer greener alternatives and can provide high enrichment factors, some methods like LPME and SDME can suffer from droplet instability and relatively lower precision compared to established techniques farmaceut.org.
Method Validation and Quality Control in Analytical Chemistry
Method validation is a critical process in analytical chemistry to confirm that an analytical method is suitable for its intended purpose. It involves evaluating various performance characteristics to ensure the reliability, accuracy, and consistency of the results nih.govnih.govmedcraveonline.com. Quality control procedures are then implemented during routine analysis to monitor the method's performance and ensure the quality of the generated data.
For the analysis of this compound, validation parameters are typically assessed according to guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH) or the US Food and Drug Administration (FDA) turkjps.orgnih.govnih.govnih.gov.
Assessment of Accuracy, Precision, Limit of Detection, Limit of Quantification
Accuracy refers to the closeness of agreement between the value found and the accepted true value. It is often assessed by analyzing samples with known concentrations of the analyte (e.g., spiked blank matrix) and calculating the percentage recovery nih.govallsubjectjournal.cominnovareacademics.inarabjchem.org. For this compound analysis, reported accuracy values, often expressed as mean percentage recovery, are generally expected to be within acceptable limits, such as 98-102% or within ±15-20% depending on the concentration level and matrix nih.govinnovareacademics.in.
Precision describes the agreement among individual measurements of the same homogeneous sample under specified conditions. It is usually expressed as relative standard deviation (RSD) or coefficient of variation (CV). Precision can be evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision) turkjps.orgnih.govinnovareacademics.innih.gov. Low RSD values indicate high precision. For this compound methods, reported RSD values are often below 5-10% turkjps.orgnih.govinnovareacademics.innih.gov.
Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. It is commonly calculated based on the standard deviation of the response and the slope of the calibration curve, often using a signal-to-noise ratio of 3:1 allsubjectjournal.cominnovareacademics.innih.gov.
Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. It is also typically calculated from the standard deviation of the response and the slope of the calibration curve, often using a signal-to-noise ratio of 10:1 allsubjectjournal.cominnovareacademics.innih.gov. Reported LOD and LOQ values for this compound analysis vary depending on the analytical technique and matrix, with lower values indicating higher sensitivity turkjps.orgallsubjectjournal.comnih.govanalis.com.my. For example, an HPLC-UV method reported LOD and LOQ of 8.95 ng/mL and 27.12 ng/mL, respectively, for this compound in human plasma turkjps.org. A GC-MS method achieved even lower limits, with an estimated LOD of 0.125 ng/mL and an LOQ of 0.25 ng/mL in human plasma d-nb.info.
Evaluation of Robustness, Selectivity, and Matrix Effects
Robustness refers to the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. Evaluating robustness helps to ensure the reliability of the method during normal usage. This can involve testing the effect of minor changes in mobile phase composition, flow rate, column temperature, or other relevant parameters nih.govmedcraveonline.comoup.com.
Selectivity (or Specificity) is the ability of an analytical method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components arabjchem.orgnih.govoup.commdpi.com. Selectivity is typically demonstrated by analyzing blank samples, samples spiked with potential interfering substances, and samples containing the analyte in the presence of the matrix nih.govarabjchem.orgoup.com. Chromatographic methods often assess selectivity by ensuring that the analyte peak is well-separated from other peaks arabjchem.orgmdpi.com.
Matrix Effects refer to the influence of components in the sample matrix on the analytical signal of the analyte. These effects can lead to signal suppression or enhancement, affecting the accuracy of the results. Matrix effects are particularly important in the analysis of complex samples like biological fluids or environmental water samples oup.comdiva-portal.org. Evaluation of matrix effects often involves comparing the response of the analyte in a solvent standard to its response in a matrix-matched standard or by using the method of standard addition nih.govoup.comdiva-portal.org. Some studies specifically assess matrix effects for this compound analysis in plasma or water samples, demonstrating that the developed methods show no notable matrix effects or that the effects are within acceptable limits nih.govd-nb.info.
Validation parameters, including accuracy, precision, LOD, LOQ, robustness, selectivity, and the assessment of matrix effects, are essential for establishing the suitability and reliability of analytical methods for the determination of this compound in various matrices nih.govnih.govmedcraveonline.comarabjchem.org.
Computational and Systems Biology Approaches in Diclofenac Research
In Silico Drug Design and Optimization
In silico techniques are extensively used in the design and optimization of diclofenac and its analogues. These methods leverage computational power to model molecular interactions and predict properties, guiding the synthesis of compounds with improved efficacy and potentially reduced off-target effects.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Efficacy and Toxicity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a relationship between the structural properties of molecules and their biological activities or toxicities. For this compound, QSAR models can be developed to predict its efficacy, such as its inhibitory activity against cyclooxygenase (COX) enzymes, and to assess potential toxicities. These models utilize molecular descriptors to represent the chemical structures and statistical methods to build predictive models. QSAR models can aid in the screening of potential this compound analogues by predicting their activity profiles before synthesis and experimental testing, thereby prioritizing compounds with desirable characteristics. Studies have explored QSAR for predicting various toxicity endpoints of painkiller drugs, including this compound, using software and molecular descriptors researchgate.netmdpi.com. QSAR models can be used to predict acute oral systemic toxicity, with some models demonstrating good predictivity for specific endpoints like solubility or binding affinity centro3r.itnih.gov. While QSAR predictivity for complex endpoints like hepatotoxicity can be challenging due to multiple mechanisms of action, combining chemical descriptors and toxicogenomic data can enrich model interpretation and identify structural alerts for toxicity nih.gov.
Molecular Dynamics Simulations of Ligand-Protein Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between this compound and its target proteins, such as COX enzymes or other proteins it may interact with. These simulations model the movement of atoms and molecules over time, allowing researchers to study the binding stability, conformational changes, and the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions) at the atomic level researchgate.netnih.govacs.org. MD simulations can complement molecular docking studies by providing insights into the stability of predicted binding poses and the dynamic behavior of the ligand-protein complex researchgate.netnih.govacs.org. For instance, MD simulations have been used to investigate the interaction of this compound with human prostaglandin (B15479496) synthase protein (PDB ID: 5F19) to predict binding affinity and stability researchgate.net. MD simulations have also been applied to study the interaction of this compound with other proteins like hair keratin (B1170402) dimer and succinate (B1194679) dehydrogenase (SDH), providing insights into potential adsorption mechanisms and inhibitory effects nih.govacs.orgjneonatalsurg.comjneonatalsurg.com. Research involving novel this compound derivatives has utilized MD simulations to assess the stability of ligand-COX-2 complexes and confirm critical protein-ligand interactions dergipark.org.trdergipark.org.tr.
Virtual Screening Approaches for Novel this compound Analogues
Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify potential drug candidates or novel analogues with desired properties. For this compound research, VS can be employed to find molecules that are structurally similar to this compound or that are predicted to bind to the same biological targets with high affinity mdpi.commdpi.com. This approach can significantly accelerate the discovery of new compounds with potentially improved efficacy, selectivity, or pharmacokinetic profiles. Virtual screening, often coupled with molecular docking, has been used in the design and evaluation of novel this compound analogues, including Schiff's bases, to identify compounds with promising anti-inflammatory activity and favorable binding characteristics to COX enzymes nih.govresearchgate.netnih.gov. Virtual screening workflows can involve pharmacophore-based screening and detailed docking studies to prioritize compounds based on their predicted binding affinity and interaction patterns mdpi.com.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation
PK/PD modeling and simulation are computational approaches used to describe and predict the relationship between drug exposure (pharmacokinetics) and its effects (pharmacodynamics) over time. These models are essential for understanding how this compound is absorbed, distributed, metabolized, and eliminated by the body, and how these processes relate to its therapeutic and potential off-target effects.
Population PK/PD Analysis for Variability Assessment
Population PK/PD analysis involves analyzing drug concentration and effect data from a group of individuals to identify and quantify sources of variability in drug response. This approach uses mixed-effects modeling to distinguish between fixed effects (e.g., demographic factors, disease state) and random effects (inter-individual and inter-occasion variability). Population PK/PD analysis of this compound can help in understanding why responses vary among patients, which can inform personalized dosing strategies and clinical trial design. Studies have utilized population pharmacokinetic modeling to characterize the pharmacokinetics of this compound, including phenomena like enterohepatic recirculation, and to assess its impact on pharmacodynamics, such as PGE2 inhibition nih.govdiva-portal.orgresearchgate.netnih.govresearchgate.net. These models can describe this compound pharmacokinetics using compartmental models and assess variability in parameters like clearance and volume of distribution diva-portal.orgresearchgate.netnih.govresearchgate.net.
Physiologically-Based Pharmacokinetic (PBPK) Modeling for Extrapolation
Physiologically-Based Pharmacokinetic (PBPK) modeling is a mechanistic modeling approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug based on physiological and biochemical parameters. PBPK models divide the body into interconnected compartments representing organs and tissues, incorporating blood flow, tissue volumes, enzyme activities, and transporter functions. For this compound, PBPK models can be used to predict its behavior in different populations (e.g., pediatric, renally impaired) or under various conditions (e.g., drug-drug interactions, different formulations) where clinical data may be limited nih.gov. PBPK modeling is particularly valuable for extrapolation, allowing predictions across species or between different formulations nih.govnih.gov. PBPK models have been used to support virtual bioequivalence assessments for generic drug products, including topical this compound sodium gel, by predicting local and systemic exposure fda.gov. These models can incorporate product-specific formulation attributes and be validated using clinical data fda.gov. PBPK modeling can also be used to evaluate the effect of drug-drug interactions and assess the impact of different drug formulations nih.gov.
Omics Technologies in Mechanistic Toxicology and Pharmacology
Omics technologies, including transcriptomics, proteomics, metabolomics, lipidomics, and epigenomics, enable comprehensive analyses of biological molecules within a system. Applying these technologies to this compound research provides in-depth insights into its mechanistic effects in both pharmacological and toxicological contexts.
Transcriptomics and Gene Expression Profiling
Transcriptomics involves the study of the complete set of RNA transcripts produced by a genome at a specific time. Gene expression profiling, a key component of transcriptomics, measures the activity of thousands of genes simultaneously. In this compound research, transcriptomic analysis has been employed to understand its effects on gene expression patterns in various organisms and conditions.
Studies in Staphylococcus aureus exposed to subinhibitory concentrations of this compound have shown significant alterations in the expression of numerous genes. For instance, growth with 80 μg/ml of this compound resulted in the differential expression (≥2-fold) of 458 genes, representing 16.8% of the S. aureus genome. These genes were involved in processes such as transport and binding, protein and DNA synthesis, and cell envelope functions. Notably, a strong down-regulation of antimicrobial efflux pumps, including mepRAB and a putative emrAB/qacA-family pump, was observed. Conversely, this compound up-regulated sigB (σB), an alternative sigma factor linked to antimicrobial resistance. nih.gov Further analysis revealed that 46% of the genes differentially expressed in the presence of this compound are also regulated by σB. nih.gov this compound also altered the expression of genes involved in DNA stability and repair, such as the down-regulation of radA, SACOL1154, recU, topA, parC, xerD, and nfo. nih.gov
In the context of this compound-induced liver injury in mice, microarray analysis of liver RNA has been used to establish global gene expression profiles during injury and recovery phases. At different doses and time points, a significant number of genes showed statistically reliable differential expression. For example, one study identified 49 genes differentially expressed with more than a 1.625-fold difference at one or more treatment conditions, with most transcriptomic changes occurring during the injury stage. nih.gov Genes involved in oxidative stress, eicosanoid synthesis, apoptosis, and ATP synthesis exhibited variable transcript levels following acute this compound administration. nih.gov
Transcriptomic analysis has also been used to compare the effects of this compound with other treatments, such as in cutaneous wound repair in mice. In this model, this compound treatment primarily changed gene expression related to DNA chromatin regulation and ribosomal function, as well as the prostaglandin pathway and wound repair factors. bmj.com At 12 hours post-injury, this compound treatment led to the significant elevation of 521 transcripts and decrease of 1027 transcripts. bmj.com
Furthermore, transcriptomic analysis has been integrated with microphysiological systems (MPS) and physiologically based pharmacokinetic (PBPK) modeling to investigate this compound's mechanistic effects, particularly concerning potential gastrointestinal toxicity. This approach has identified differentially expressed genes linked to drug exposure. researchgate.net
Studies in marine diatoms like Phaeodactylum tricornutum exposed to this compound sodium have also utilized transcriptomics to understand stress responses and detoxification pathways. Transcriptomic analysis suggested increased nutrient and energy requirements potentially associated with contaminant stress and detoxification metabolism. biorxiv.org Exposure to this compound resulted in a higher number of up-regulated genes compared to down-regulated genes. biorxiv.org
Proteomics for Protein Abundance and Post-Translational Modifications
Proteomics is the large-scale study of proteins, including their abundance, modifications, and interactions. Proteomic approaches provide insights into the functional state of a biological system in response to a compound like this compound.
Redox proteomic analysis in the gills of blue mussels (Mytilus edulis) exposed to this compound has revealed alterations in protein abundance. Five matched proteins (Arginine kinase, β-tubulin, calreticulin, heavy metal-binding protein-HIP, and GAPDH) were affected in abundance by pro-oxidants including this compound. researchgate.net Arginine kinase was one protein affected by both this compound and bisphenol A. researchgate.net
Proteome profiling has also been used to study this compound-induced liver toxicity in rat models, including those co-administrated with Yersinia enterocolitica or Lactobacillus fermentum. LC-MS/MS-based label-free quantitation of proteins from liver tissues showed significant percentages of up-regulated and down-regulated proteins in different treatment groups. nih.gov The proteins identified through proteomics were primarily involved in metabolism, apoptosis, stress response and redox homeostasis, and detoxification and antioxidant defense, indicating potential liver damage. nih.gov
While the search results provided some information on protein abundance changes and the use of techniques like LC-MS/MS for protein analysis nih.govacs.org, specific detailed research findings on post-translational modifications induced by this compound were less prominent in the provided snippets. However, proteomics in general encompasses the study of post-translational modifications.
Metabolomics and Lipidomics for Metabolic Pathway Perturbations
Metabolomics is the systematic study of the complete set of small-molecule metabolites in a biological system, while lipidomics focuses specifically on lipids. These omics technologies are valuable for identifying metabolic pathway perturbations caused by drug exposure.
Metabolomics has been applied to screen for susceptibility-related biomarkers of this compound-induced liver injury. Studies in rats have shown that susceptible individuals exhibit unique plasma metabolomic characteristics. nih.gov Pathway enrichment analysis of metabolites related to this compound-induced liver injury susceptibility has identified several involved metabolic pathways, including sphingolipid, tyrosine, phenylalanine, tryptophan, and lipid metabolism pathways. nih.gov These findings suggest that metabolic and immune disturbances may play a mechanistic role in affecting susceptibility. nih.gov
In aquatic organisms, metabolomic profiling has been used to assess the effects of this compound. In the aquatic invertebrate Hyalella azteca, metabolomics suggested that this compound inhibited prostaglandin synthesis and affected the carnitine shuttle pathway at environmentally relevant concentrations. acs.org The conjugation of this compound with endogenous metabolites, such as taurine (B1682933) to form this compound taurine, was also observed, and this conjugate accumulated to significantly higher concentrations than the parent compound. acs.org
Metabolomics and lipidomics are increasingly used in clinical intervention studies to investigate mechanisms of drug action and predict drug response. oup.com Applying these technologies can provide new insights into how this compound affects metabolic pathways. oup.com
Research on the marine diatom Chlorella sorokiniana exposed to this compound sodium utilized metabolomics to understand the metabolic response during this compound removal from water. Metabolomics profiling provided insight into changes in the metabolic response, with this compound inducing 32 metabolites in the microalgae compared to controls. nih.gov
Network Pharmacology and Pathway Analysis
Network pharmacology is an approach that investigates the complex interactions between drugs, biological targets, and diseases within a biological network. Pathway analysis focuses on identifying and understanding the biological pathways that are affected by a drug. These approaches are crucial for understanding the multi-target effects and polypharmacology of compounds like this compound.
Identification of Multi-Target Effects and Polypharmacology
Polypharmacology refers to the ability of a single drug molecule to interact with multiple biological targets. tcmsp-e.comresearchgate.netscielo.org.mx While traditionally viewed as a potential source of off-target adverse effects, the concept of polypharmacology is increasingly recognized for its potential advantages, particularly in treating complex diseases involving multiple pathways. tcmsp-e.comresearchgate.net Network pharmacology is a key tool for identifying these multi-target effects. scilit.commdpi.com
This compound, while primarily known for inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2) nih.gov, can exert effects on multiple targets and pathways. Network pharmacology analysis can reveal these broader interactions. For example, network pharmacology has been used in studies comparing this compound with multi-component natural products to understand their different modes of action on inflammatory phenotypes. nih.gov These analyses can highlight how this compound's effects are distributed across various biological networks. nih.gov
The concept of multi-targeting is also explored in the development of new molecules based on existing drugs like this compound. For instance, hybrid molecules combining NSAIDs with hydrogen sulfide (B99878) (H2S) donors are being investigated as multi-target drugs aiming for enhanced anti-inflammatory effects and reduced side effects. mdpi.com While this relates to designing new multi-target drugs inspired by NSAIDs, it underscores the interest in moving beyond single-target approaches.
Network pharmacology analysis has been applied in studies investigating the effects of other compounds, sometimes using this compound as a comparator or within the analysis framework. For example, network pharmacology analysis revealed that a compound called MBZM-N-IBT could potentially interfere with multiple targets and pathways, and its effect against arthritis was comparable to that of this compound sodium. scilit.com
The complexity of diseases often involves multiple interacting pathways, making single-target drugs less effective. tcmsp-e.commdpi.com Polypharmacology, identified through network analysis, offers a strategy to address this complexity by modulating multiple targets simultaneously, potentially leading to superior therapeutic effects and reduced resistance. tcmsp-e.com
Network pharmacology and pathway analysis provide a systems-level understanding of this compound's interactions, moving beyond the traditional one-target-one-drug paradigm to explore its broader impact on biological networks and identify potential multi-target effects.
Systems Biology Approaches to Adverse Drug Reaction Prediction
Systems biology, integrating network and chemical biology, offers tools to uncover and understand adverse drug reactions (ADRs). Network analysis, in particular, allows for the integration of diverse data sources to quantify interactions between biological and chemical entities. This approach can be used to predict ADRs in individuals and populations. nih.gov Computational methods grounded in biological mechanisms, such as those used in systems biology, are considered promising tools for pre-clinical drug safety assessment. nih.gov
Studies have utilized network biology to identify proteins involved in specific ADRs based on the topological properties of protein-protein interaction (PPI) networks. nih.gov This highlights the adaptability of network-based methods for developing query-specific models. nih.gov Large-scale computational studies, sometimes falling under systems pharmacology, can predict off-target drug effects using methods like protein-docking simulation. nih.gov Such studies can help evaluate drug safety during the lead identification phase of drug development. nih.gov
While the search results mention the application of systems biology to ADR prediction in general and in the context of NSAIDs, direct detailed research findings specifically applying systems biology network analysis solely to predict this compound's ADRs at a deep mechanistic level (beyond general NSAID properties) were not extensively detailed in the provided snippets. However, the principles described, such as integrating heterogeneous data and using network analysis, are applicable to this compound research.
Artificial Intelligence and Machine Learning Applications
Artificial intelligence (AI) and machine learning (ML) techniques are playing a growing role in various areas of pharmaceutical research, including those relevant to this compound, such as predictive toxicology and drug repurposing. ijper.org
Predictive Toxicology Modeling and Risk Assessment
Mathematical modeling using Quantitative Structure-Activity Relationship (QSAR) methods is a known practice for determining predictive toxicity. academicoa.com Software tools are available for easy screening of chemicals using QSAR. academicoa.com For instance, the Toxicity Estimation Software Tool (T.E.S.T.) has been used to predict the oral LD50 (median lethal dose) in rats for various painkiller drugs, including this compound. academicoa.com
Stem cell-derived models are also being investigated as potential in vitro models for toxicity prediction during early drug development, offering an advantage over animal models which can be imperfect proxies for human toxicity. nih.gov Hepatic models derived from stem cells can be examined using drugs known to be metabolized by specific enzymes, such as this compound, which is a substrate of CYP2C9. nih.gov
Pharmacology-informed frameworks are being developed to predict the risk posed by pharmaceuticals in the environment, including NSAIDs like this compound, to organisms such as fish. nih.gov These frameworks incorporate network pharmacology approaches to assess the mechanistic promiscuity of NSAIDs and predict adverse phenotypes associated with exposure. nih.gov Multi-scale models can be generated to provide quantitative estimations of toxicological risk based on predicted blood concentrations of NSAIDs, expressed as this compound-equivalents. nih.gov
Deep learning and machine learning models are increasingly used in analyzing clinical and omics data to estimate the likelihood of adverse drug reactions (ADRs) in drug discovery. frontiersin.org Frameworks have been developed using deep neural networks (DNNs) to build predictive models for ADRs, showing high validation accuracy. frontiersin.org These approaches can integrate diverse biological data types and provide mechanistic insights into ADRs. frontiersin.org
Integrating microphysiological systems (MPS) and physiologically based pharmacokinetic (PBPK) modeling can enhance predictive precision for human responses to drugs like this compound. researchgate.net Transcriptomic analysis incorporated into such models can investigate mechanistic effects and reveal pathways potentially associated with toxicity, identifying differentially expressed genes linked to drug exposure and adverse effects. researchgate.net
Drug Repurposing Opportunities Based on Molecular Signatures
Computational drug repurposing involves identifying novel therapeutic applications for existing compounds using computational methods. researchgate.net This strategy can be more efficient, time-saving, and less costly compared to traditional drug discovery. researchgate.net Computational approaches for drug repurposing include signature matching, molecular docking, genetic association, pathway mapping, and backward clinical analysis techniques. polimi.it
Signature matching, for example, is based on comparing the actions or effects between a drug and another drug, disease, or phenotype. polimi.it One method uses a pattern-matching strategy to identify drugs and diseases with reversed differential gene expression profiles, leveraging transcriptomics data. medrxiv.org This approach relies on the hypothesis that a drug could reverse the gene expression changes observed in a disease state. researchgate.net
While the search results discuss computational drug repurposing methods in general and mention NSAIDs in the context of treating conditions like endometriosis medrxiv.org, specific detailed research findings on repurposing this compound based solely on molecular signatures using computational methods were not prominently featured. However, the methodologies described, such as transcriptomics-based pattern matching, are applicable to exploring potential new uses for this compound.
Automated Synthesis Planning and Reaction Prediction
Automated synthesis planning and reaction prediction are areas where AI and computational methods are being applied to streamline chemical synthesis. stanford.edu AI tools are being developed to assist synthetic chemists in finding practical pathways to synthesize complex molecules. stanford.edu This involves developing machine learning algorithms to efficiently navigate the reaction graph, enabling pragmatic queries related to optimal synthesis planning, such as paths that maximize yield or minimize cost. stanford.edu
Automated synthesis platforms can be controlled by dedicated APIs and can integrate with data-driven algorithms to accelerate the discovery and synthesis of materials. researchgate.net Workshops are held to bring together work on using logic, games, and automata for automatically generating plans and strategies for AI agents in synthesis. uu.nl
Emerging Research Avenues and Future Perspectives for Diclofenac
Repurposing Diclofenac for Novel Therapeutic Indications (e.g., Oncology, Neuroprotection, Infectious Diseases)
The potential for repurposing existing drugs like this compound for new therapeutic uses is an active area of investigation. Research suggests potential roles for this compound in oncology, neuroprotection, and infectious diseases, leveraging its known mechanisms and exploring additional pharmacological effects.
In oncology, studies have indicated potential anticancer properties of this compound. nih.govoncology-central.com Research within the Repurposing Drugs in Oncology (ReDO) project has evaluated this compound for its potential anticancer activity. oncology-central.com Evidence suggests that this compound may enhance the efficacy of chemotherapy and radiotherapy when used in combination. oncology-central.com Its potential in cancer therapy is linked to multiple mechanisms of action, including effects on angiogenesis and the immune system. oncology-central.com Some studies suggest this compound could help reduce the risk of distant metastases following surgery. oncology-central.com Clinical trials are underway to investigate the effect of this compound on preventing or reducing the incidence of non-melanoma skin cancer and its role in combination therapies for other cancers. nih.gov this compound has also been shown to induce cancer cell death by inhibiting microtubule polymerization and autophagy flux in certain cancer cell lines, such as HeLa cells and pancreatic cancer cells. mdpi.com
Regarding neuroprotection, past studies have shown evidence supporting this compound-mediated neuroprotective effects. nih.gov Its repressing effect on proton-induced currents in hippocampal interneurons may be beneficial in acidification-linked neuropathological conditions. nih.gov this compound's potential as a neuroprotective agent and its involvement in the cell cycle and apoptosis are also being explored. nih.gov
The role of this compound in infectious diseases is less extensively documented in the provided search results, but its anti-inflammatory properties could be relevant in managing the inflammatory response associated with certain infections.
Development of Novel this compound Derivatives with Enhanced Efficacy and Improved Safety Profiles
Efforts to develop novel this compound derivatives aim to maintain or enhance its therapeutic benefits while mitigating known side effects, particularly those affecting the gastrointestinal, cardiovascular, and renal systems. nih.govspringermedizin.defrontiersin.org
Nitric Oxide-Releasing NSAIDs (NO-NSAIDs)
NO-releasing NSAIDs are a class of derivatives designed to release nitric oxide (NO) in addition to inhibiting COX enzymes. This approach aims to leverage the protective effects of NO in the gastrointestinal tract and potentially other systems. frontiersin.org Studies have shown that NO-releasing NSAID derivatives, such as nitrofenac (B142331) (a this compound analog), can accelerate gastric ulcer healing in rats, a notable contrast to the inhibitory effect of standard NSAIDs on ulcer healing. nih.gov This suggests that NO-releasing derivatives may offer improved gastrointestinal safety profiles compared to parent compounds. frontiersin.orgnih.gov
Hydrogen Sulfide-Releasing NSAIDs (H2S-NSAIDs)
Hydrogen sulfide (B99878) (H2S)-releasing NSAIDs represent another class of derivatives designed to release H2S, a gaseous mediator with cytoprotective properties. frontiersin.orgmdpi.com Research indicates that H2S-releasing this compound derivatives, such as ATB-337 and ACS-15 (also referred to as S-Diclofenac), demonstrate reduced gastrointestinal damage compared to this compound in animal models. frontiersin.orgmdpi.comnih.govsemanticscholar.org For instance, ATB-337 induced significantly less intestinal damage in rats than this compound. nih.gov These derivatives have shown comparable anti-inflammatory activity to this compound while offering improved gastrointestinal safety. nih.gov The protective effects are thought to be related to H2S production, which may inhibit inflammatory mediators and leukocyte adherence. mdpi.comnih.gov
Dual Cyclooxygenase/Lipoxygenase Inhibitors
While this compound primarily inhibits COX enzymes, some research suggests it may also influence the lipoxygenase (LOX) pathway, particularly at higher concentrations, by reducing the availability of arachidonic acid. nih.gov The development of dual COX/LOX inhibitors is an area of research aimed at simultaneously targeting both pathways involved in inflammation, potentially offering enhanced anti-inflammatory effects and a broader spectrum of activity. mdpi.comnih.govrsc.org Novel this compound derivatives have been synthesized and evaluated for their potential as dual COX-2 and 5-LOX inhibitors. mdpi.comrsc.org Some of these derivatives have shown promising in vitro inhibitory activities against both enzymes. mdpi.comrsc.org Targeting both pathways could potentially lead to more effective treatments for inflammatory conditions and may also have relevance in diseases where both COX and LOX pathways are implicated, such as certain neurodegenerative diseases and cancers. mdpi.comrsc.orgresearchgate.net
Table 1: Examples of Novel this compound Derivatives and Their Properties in Preclinical Studies
| Derivative Type | Example Compound(s) | Key Feature(s) | Preclinical Finding(s) | Source |
| NO-Releasing NSAID | Nitrofenac | Releases Nitric Oxide (NO) | Accelerated gastric ulcer healing in rats. nih.gov | nih.gov |
| H2S-Releasing NSAID | ATB-337, ACS-15 | Releases Hydrogen Sulfide (H2S) | Reduced gastrointestinal damage in rats compared to this compound. mdpi.comnih.gov | mdpi.comnih.gov |
| Dual COX/LOX Inhibitor | Various derivatives | Inhibits both COX and LOX pathways | Promising in vitro inhibition of COX-2 and 5-LOX. mdpi.comrsc.org | mdpi.comrsc.org |
Personalized Medicine Approaches for this compound Therapy
Personalized medicine approaches aim to optimize drug therapy by considering individual patient characteristics, including their genetic makeup, to predict efficacy and the likelihood of adverse reactions. nih.govfrontiersin.orgmdpi.com
Pharmacogenomic Biomarkers for Predicting Efficacy and Adverse Reactions
Pharmacogenomics studies the influence of genetic variation on drug response. nih.govfrontiersin.orgmdpi.comrjptonline.org Identifying pharmacogenomic biomarkers can help predict how an individual will respond to this compound, both in terms of therapeutic efficacy and the risk of experiencing adverse effects. nih.govfrontiersin.orgmdpi.comrjptonline.org Genetic variations can affect drug metabolism, transport, and target interaction, leading to inter-individual variability in drug response. nih.govfrontiersin.org While the provided search results discuss pharmacogenomics in the broader context of drug therapy and adverse drug reactions, specific, clinically actionable pharmacogenomic biomarkers for predicting this compound efficacy or adverse reactions are not detailed. However, the principles of pharmacogenomics are highly relevant to optimizing NSAID therapy, including with this compound, by identifying individuals who may be at higher risk for gastrointestinal, cardiovascular, or renal complications based on their genetic profile. mdpi.comrjptonline.org Implementing pharmacogenomic testing could potentially allow for more tailored prescribing of this compound, selecting appropriate dosages or alternative therapies for individuals with genetic predispositions that affect their response or increase their risk of adverse events. nih.govmdpi.comrjptonline.org
Stratification of Patients based on Metabolic Phenotypes
Research is increasingly focusing on how individual metabolic differences can influence responses to this compound, particularly concerning potential adverse effects like liver injury. Studies utilizing metabolomics approaches in animal models have demonstrated that susceptible individuals exhibit unique plasma metabolomic characteristics. frontiersin.org These characteristics are associated with metabolic pathways linked to acute-phase reactions and inflammatory responses, including alterations in sphingolipid, tyrosine, phenylalanine, tryptophan, and lipid metabolism pathways. frontiersin.org This suggests that analyzing a patient's metabolic phenotype could potentially help identify those at higher risk of experiencing this compound-induced liver injury. frontiersin.org The remodeling of metabolic homeostasis may contribute to immune dysfunction, leading to increased liver sensitivity and drug-induced injury. frontiersin.org
Role of this compound in Combating Antimicrobial Resistance (Indirect Effects and Co-selection)
While not an antibiotic, this compound has shown some in vitro antibacterial activity and can influence bacterial susceptibility to antimicrobials. nih.govnih.gov Studies have explored its effects on bacterial communities, including potential co-selection for antimicrobial resistance (AMR). Research indicates that this compound can alter the transcriptome of bacteria like Staphylococcus aureus, affecting genes involved in transport, synthesis, and the cell envelope. nih.gov Notably, it has been shown to down-regulate antimicrobial efflux pumps and up-regulate sigB, a factor important for antimicrobial resistance. nih.gov The effect on antibiotic susceptibility can be strain-dependent, increasing susceptibility to some antibiotics like fluoroquinolones while decreasing it for others targeting the cell wall. nih.gov
This compound has also demonstrated the ability to sensitize multidrug-resistant bacteria, such as Acinetobacter baumannii, to antibiotics like colistin (B93849) in both in vitro and murine models. nih.gov This sensitization is associated with increased oxidative stress and a decrease in type IV pili in the bacteria. nih.gov The reduction in type IV pili appears to be key to the synergistic activity. nih.gov Similar effects have been observed with other multidrug-resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. nih.gov
However, research on the direct co-selection for AMR by non-antibiotic drugs like this compound in complex bacterial communities at environmentally relevant concentrations suggests that the effect may not be strong. researchgate.net While some changes in the relative abundance of metal resistance genes were observed after exposure to this compound in one study, there was no clear strong selection for antibiotic resistance genes or significant effects on community composition. researchgate.net
Sustainable Synthesis Routes and Application of Green Chemistry Principles in this compound Production
Efforts are being made to develop more sustainable and environmentally friendly methods for synthesizing this compound. Traditional industrial synthesis routes can involve multiple steps and the use of hazardous chemicals. sciencex.com Green chemistry principles are being applied to address these challenges.
One promising avenue is the development of continuous flow synthesis approaches. A six-step continuous flow synthesis of this compound sodium from readily available starting materials has been developed, demonstrating high atom and time economy, improved sustainability, and simpler operations compared to traditional batch synthesis. sciencex.com This approach involves a novel cascade reaction that is difficult to achieve in conventional batch methods. sciencex.com
Mechanochemistry, which uses mechanical action to induce chemical reactivity without bulk solvents, is another area being explored for the sustainable synthesis of active pharmaceutical ingredients, including this compound. researchgate.net This method can offer more efficient processes, reduced reaction times, increased yields, and minimized waste production. researchgate.net
Furthermore, green synthetic approaches are being investigated for the preparation of this compound co-crystals, which can improve properties like solubility and stability. researchgate.net Using benign solvents and room temperature stirring in an environmentally friendly manner has shown excellent yields in the synthesis of this compound-urea co-crystal. researchgate.net Sustainable electrochemical methods are also being developed for the detection of this compound, utilizing materials prepared via green synthesis procedures. acs.org
Global Health and Environmental Policy Implications of this compound Persistence
This compound's widespread use and its persistence in the environment have significant global health and environmental policy implications. It is frequently detected in freshwater environments and is considered an emerging environmental contaminant due to its potential toxicity to aquatic organisms like fish and mussels. capes.gov.brunl.eduresearchgate.net Conventional wastewater treatment systems often achieve only moderate removal of this compound, leading to its presence in surface waters. unl.eduresearchgate.net
The environmental impact of this compound is a global concern, highlighted by the well-documented negative effects on wildlife, such as the severe decline in vulture populations in parts of Asia due to veterinary use of the drug. researchgate.netmdpi.com While at typical environmental concentrations, acute toxicity to organisms may not be observed, chronic exposure can lead to severe effects. unl.edu Long-term exposure, even at concentrations exceeding 5 µg/dm³, can cause kidney damage and gill lesions in fish. mdpi.com Pharmaceuticals like this compound can accumulate in organisms, and their harmfulness can increase in combination with other substances present in the environment. mdpi.com
Addressing the environmental persistence of this compound requires improved monitoring of its occurrence in freshwaters to inform the implementation of effective environmental policies. capes.gov.br There is a need to bridge policy gaps concerning the harmful environmental effects of pharmaceuticals, which are not always adequately addressed by current environmental policies. capes.gov.br Research also needs to better assess the fate and toxicological effects of this compound and its metabolites, considering potential interactions with other contaminants to develop effective treatment methods for its removal from water. unl.edu
Advanced In Vitro and In Vivo Models for this compound Research
Advanced in vitro and in vivo models are crucial for gaining a deeper understanding of this compound's mechanisms of action, metabolism, and potential toxicities, as well as for exploring new therapeutic applications.
Organ-on-a-Chip and Microfluidic Systems for Mechanistic Studies
Organ-on-a-chip (OoC) and microfluidic systems are emerging as powerful tools to simulate human physiology and investigate drug behavior in a more physiologically relevant manner than traditional 2D cell cultures. nih.govresearchgate.netd-nb.info These systems incorporate microfluidic flow, 3D tissue reconstruction, and multiple cell types to better mimic the in vivo environment. d-nb.info
Microfluidic liver models, or liver-on-a-chip, are particularly relevant for studying this compound, as the liver is the primary site of its metabolism. nih.govd-nb.info These models, which can include multiple liver cell types, have shown metabolic functions similar to the human liver and can be used to study this compound metabolism. nih.gov Integrating multi-organ chips, such as gut-liver-kidney systems, with physiologically based pharmacokinetic (PBPK) modeling allows for more accurate simulation of human pharmacokinetic parameters and exploration of drug responses. researchgate.net this compound has been used as a case study to validate such integrated MPS-PBPK models, demonstrating their potential for predicting human pharmacokinetics and elucidating mechanistic effects. researchgate.net These advanced models offer a more ethical and comprehensive approach for assessing drug behavior and toxicity, potentially reducing the reliance on animal testing. researchgate.net
3D Cell Culture Models for Tissue-Specific Responses
Three-dimensional (3D) cell culture models provide a more in vivo-like environment compared to conventional 2D cultures, allowing for better assessment of tissue-specific responses to this compound. researchgate.netacs.org These models can better mimic the cellular heterogeneity, morphology, and cell-extracellular matrix interactions found in native tissues. researchgate.net
3D hepatocyte models, for instance, are becoming a research focus for evaluating drug metabolism and hepatotoxicity, offering advantages in mimicking liver morphology and microenvironment. researchgate.net Studies using 3D spheroid models derived from human tissues, such as cholesteatoma or pancreatic cancer cells, have been used to investigate the effects of this compound on cell viability and proliferation. acs.orgresearchgate.netnih.gov For example, a 3D cholesteatoma model developed using cell sheet technology demonstrated that this compound sodium reduced cell viability and proliferation and increased apoptosis rates. researchgate.netnih.gov Similarly, 3D pancreatic cancer spheroids have been used to assess the therapeutic potential of this compound in combination with other agents. acs.org These 3D models represent recognized advancements in developing novel therapeutic strategies and understanding tissue-specific drug effects. acs.org
Interactive Table 1: Examples of Advanced In Vitro Models in this compound Research
| Model Type | Application in this compound Research | Key Findings/Advantages | Source |
| Microfluidic Liver-on-a-Chip | Studying this compound metabolism and predicting human pharmacokinetic parameters. | Mimics human liver metabolic functions; integration with PBPK modeling for predictive simulations. | nih.govresearchgate.net |
| Multi-organ MPS (Gut-Liver-Kidney) | Simulating human pharmacokinetics and exploring mechanistic effects of this compound. | Replicates physiological environment; potential for reduced animal testing; elucidates mechanistic pathways. | researchgate.net |
| 3D Cholesteatoma Cell Culture Model | Evaluating effects of this compound on cell viability and proliferation in cholesteatoma tissue. | Demonstrated reduced cell viability and increased apoptosis in 3D culture. | researchgate.netnih.gov |
| 3D Pancreatic Cancer Spheroids | Assessing therapeutic potential of this compound and its derivatives on cancer cell viability. | Used to evaluate cytotoxicity and cell death mechanisms in a more in vivo-like tumor model. | acs.org |
| 3D Hepatocyte Models | Evaluating this compound metabolism and hepatotoxicity. | Better mimic in vivo liver physiology, cellular heterogeneity, and biotransformation activity compared to 2D models. | researchgate.net |
CRISPR/Cas9 Gene Editing Applications for Target Validation and Disease Modeling
The CRISPR/Cas9 gene editing system has emerged as a powerful tool in drug discovery and development, significantly impacting target validation and the creation of disease models biocompare.com. This technology allows for precise modification of genetic sequences, enabling researchers to investigate the functional role of specific genes in disease pathways rovedar.comnih.gov. By introducing targeted gene knockouts, knock-ins, or modifications, CRISPR/Cas9 facilitates a deeper understanding of how modulating a particular gene's activity might influence a disease phenotype biocompare.comchalmers.senih.gov.
In the context of drug research, including for compounds like this compound, CRISPR/Cas9 is valuable for validating potential drug targets identified through high-throughput screening or other discovery methods biocompare.comchalmers.sehelsinki.fi. By creating cell lines or animal models where a suspected target gene is edited, researchers can directly assess the impact of this genetic alteration on disease-relevant processes and determine if modulating this target with a compound like this compound produces the desired therapeutic effect biocompare.comrovedar.com. This helps to confirm the functional relationship between the target and the disease, increasing confidence in the target's suitability for drug intervention biocompare.com.
Furthermore, CRISPR/Cas9 is instrumental in developing more accurate and relevant disease models rovedar.comnih.gov. By precisely introducing disease-causing mutations into cell lines, organoids, or animal models, researchers can recapitulate key aspects of human diseases in a controlled laboratory setting rovedar.comnih.govresearchgate.net. These models provide a platform for studying disease mechanisms, testing the efficacy of potential therapeutics like this compound, and evaluating their effects on specific cellular pathways or phenotypes biocompare.comnih.gov. For example, CRISPR/Cas9 has been used to create kidney organoid models for studying polycystic kidney disease, where the effects of compounds, including this compound, on cyst formation can be investigated researchgate.net.
CRISPR/Cas9 screening libraries, including genome-wide knockout screens, allow for systematic examination of gene function and can help identify genes that influence cellular responses to drugs like this compound chalmers.secreative-diagnostics.com. These screens can reveal novel targets or pathways that contribute to the drug's efficacy or potential off-target effects chalmers.secreative-diagnostics.com.
While specific detailed research findings directly linking CRISPR/Cas9 gene editing to the validation of novel this compound targets or the creation of this compound-specific disease models were not extensively detailed in the search results, the general application of this technology in drug discovery, target validation, and disease modeling is well-established biocompare.comrovedar.comnih.govchalmers.senih.govhelsinki.ficreative-diagnostics.com. The principles outlined above are applicable to research involving compounds like this compound, particularly in exploring its mechanisms beyond COX inhibition nih.gov.
Below is a conceptual table illustrating how CRISPR/Cas9 could be applied in this compound research:
| Application Area | CRISPR/Cas9 Strategy | Potential Insight for this compound Research |
| Target Validation | Gene knockout/knock-in of hypothesized targets | Confirming the role of non-COX targets in this compound's effects nih.gov. |
| CRISPR interference/activation (CRISPRi/CRISPRa) | Modulating expression levels of potential targets to assess impact on this compound response. | |
| Disease Modeling | Introducing disease-associated mutations in vitro/in vivo | Creating models to study this compound efficacy in specific genetic contexts rovedar.comresearchgate.net. |
| Generating reporter cell lines for specific pathways | Monitoring the activity of pathways influenced by this compound using fluorescent or luminescent reporters. | |
| Mechanism Elucidation | Genome-wide screens (knockout/interference) | Identifying genes or pathways that modify this compound's effects or contribute to its mechanism chalmers.secreative-diagnostics.com. |
Integration of Real-World Data and Pharmacovigilance for Mechanistic Safety Insights
The integration of real-world data (RWD) with pharmacovigilance activities is increasingly crucial for gaining a comprehensive understanding of drug safety, including for established medications like this compound propharmaresearch.comeuropa.eu. While pre-market clinical trials provide essential safety information, RWD collected from diverse sources such as electronic health records (EHRs), claims databases, patient registries, and post-marketing surveillance studies offer insights into drug performance and safety in broader, more heterogeneous patient populations under routine clinical practice conditions propharmaresearch.comcprd.comsmedtec.co.uk.
Pharmacovigilance, the science focused on detecting, assessing, understanding, and preventing adverse effects, forms the foundation for generating robust real-world evidence (RWE) on drug safety propharmaresearch.comresearchgate.net. By systematically collecting and analyzing reports of suspected adverse drug reactions (ADRs), pharmacovigilance systems help identify potential safety signals that may not have been apparent during clinical trials propharmaresearch.comresearchgate.net.
Integrating RWD into pharmacovigilance goes beyond simply identifying adverse events; it facilitates the investigation of the mechanisms underlying these safety signals nih.gov. Large-scale RWD allows for the analysis of patterns and associations between this compound use and the occurrence of specific adverse events in different patient subgroups, taking into account comorbidities, co-medications, and genetic factors cprd.com. This can help researchers hypothesize and investigate the biological pathways and mechanisms that contribute to adverse outcomes associated with this compound.
For instance, studies integrating pharmacovigilance data from sources like the FDA Adverse Event Reporting System (FAERS) with pharmacodynamic data on drug-target interactions can explore the relationship between this compound's activity at various receptors and the reported incidence of cardiovascular events nih.gov. While this compound's primary mechanism involves COX inhibition, it is known to have other potential interactions nih.gov. Analyzing RWD in conjunction with mechanistic studies can help clarify which of these interactions or other factors contribute to observed safety concerns, such as cardiovascular risks associated with NSAIDs nih.govwikipedia.org.
Advanced analytical techniques, including data mining and artificial intelligence (AI) applied to structured RWD, are increasingly used in pharmacovigilance to identify potential safety signals and explore complex relationships between drug exposure and adverse events propharmaresearch.comresearchgate.net. These methods can help uncover subtle patterns in large datasets that might provide clues about the underlying mechanisms of this compound's safety profile researchgate.net.
Post-marketing surveillance studies specifically designed to monitor this compound use in primary care or in patients with specific conditions contribute valuable RWD on its safety in real-world settings cprd.comnih.gov. Analysis of data from such studies can provide insights into the frequency and characteristics of adverse events and help identify risk factors, informing a better understanding of the mechanisms of these events in diverse patient populations nih.gov.
The integration of RWD and pharmacovigilance for mechanistic safety insights involves a continuous feedback loop. Signals identified from RWD analysis can prompt further mechanistic research in laboratory or clinical settings, while findings from mechanistic studies can help interpret RWD observations and refine risk assessment and management strategies for this compound.
Below is a conceptual table illustrating the integration of RWD and Pharmacovigilance for mechanistic safety insights related to this compound:
| Data Source / Activity | Type of Data Collected | Potential Mechanistic Safety Insights for this compound |
| Spontaneous Reporting Systems | Individual case reports of suspected ADRs | Identification of potential new or rare adverse events associated with this compound, prompting mechanistic investigation. propharmaresearch.comresearchgate.net |
| Electronic Health Records (EHRs) | Patient demographics, diagnoses, co-medications, lab results | Identifying patient subgroups at higher risk of specific adverse events and exploring correlations with clinical factors. propharmaresearch.comresearchgate.net |
| Claims Databases | Prescription patterns, healthcare utilization | Analyzing patterns of this compound use in relation to healthcare outcomes and potential adverse events. propharmaresearch.com |
| Patient Registries | Detailed patient information for specific conditions | Studying this compound safety in specific patient populations with particular diseases or characteristics. propharmaresearch.com |
| Post-Marketing Surveillance Studies | Prospective monitoring of patients in real-world settings | Characterizing the incidence and risk factors for adverse events in routine clinical practice. cprd.comnih.gov |
| Integration with -omics Data | Genomic, proteomic, metabolomic data (in research studies) | Exploring genetic predispositions or biological markers associated with this compound-related adverse events. |
Q & A
Basic Research Questions
Q. How to design a topical Diclofenac formulation with optimal physicochemical properties?
- Methodological Answer : Utilize a D-Optimal mixture design to optimize excipient concentrations (e.g., carbopol 940, triethanolamine, isopropyl alcohol). Measure response variables such as pH, extensibility, viscosity, and rheological behavior over 90 days. Compare results with commercial formulations to validate stability and efficacy. Statistical models (e.g., linear regression) can identify critical factors affecting gel properties .
Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?
- Methodological Answer : Develop a validated HPLC method with a C18 column, optimized mobile phase (e.g., MeOH:2-propanol:phosphate buffer), and detection at 225 nm. Use experimental design (e.g., response surface methodology) to refine parameters. Include validation metrics: linearity (R² > 0.98), LOD (0.02 µg/mL), and LOQ (0.1 µg/mL). Apply to quality control of tablets/capsules, ensuring impurity levels < 0.1% .
Q. How to assess this compound's nephrotoxicity in preclinical models?
- Methodological Answer : Design animal studies with controlled groups (e.g., control, toxic, and protective agent groups). Administer this compound intramuscularly (50 mg/kg/day) and evaluate renal histopathology. Use saline or vehicle controls to isolate toxicity effects. Statistical analysis (ANOVA, post-hoc tests) can compare intergroup differences in biomarkers or histological damage .
Advanced Research Questions
Q. How to apply machine learning in optimizing extended-release this compound tablets?
- Methodological Answer : Use Central Composite Design (CCD) to screen variables (e.g., Carbopol 71G, Kollidon K-25 concentrations). Train a multilayer perceptron (MLP) neural network to predict dissolution profiles. Validate with similarity (f₂ > 50) and difference (f₁ < 15) factors. Optimize formulations to achieve targeted release rates (e.g., 8-hour dissolution) using root mean square error (RMSE) minimization .
Q. What methodologies evaluate this compound's adsorption on nanomaterials for environmental remediation?
- Methodological Answer : Conduct batch adsorption experiments with reduced graphene oxide (rGO) and fit data to kinetic models (e.g., general-order) and isotherms (e.g., Liu model). Characterize adsorbents via SEM, FT-IR, and VSM. Complement with DFT simulations to study physisorption mechanisms on graphene surfaces. Calculate maximum adsorption capacity (e.g., 59.67 mg/g for rGO) .
Q. How to analyze pharmacokinetic interactions between this compound and co-administered compounds?
- Methodological Answer : Perform in-situ intestinal perfusion studies and LC-MS/MS analysis to measure plasma concentrations. Use non-compartmental modeling to derive parameters (Cₘₐₓ, AUC₀₋∞, Cl/F). Assess permeability changes via mechanistic studies (e.g., P-glycoprotein inhibition). Statistical tools (e.g., paired t-tests) can identify significant modulation by co-administered agents .
Q. What statistical approaches are appropriate for repeated-measures clinical trials evaluating this compound?
- Methodological Answer : Apply repeated-measures ANOVA with Greenhouse-Geisser correction for non-spherical data. Compare categorical outcomes (e.g., pancreatitis incidence) using chi-square tests. Report effect sizes and confidence intervals to quantify therapeutic efficacy (e.g., reduced amylase levels at 3/24 hours post-surgery) .
Q. How to design a drug utilization study for assessing this compound's cardiovascular risks?
- Methodological Answer : Retrospectively analyze prescribing data from primary healthcare systems over 5+ years. Extract variables: patient age, gender, contraindications, dosage, and treatment duration. Use logistic regression to identify risk factors. Align with EMA recommendations to prioritize high-risk populations and inform regulatory measures .
Q. What experimental models study this compound's hepatobiliary disposition and metabolism?
- Methodological Answer : Employ isolated perfused rat liver (IPRL) models with HPLC and ¹⁴C-labeled this compound. Collect bile/perfusate samples to quantify parent drug and metabolites (e.g., glucuronides). Use compartmental modeling to estimate hepatic extraction ratios and metabolic clearance rates .
Methodological Considerations
- Experimental Design : Prioritize factorial or response surface designs (e.g., Plackett-Burman, CCD) for multivariate optimization .
- Data Analysis : Use non-compartmental pharmacokinetic models for bioavailability studies and meta-analyses for clinical safety assessments .
- Validation : Follow ICH guidelines for analytical method validation (specificity, accuracy, precision) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
